PLX2853
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PLX2853; PLX-2853; PLX 2853; |
Origin of Product |
United States |
Foundational & Exploratory
PLX2853 in ARID1A-Mutant Cancers: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of PLX2853, a potent Bromodomain and Extra-Terminal (BET) inhibitor, in the context of cancers harboring mutations in the AT-rich interaction domain 1A (ARID1A) gene. This document synthesizes preclinical and clinical findings to elucidate the synthetic lethal relationship that forms the basis of this therapeutic strategy.
Introduction: The Epigenetic Nexus of ARID1A and BET Proteins
1.1 ARID1A: A Key Component of the SWI/SNF Chromatin Remodeling Complex
AT-rich interaction domain 1A (ARID1A) is a critical tumor suppressor and a core subunit of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby controlling gene expression, DNA replication, and DNA damage repair.[1][2] Inactivating mutations in ARID1A are among the most frequent alterations in the SWI/SNF complex, occurring in approximately 10% of all human cancers.[3][4] These mutations are particularly prevalent in gynecologic malignancies, such as ovarian clear cell carcinoma (43-57%) and endometrioid ovarian carcinoma (30%).[5][6] The loss of ARID1A function disrupts normal chromatin remodeling, leading to aberrant gene expression that can drive tumorigenesis.[1][2]
1.2 BET Proteins: Epigenetic "Readers" and Transcriptional Coactivators
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are essential epigenetic regulators.[7][8] They act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[7][9] This binding, particularly by the well-studied BRD4, serves as a scaffold to recruit transcriptional machinery to promoters and enhancers, driving the expression of key genes involved in cell proliferation, survival, and oncogenesis, such as the MYC oncogene.[8][9]
1.3 this compound: A Pan-BET Inhibitor
This compound is an orally active, small-molecule inhibitor that demonstrates low nanomolar potency in blocking the activity of all four BET family members.[5][10][11] By competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, this compound displaces them from chromatin, thereby preventing the transcription of their target genes.[7] This mechanism forms the basis of its anti-cancer activity.
General Mechanism of BET Inhibition
BET inhibitors function by disrupting the fundamental role of BET proteins in transcriptional activation. As illustrated below, BRD4 typically binds to acetylated histones at super-enhancers, which are large clusters of enhancers that drive high-level expression of critical cell identity and oncogenes.[9] This binding recruits the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, stimulating robust transcriptional elongation.
This compound competitively binds to the bromodomains of BRD4, preventing its association with chromatin.[7] This displacement leads to a marked reduction in the transcription of BRD4-dependent genes, with a particularly strong and rapid downregulation of genes regulated by super-enhancers, including the potent oncogene MYC.[9]
Core Mechanism: Synthetic Lethality in ARID1A-Mutant Cancers
The therapeutic rationale for using this compound in ARID1A-mutated cancers is based on the principle of synthetic lethality . This occurs when the loss of two genes or pathways separately is viable, but their simultaneous loss is lethal to the cell. In this context, the pre-existing loss-of-function mutation in ARID1A creates a new vulnerability, making the cancer cell uniquely dependent on the BET protein family for survival.[6][10] Preclinical studies have identified two primary hypotheses for this synthetic lethal interaction.
Hypothesis 1: Paralogue Dependency and SWI/SNF Complex Destabilization Research indicates that cancer cells with ARID1A loss become dependent on the remaining functional paralogue, ARID1B, to maintain the integrity of the SWI/SNF complex.[2] BET inhibitors have been shown to cause a reduction in the expression of multiple SWI/SNF complex members, including ARID1B.[12][13] For an ARID1A-mutant cell, this drug-induced loss of ARID1B leads to the complete collapse of the SWI/SNF complex, resulting in cell death.[12]
Hypothesis 2: Dependency on BET-Regulated Oncogenic Pathways An alternative mechanism suggests that ARID1A loss leads to the upregulation of specific oncogenic signaling pathways that are regulated by BET proteins. For instance, studies have shown that ARID1A loss can increase the expression of the WNT ligand WNT10B, creating a dependency on the WNT signaling pathway.[14] BET inhibitors, by displacing BRD4 from chromatin, suppress the transcription of WNT10B and its critical downstream targets, such as MYC and JUN, thereby inhibiting proliferation and survival of these dependent cells.[14]
Clinical and Preclinical Evidence
The synthetic lethal interaction between ARID1A loss and BET inhibition is supported by both preclinical studies and clinical trial data.
4.1 Preclinical Validation Initial evidence emerged from kinome-centered short hairpin RNA (shRNA) screens in panels of ovarian clear cell carcinoma cell lines.[14] These screens identified that inhibiting BRD2, a BET family member, was synthetically lethal with ARID1A mutations.[12][14] Subsequent studies confirmed that small-molecule BET inhibitors like JQ1 and this compound selectively inhibit the proliferation of ARID1A-mutated cancer cells in vitro.[12][13] This effect was validated in vivo using xenograft and patient-derived xenograft (PDX) models, where BET inhibitors suppressed tumor growth specifically in ARID1A-mutant tumors.[12][14]
4.2 Clinical Trial Data A multicenter, open-label Phase IIa clinical trial (NCT04493619) evaluated this compound as a monotherapy in patients with advanced gynecologic malignancies known to have an ARID1A mutation.[10][11][15] The study provided clinical proof-of-concept, demonstrating that while the overall response rate was modest, this compound had clinical activity in this heavily pretreated patient population.[10][15]
Table 1: Clinical Response in Phase IIa Study of this compound Monotherapy in Patients with ARID1A-Mutant Gynecologic Cancers
| Response Category | Number of Patients (N=14) | Percentage |
|---|---|---|
| Partial Response (PR) | 1 | 7.1% |
| Stable Disease (SD) | 5 | 35.7% |
| Progressive Disease (PD) | 8 | 57.1% |
| Overall Clinical Benefit Rate (PR + SD) | 6 | 42.8% |
Data sourced from NCT04493619 clinical trial results.[10][11][16]
These findings confirmed the safety profile of this compound and showed evidence of clinical activity, supporting further exploration of BET inhibitors in this patient population, potentially in combination with agents targeting feedback mechanisms like the PI3K pathway.[10][11][15]
Key Experimental Methodologies
The investigation of this compound's mechanism has relied on a range of standard preclinical and clinical methodologies.
5.1 Preclinical: Cell Viability Assay
To determine the selective sensitivity of ARID1A-mutant cells to this compound, a luminescence-based cell viability assay is commonly used.
-
Objective: To measure the IC50 (half-maximal inhibitory concentration) of this compound in isogenic ARID1A-wildtype (WT) and ARID1A-knockout (KO) cancer cell lines.
-
Protocol:
-
Cell Seeding: Plate ARID1A-WT and ARID1A-KO cells in parallel into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in culture medium. Treat cells in triplicate with the range of drug concentrations. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a luciferin-based reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to calculate the IC50 for each cell line. A significantly lower IC50 in the ARID1A-KO line compared to the WT line indicates synthetic lethality.
-
5.2 Clinical: Phase IIa Trial Design (NCT04493619)
The clinical study of this compound in ARID1A-mutant cancers followed a structured, multicenter design to assess safety and efficacy.
-
Title: A Study of this compound as a Single Agent in Advanced Gynecological Malignancies With a Known ARID1A Mutation and in Combination With Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer.[17]
-
Design: The monotherapy arm was a multicenter, open-label, Phase IIa study.[10][15]
-
Patient Population: Patients with advanced gynecologic cancers (e.g., ovarian, endometrial) with a confirmed ARID1A mutation who were refractory to standard therapy.[17]
-
Methodology: The study utilized a Simon two-stage design, a common approach in Phase II trials to minimize the number of patients treated with an ineffective agent.[11]
-
Stage 1: A small cohort of patients (e.g., N=12) is enrolled. If a prespecified number of responses is observed, the trial proceeds to the next stage.
-
Stage 2: A larger cohort of patients is enrolled to obtain a more precise estimate of the response rate.
-
-
Primary Endpoint: The primary objective for the Phase IIa portion was efficacy, primarily measured by Objective Response Rate (ORR) according to RECIST v1.1 criteria.[11][17]
-
Secondary Endpoints: Included Progression-Free Survival (PFS), Duration of Response (DOR), and safety/tolerability.[17]
Conclusion and Future Directions
This compound leverages a synthetic lethal mechanism to target cancer cells with ARID1A loss-of-function mutations. By inhibiting BET proteins, this compound disrupts critical transcriptional programs that ARID1A-mutant cells become uniquely dependent upon for their survival and proliferation. This mechanism is supported by robust preclinical data and has shown evidence of clinical activity.
While monotherapy response rates are modest, the validation of this synthetic lethal interaction in patients opens several avenues for future research:
-
Combination Therapies: Exploring combinations of this compound with other targeted agents, such as PI3K inhibitors or PARP inhibitors, may overcome intrinsic or acquired resistance and enhance therapeutic efficacy.[3][10]
-
Biomarker Development: Identifying additional biomarkers beyond ARID1A mutation status could help refine the patient population most likely to benefit from BET inhibition.
-
Resistance Mechanisms: Investigating the mechanisms by which ARID1A-mutant tumors develop resistance to this compound will be crucial for developing next-generation treatment strategies.
References
- 1. Treating ARID1A mutated cancers by harnessing synthetic lethality and DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ARID1A-Deficient Cancers: An Immune-Metabolic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of Synthetic Lethality in ARID1A-Deficient Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ARID1A in cancer: Friend or foe? [frontiersin.org]
- 5. opnabio.com [opnabio.com]
- 6. researchgate.net [researchgate.net]
- 7. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 8. BET inhibitor - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ARID1A mutation sensitizes most ovarian clear cell carcinomas to BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
PLX2853: A Technical Guide to Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular activity against BRD4.[1] By binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, this compound disrupts their role as epigenetic readers, leading to alterations in chromatin structure and the transcriptional regulation of key oncogenes.[1] This guide provides an in-depth overview of this compound's target engagement, its downstream molecular effects, and the experimental methodologies used to characterize its activity.
Data Presentation
Binding Affinity and Inhibitory Potency
This compound demonstrates high-affinity binding to the bromodomains of BET proteins, leading to potent inhibition of their function. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | Assay Type | Value | Reference |
| BRD2 (BD1) | Binding Assay (Kd) | 0.32 nM | [2] |
| BRD2 (BD2) | Binding Assay (Kd) | 0.21 nM | [2] |
| BRD3 (BD1) | Binding Assay (Kd) | 0.34 nM | [2] |
| BRD3 (BD2) | Binding Assay (Kd) | 0.21 nM | [2] |
| BRD4 (BD1) | Binding Assay (Kd) | 0.51 nM | [2] |
| BRD4 (BD2) | Binding Assay (Kd) | 0.24 nM | [2] |
| BRDT (BD1) | Binding Assay (Kd) | 1.5 nM | [2] |
| BRDT (BD2) | Binding Assay (Kd) | 3.9 nM | [2] |
| BRD2 | Biochemical Assay (IC50) | 7.3 nM | [2] |
| BRD4 | Biochemical Assay (IC50) | 4.3 nM | [2] |
Cellular Activity
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines, particularly those dependent on BET protein function for survival.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 10 | [2] |
| MV4-11 | Acute Myeloid Leukemia | 7 | [2] |
| RS4-11 | Acute Lymphoblastic Leukemia | 23 | [2] |
| DOHH2 | Follicular Lymphoma | 53 | [2] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | 28 | [2] |
| PFEIFFER | Diffuse Large B-cell Lymphoma | 25 | [2] |
| KMS-11 | Multiple Myeloma | 114 | [2] |
| MM1.S | Multiple Myeloma | 21 | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound. By competitively binding to the bromodomains of BET proteins, this compound displaces them from acetylated histones, leading to the transcriptional repression of target genes such as MYC.
Caption: this compound inhibits BET proteins, disrupting their interaction with chromatin and leading to the downregulation of MYC expression.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.
Caption: A typical workflow for evaluating this compound, encompassing in vitro, in vivo, and genomic analyses.
Experimental Protocols
Cell Viability Assay
This protocol is for determining the IC50 of this compound in cancer cell lines using a luminescence-based assay.
-
Cell Seeding: Seed cancer cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). Add the reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol details the detection of MYC, BCL2, and cleaved PARP protein levels following this compound treatment.
-
Cell Lysis: Treat cells with this compound at various concentrations for 24-48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MYC (e.g., Cell Signaling Technology, #5605), BCL2 (e.g., Cell Signaling Technology, #2870), cleaved PARP (e.g., Cell Signaling Technology, #5625), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol outlines the procedure to identify the genomic binding sites of BRD4 and assess changes upon this compound treatment.
-
Cell Culture and Crosslinking: Culture cells to ~80% confluency and treat with this compound or vehicle for a specified time (e.g., 6 hours). Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody (e.g., Abcam, ab128874) or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C with proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites. Analyze differential binding between this compound-treated and control samples.
RNA Sequencing (RNA-Seq)
This protocol describes the steps to analyze global gene expression changes induced by this compound.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle. Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quality Control: Assess the RNA integrity and quantity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.
-
Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways affected by this compound.
-
References
The Role of PLX2853 in the Regulation of MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC family of proto-oncogenes are critical drivers of cellular proliferation and are frequently dysregulated in a vast array of human cancers. Direct inhibition of MYC has proven to be a significant challenge, leading to the exploration of indirect regulatory pathways. One of the most promising strategies to emerge is the targeting of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which are essential epigenetic readers that regulate MYC transcription. PLX2853 (also known as OPN-2853) is a potent, orally bioavailable small molecule inhibitor of the BET protein family. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the regulation of MYC expression, quantitative data from preclinical and clinical studies, and detailed experimental protocols for the evaluation of its effects.
Introduction: The this compound-MYC Axis
This compound is a non-benzodiazepine BET inhibitor that demonstrates low nanomolar potency and a modest preference for binding to the second bromodomain (BD2) of BET proteins.[1] By competitively binding to the acetyl-lysine recognition pockets of BRD4, this compound displaces it from chromatin, thereby disrupting the transcriptional machinery essential for the expression of key oncogenes, most notably MYC.[1][2]
The transcription of the MYC gene is often driven by super-enhancers, which are large clusters of enhancers that are densely occupied by transcription factors and co-activators, including BRD4. BRD4 acts as a scaffold, recruiting the positive transcription elongation factor b (P-TEFb) complex to these super-enhancers and the MYC promoter. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust MYC expression. This compound-mediated displacement of BRD4 from these regulatory regions effectively shuts down this process, leading to a rapid decrease in MYC mRNA and protein levels. This, in turn, results in cell cycle arrest and apoptosis in MYC-dependent cancer cells.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the activity of this compound from both preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| Substrate Binding Assay | BRD2 | Engineered Protein | 23 | [4] |
| Substrate Binding Assay | BRD4 | Engineered Protein | 26 | [4] |
| MYC-Responsive Reporter Assay | MYC | Not Specified | IC90 | [5] |
Table 2: Clinical Pharmacodynamics and Efficacy of this compound
| Clinical Trial Phase | Dose Range | Pharmacodynamic Effect | Clinical Response (Selected) | Reference |
| Phase 1b/2a | 5mg to 120mg QD, 40mg to 60mg BID | Plasma concentrations above IC90 in MYC-responsive reporter assay for 9 hours at ≥80mg.[5] | Monotherapy (Gynecologic Cancers, n=14): 1 Partial Response (7.1%), 5 Stable Disease (35.7%).[6] Combination with Carboplatin (Ovarian Cancer, n=20): 1 Partial Response (5.0%), 9 Stable Disease (45.0%).[6] Solid Tumors & Lymphoma (n=44): 1 Complete Response (DLBCL), 2 Partial Responses (uveal melanoma, primary peritoneal cancer), 14 Stable Disease.[5] | |
| Phase 1b | 20mg to 140mg QD | Dose-dependent modulation of BET target gene expression.[7] | AML & MDS (n=16): 1 Marrow Complete Remission, 1 Partial Remission, 10 Stable Disease.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound-mediated MYC suppression.
Caption: Western Blot workflow for MYC protein analysis.
Caption: ChIP-qPCR workflow for BRD4 occupancy at MYC loci.
Caption: qRT-PCR workflow for MYC mRNA expression analysis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in regulating MYC expression.
Western Blot for MYC Protein Levels
This protocol is designed to quantify changes in MYC protein expression following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment window.
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
This protocol is used to determine if this compound displaces BRD4 from the MYC promoter and super-enhancer regions.
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating at room temperature.
-
Quench the crosslinking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific regions of the MYC promoter and super-enhancer.
-
Analyze the data using the percent input method to determine the relative enrichment of BRD4 at these loci.
-
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Levels
This protocol quantifies the changes in MYC mRNA expression following this compound treatment.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.
-
Add the cDNA template and primers specific for MYC and a reference gene (e.g., GAPDH, ACTB).
-
-
Amplification and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in MYC mRNA expression relative to the reference gene and the vehicle-treated control.
-
Conclusion
This compound is a potent BET inhibitor that effectively downregulates MYC expression by displacing BRD4 from critical regulatory regions of the MYC gene. This mechanism of action has shown promise in preclinical models and early-phase clinical trials across a range of hematological and solid tumors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other BET inhibitors in MYC-driven cancers. Future studies should continue to explore the precise molecular determinants of sensitivity and resistance to this compound to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. opnabio.com [opnabio.com]
- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opnabio.com [opnabio.com]
Investigating the Synthetic Lethality of PLX2853 with ARID1A Loss: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic lethal relationship between the loss of the ARID1A tumor suppressor and treatment with PLX2853, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Loss-of-function mutations in the ARID1A gene are prevalent in a variety of cancers, including a significant percentage of ovarian, endometrial, and gastric carcinomas, making this synthetic lethal interaction a promising avenue for targeted cancer therapy.[1][2] This document summarizes the preclinical rationale, clinical trial data, underlying mechanisms, and key experimental methodologies relevant to the investigation of this therapeutic strategy.
Introduction to this compound and ARID1A
This compound is an orally available small molecule that demonstrates low nanomolar potency in the inhibition of all four members of the BET family (BRD2, BRD3, BRD4, and BRDT).[2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers, thereby activating the expression of key oncogenes, most notably MYC.[4][5]
ARID1A (AT-Rich Interactive Domain 1A) is a critical component of the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to modulate nucleosome positioning and thereby regulate gene expression.[6] As a tumor suppressor, ARID1A is involved in the control of cell cycle progression, DNA damage repair, and cellular differentiation.[7] Inactivating mutations in ARID1A lead to a loss of its protein product, BAF250a, which is a frequent event in several cancer types.[2]
The concept of synthetic lethality posits that while the loss of either of two specific genes is compatible with cell viability, the simultaneous loss of both results in cell death. The therapeutic strategy of targeting cancers with ARID1A loss with a BET inhibitor like this compound is based on this principle.
Mechanism of Synthetic Lethality
The synthetic lethal interaction between this compound and ARID1A loss is predicated on the functional redundancy and interplay between different components of the SWI/SNF complex and the transcriptional dependencies created by ARID1A deficiency.
The Role of ARID1B and SWI/SNF Complex Integrity
Preclinical research suggests a key mechanism involves the BET inhibitor-mediated downregulation of other SWI/SNF complex members, particularly ARID1B.[1] ARID1A and ARID1B are mutually exclusive DNA-binding subunits within the SWI/SNF complex. In cells that have lost ARID1A, the SWI/SNF complex can still function, albeit in an altered manner, through its reliance on ARID1B.
BET inhibitors, including the representative compound JQ1, have been shown to decrease the expression of ARID1B.[1] This reduction in ARID1B levels in a cell that already lacks ARID1A leads to a catastrophic failure of the SWI/SNF complex, resulting in cell cycle arrest and apoptosis. This creates a state of synthetic lethality where the BET inhibitor is significantly more toxic to ARID1A-deficient cells than to their wild-type counterparts.
Upregulation of MYC and Transcriptional Addiction
ARID1A loss can lead to the transcriptional upregulation of the oncogene c-MYC.[4][5] This creates a state of "transcriptional addiction" where the cancer cells become highly dependent on the continued high-level expression of MYC and its target genes for their proliferation and survival. BET proteins, particularly BRD4, are essential for maintaining this high level of MYC transcription. By inhibiting BET proteins, this compound effectively shuts down this critical survival pathway in ARID1A-deficient cells.
Preclinical and Clinical Data
The investigation into the synthetic lethality of this compound with ARID1A loss is supported by both preclinical studies with BET inhibitors and clinical trial data for this compound.
Preclinical Evidence
Preclinical studies using the well-characterized BET inhibitor JQ1 have demonstrated the selective activity against ARID1A-mutant cancer cells.
Table 1: In Vitro Sensitivity of Ovarian Clear Cell Carcinoma (OCCC) Cell Lines to BET Inhibition
| Cell Line | ARID1A Status | JQ1 IC50 (µM) | iBET-762 IC50 (µM) |
|---|---|---|---|
| OVTOKO | Mutant | ~0.5 | ~0.2 |
| KOC7C | Mutant | ~0.6 | ~0.3 |
| JHOC5 | Wild-Type | >1.0 | >1.0 |
| ES2 | Wild-Type | >1.0 | >1.0 |
| OVCA429 | Wild-Type | >1.0 | >1.0 |
| RMG1 | Wild-Type | >1.0 | >1.0 |
(Data adapted from preclinical studies.[1][8] IC50 values are approximate and for comparative purposes.)
In vivo studies using xenograft models of OCCC have further validated these findings, showing that treatment with JQ1 significantly impairs the growth of ARID1A-mutant tumors compared to ARID1A wild-type tumors.[1]
Clinical Trial Data
A Phase IIa clinical trial (NCT04493619) evaluated this compound monotherapy in patients with advanced gynecologic malignancies harboring an ARID1A mutation. While the study did not meet its prespecified primary endpoint for efficacy, it did demonstrate evidence of clinical activity, supporting the rationale for further investigation.[3]
Table 2: Best Overall Response in Phase IIa Trial of this compound in ARID1A-Mutated Gynecologic Malignancies
| Response Category | Number of Patients (n=14) | Percentage |
|---|---|---|
| Partial Response (PR) | 1 | 7.1% |
| Stable Disease (SD) | 5 | 35.7% |
| Progressive Disease (PD) | 8 | 57.1% |
(Data from Duska et al., JCO Precis Oncol, 2023.[3])
The study concluded that further exploration of BET inhibitors in this patient population is warranted, potentially in combination with agents targeting feedback mechanisms such as the PI3K pathway.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the synthetic lethality of this compound with ARID1A loss.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cell lines (both ARID1A-wild-type and -mutant) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Treatment: Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Preparation: Harvest ARID1A-mutant and ARID1A-wild-type cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral gavage. Administer this compound at a predetermined dose (e.g., 50 mg/kg) daily for 21 days. The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting for target engagement).
Conclusion and Future Directions
The synthetic lethal interaction between this compound and ARID1A loss represents a promising targeted therapeutic strategy for a defined patient population with a clear biomarker. While the initial clinical trial of this compound monotherapy in ARID1A-mutated gynecologic cancers did not meet its primary efficacy endpoint, the observation of clinical activity provides a strong rationale for continued investigation.[3]
Future research should focus on:
-
Combination Therapies: As suggested by the clinical trial data, combining this compound with inhibitors of potential resistance pathways, such as the PI3K/AKT pathway, may enhance its anti-tumor activity.[3]
-
Biomarker Refinement: Further elucidation of the molecular determinants of response and resistance to BET inhibitors in the context of ARID1A loss will be crucial for patient selection.
-
Exploration in Other ARID1A-Mutant Cancers: The therapeutic potential of this compound should be investigated in other cancer types with a high prevalence of ARID1A mutations.
References
- 1. ARID1A mutation sensitizes most ovarian clear cell carcinomas to BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARID1A Governs Genomic Stability and Proliferation in SCLC via c-MYC/PARP1 Suppression Driving Vulnerability to BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] ARID1A Governs Genomic Stability and Proliferation in SCLC via c-MYC/PARP1 Suppression Driving Vulnerability to BET Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Therapeutic Role of Synthetic Lethality in ARID1A-Deficient Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of PLX2853 on BCL2 Family Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BET proteins, this compound disrupts their interaction with histones, leading to altered chromatin remodeling and gene expression.[1] This mechanism underlies its therapeutic potential in various malignancies by downregulating key oncogenes such as MYC and inducing apoptosis.[1] A critical aspect of this compound-induced apoptosis is its modulation of the BCL2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This technical guide provides an in-depth overview of the effects of this compound on the expression of BCL2 family members, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Upregulation of Pro-Apoptotic BIM
The primary mechanism by which this compound promotes apoptosis is through the significant upregulation of the pro-apoptotic BH3-only protein, BCL2-like 11 (BIM).[2][3] Studies in Eμ-myc lymphoma models have demonstrated that treatment with this compound leads to a marked increase in BIM expression at both the mRNA and protein levels.[3] This upregulation of BIM is a key event that primes cancer cells for apoptosis.
Signaling Pathway: From BET Inhibition to Apoptosis
The signaling cascade initiated by this compound culminates in BIM-dependent apoptosis. By inhibiting BRD4, this compound disrupts the transcriptional regulation of genes that control apoptosis. One of the key downstream effects is the repression of the miR-17~92 microRNA cluster, which is known to be a transcriptional target of MYC.[4] The downregulation of this microRNA cluster relieves its inhibitory effect on BIM, leading to increased BIM expression. Elevated levels of BIM then act to neutralize anti-apoptotic BCL2 proteins, thereby liberating pro-apoptotic effector proteins like BAX and BAK to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation.[2][3]
Caption: this compound Signaling Pathway to Apoptosis.
Quantitative Data on BCL2 Family Protein Expression
The following tables summarize the quantitative changes in BCL2 family protein expression observed in lymphoma cell lines following treatment with this compound. Data is primarily derived from studies utilizing quantitative PCR (qPCR) and Western blot analysis.[3]
Table 1: Effect of this compound on BIM mRNA Expression in Eμ-myc Lymphoma Cell Lines
| Cell Line | This compound Concentration | Fold Change in BIM mRNA (vs. DMSO control) |
| AH29 | 100 nM | ~2.5 |
| 1000 nM | ~4.0 | |
| AF47 | 100 nM | ~3.0 |
| 1000 nM | ~5.5 | |
| Eµ#4 | 100 nM | ~2.0 |
| 1000 nM | ~3.5 | |
| Data is estimated from graphical representations in Cummin et al., Blood Advances, 2020.[3] |
Table 2: Effect of this compound on BIM Protein Expression in Eμ-myc Lymphoma Cell Lines
| Cell Line | This compound Concentration | Normalized BIM Protein Level (vs. DMSO control) |
| Representative Line | 1000 nM | Significant Increase |
| Qualitative assessment from Western blot images in Cummin et al., Blood Advances, 2020. Densitometry data indicates a substantial increase.[3] |
Note: Comprehensive quantitative data for other BCL2 family members (BCL-XL, MCL1, BAX, BAK) following this compound monotherapy is limited in the currently available literature. The primary reported effect is the upregulation of BIM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and BCL2 family protein expression. These protocols are based on the methods described by Cummin et al. (2020) and standard laboratory procedures.[3]
Western Blot Analysis of BCL2 Family Proteins
This protocol is for the detection and semi-quantification of BCL2 family proteins in lymphoma cell lines treated with this compound.
Workflow Diagram
Caption: Western Blot Experimental Workflow.
Materials:
-
Lymphoma cell lines (e.g., Eμ-myc LCLs, SUDHL6, DOHH2)[3]
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BCL2 family proteins (BIM, BCL2, BCL-XL, MCL1, BAX, BAK) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture lymphoma cells to the desired density. Treat cells with various concentrations of this compound (e.g., 100 nM, 1000 nM) or DMSO for a specified time (e.g., 48 hours).[3]
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Perform densitometric analysis to quantify protein expression relative to the loading control.
Quantitative PCR (qPCR) for BIM mRNA Expression
This protocol details the measurement of BIM mRNA levels in lymphoma cells treated with this compound.
Workflow Diagram
Caption: qPCR Experimental Workflow.
Materials:
-
Lymphoma cell lines
-
This compound and DMSO
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for BIM and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or DMSO as described for the Western blot protocol, typically for 24 hours.[3]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a master mix, the synthesized cDNA, and primers for BIM and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in BIM mRNA expression in this compound-treated cells relative to the DMSO control, normalized to the housekeeping gene.
Annexin V Apoptosis Assay
This protocol is for the quantitative assessment of apoptosis in lymphoma cells treated with this compound, alone or in combination with other agents like venetoclax (B612062).
Workflow Diagram
Caption: Annexin V Apoptosis Assay Workflow.
Materials:
-
Lymphoma cell lines
-
This compound, venetoclax (optional), and DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with the desired concentrations of this compound and/or venetoclax for a specified time (e.g., 48 hours).[3]
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
This compound exerts its pro-apoptotic effects in cancer cells, particularly in hematological malignancies, through a well-defined mechanism involving the upregulation of the BH3-only protein BIM. This guide provides a comprehensive overview of this process, including the underlying signaling pathway, quantitative data on BIM expression, and detailed experimental protocols for researchers to investigate these effects further. The synergy observed between this compound and BCL2 inhibitors like venetoclax underscores the therapeutic potential of targeting the BCL2 family pathway from multiple angles.[2][3] Further research is warranted to fully elucidate the impact of this compound on the broader spectrum of BCL2 family proteins to optimize its clinical application.
References
The Pharmacokinetic Profile of PLX2853: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLX2853, also known as OPN-2853, is an orally bioavailable, potent, and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is currently under investigation in clinical trials for the treatment of various advanced solid tumors and hematological malignancies, including myelofibrosis. A key characteristic of this compound is its unique pharmacokinetic (PK) profile, distinguished by rapid absorption and a short terminal half-life. This profile is hypothesized to allow for transient but potent target engagement, followed by a period of recovery, potentially leading to an improved therapeutic window with better tolerability compared to other BET inhibitors with longer half-lives. This document provides a comprehensive overview of the currently available pharmacokinetic data on this compound, detailed experimental methodologies for its analysis, and a depiction of its mechanism of action.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets. This compound is a novel, orally active inhibitor of all four BET family members. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily characterized in Phase 1 and Phase 1b/2a clinical trials in patients with advanced solid tumors and hematological malignancies. The available data indicate a profile of rapid oral absorption, dose-proportional exposure, and a short elimination half-life.
Absorption
Following oral administration, this compound is rapidly absorbed.
Distribution
Specific details regarding the volume of distribution and tissue penetration of this compound are not extensively reported in the public domain.
Metabolism
The metabolic pathways of this compound have not been fully elucidated in publicly available literature.
Excretion
Information on the routes and extent of excretion of this compound and its potential metabolites is limited in the available literature.
Quantitative Pharmacokinetic Data
While several clinical trial publications mention that this compound exhibits dose-proportional systemic exposure, a comprehensive, structured table of key pharmacokinetic parameters (Cmax, AUC, CL/F, Vd/F, and T1/2) across a range of doses from a single, consolidated source is not publicly available. The following table summarizes the qualitative findings and provides a representative structure for such data based on typical Phase 1 dose-escalation studies.
| Dose Level (mg, QD) | Tmax (hr) | T1/2 (hr) | Key Observations |
| 5 - 120 | 0.5 - 1.5 | < 3.5 | Dose-proportional increases in systemic exposure were observed up to 120 mg. No significant accumulation was reported with once-daily dosing. A short terminal half-life of approximately 1.3 hours has also been noted. |
Note: This table is a qualitative summary. Specific mean values and measures of variability for Cmax and AUC at each dose level are not provided in the cited sources.
Experimental Protocols
The following sections describe detailed methodologies for key experiments relevant to the pharmacokinetic and pharmacodynamic evaluation of this compound.
Bioanalytical Method for this compound Quantification in Plasma
Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples obtained from clinical trials.
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the bioanalysis of small molecules like this compound in biological matrices.
3.1.1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound) in acetonitrile (B52724).
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3.1.2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Pharmacodynamic Analysis: Gene Expression Profiling
Objective: To assess the biological activity of this compound by measuring changes in the expression of target genes in response to treatment.
Methodology: RNA sequencing (RNA-seq) of peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.
3.2.1. Sample Collection and Processing:
-
Collect whole blood samples from patients at baseline and at specified time points after this compound administration.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Lyse the PBMC pellet and extract total RNA using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
3.2.2. RNA Sequencing and Data Analysis:
-
Prepare sequencing libraries from the extracted RNA.
-
Perform next-generation sequencing.
-
Align the sequencing reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated following this compound treatment compared to baseline.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its pharmacokinetic analysis.
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Discussion and Future Directions
This compound is a promising BET inhibitor with a distinct pharmacokinetic profile characterized by rapid absorption and a short half-life. This profile may offer advantages in terms of safety and tolerability by allowing for pulsatile target engagement. The available clinical data demonstrate dose-proportional exposure, supporting a once-daily dosing regimen. Further studies are needed to fully characterize the metabolism and excretion of this compound and to obtain a more detailed quantitative understanding of its pharmacokinetic parameters across different patient populations. The ongoing clinical trials will provide more comprehensive data to inform the optimal use of this compound in the treatment of various cancers. The relationship between the unique pharmacokinetic profile of this compound and its clinical efficacy and safety will be a key area of investigation in its continued development.
Preclinical Evaluation of PLX2853 in Acute Myeloid Leukemia (AML) Models: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical evaluation of PLX2853 (also known as OPN-2853), a novel bromodomain and extraterminal domain (BET) inhibitor, in the context of Acute Myeloid Leukemia (AML). While specific quantitative preclinical data for this compound in AML models are not extensively published in peer-reviewed literature, this document synthesizes the available information on its mechanism of action and draws upon established methodologies and representative data from the broader class of BET inhibitors to present a complete technical picture.
Introduction to this compound
This compound is an orally bioavailable, non-benzodiazepine small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] It exhibits low nanomolar potency and a modest preference for the second bromodomain (BD2) of these proteins.[2][3][4] A key characteristic of this compound is its pharmacokinetic profile, which features a short terminal half-life of less than three hours, allowing for high peak plasma concentrations followed by nearly complete elimination within nine hours post-dose.[2][3][4] This profile is hypothesized to improve tolerability by enabling transient but significant target engagement, followed by a recovery period.[2][3]
Mechanism of Action in AML
BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many AML subtypes, BET proteins, particularly BRD4, are critical for maintaining the expression of key oncogenes essential for leukemic cell proliferation and survival.
This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This leads to the transcriptional repression of critical oncogenes, most notably MYC and BCL2 .[2][3][4][5]
-
MYC Downregulation: The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its suppression by this compound leads to cell cycle arrest and a reduction in leukemic cell proliferation.
-
BCL2 Downregulation: The BCL2 gene encodes an anti-apoptotic protein that is frequently overexpressed in AML, conferring a survival advantage to cancer cells. By reducing BCL2 levels, this compound lowers the threshold for apoptosis (programmed cell death), leading to the elimination of leukemic cells.[6]
The diagram below illustrates this proposed signaling pathway.
Preclinical Efficacy (Representative Data)
While specific data for this compound is limited, preclinical studies have consistently shown that BET inhibitors demonstrate broad anti-leukemic activity in AML models.[2][3][4][7] This includes activity as single agents and in combination with other therapies. The following tables present representative quantitative data from studies of other BET inhibitors in AML to illustrate the expected efficacy profile.
Table 1: In Vitro Anti-Proliferative Activity of BET Inhibitors in AML Cell Lines
| Cell Line | AML Subtype | Representative BETi | IC50 (nM) |
| MV-4-11 | MLL-rearranged | JQ1 | 50 - 150 |
| MOLM-13 | MLL-rearranged, FLT3-ITD | JQ1 | 100 - 250 |
| OCI-AML3 | NPM1-mutated | I-BET151 | ~200 |
| KG-1 | p53-mutant | JQ1 | >1000 |
| HL-60 | p53-null | JQ1 | 250 - 500 |
Data compiled from publicly available literature on BET inhibitors JQ1 and I-BET151. IC50 values are approximate and can vary between studies.
Table 2: In Vitro Apoptosis Induction by BET Inhibitors in AML Cell Lines
| Cell Line | Representative BETi | Concentration (nM) | Treatment Duration (hrs) | % Apoptotic Cells (Annexin V+) |
| MV-4-11 | JQ1 | 500 | 72 | 60 - 80% |
| MOLM-13 | JQ1 | 500 | 72 | 50 - 70% |
| OCI-AML3 | I-BET151 | 500 | 48 | 40 - 60% |
Data are representative of typical results seen in preclinical studies of BET inhibitors.
Table 3: In Vivo Efficacy of BET Inhibitors in AML Xenograft Models
| Model Type | Cell Line | Treatment | Dosing Schedule | Outcome |
| Cell Line Xenograft | MV-4-11 | JQ1 | 50 mg/kg, daily IP | Significant tumor growth inhibition; prolonged survival |
| Patient-Derived Xenograft (PDX) | Primary AML blasts | INCB054329 + Venetoclax | Oral, daily | Reduced AML burden without significant toxicity |
IP: Intraperitoneal. Data are representative of outcomes reported for various BET inhibitors in AML mouse models.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are standard protocols for key experiments used to evaluate BET inhibitors in AML models.
Cell Viability / Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Method:
-
Cell Culture: AML cell lines (e.g., MV-4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: A serial dilution of this compound (or other BETi) is prepared, and cells are treated with a range of concentrations (e.g., 1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
Readout: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega) or by MTS assay, which measures metabolic activity. Luminescence or absorbance is read on a plate reader.
-
Analysis: Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
-
Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
-
Method:
-
Treatment: Cells are treated in 6-well plates with the compound at various concentrations (e.g., 1x and 5x the IC50) for a set time (e.g., 48 or 72 hours).
-
Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently-labeled Annexin V (e.g., FITC) and a viability dye (e.g., Propidium Iodide, PI) are added to the cells.
-
Analysis: Samples are analyzed by flow cytometry. Cells are categorized as:
-
Viable (Annexin V- / PI-)
-
Early Apoptotic (Annexin V+ / PI-)
-
Late Apoptotic / Necrotic (Annexin V+ / PI+)
-
Necrotic (Annexin V- / PI+)
-
-
Western Blotting
-
Objective: To confirm target engagement by measuring the levels of downstream proteins (e.g., MYC, BCL2) and apoptosis markers (e.g., cleaved PARP).
-
Method:
-
Protein Extraction: Cells are treated, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., anti-MYC, anti-BCL2, anti-cleaved PARP, anti-Actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo AML Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Method:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma - NSG) are used to prevent rejection of human cells.
-
Cell Implantation: Mice are intravenously or subcutaneously injected with a human AML cell line (e.g., 5 x 10^6 MV-4-11 cells) or patient-derived AML blasts.
-
Treatment Initiation: Once leukemia is established (e.g., detectable by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and vehicle control groups.
-
Dosing: this compound is administered orally according to a predetermined dose and schedule (e.g., daily).
-
Monitoring: Tumor burden is monitored regularly (e.g., via caliper measurements for subcutaneous tumors or bioluminescence imaging). Animal body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint: The study may conclude based on a set time point, tumor size limits, or survival. Efficacy is assessed by comparing tumor growth inhibition (TGI) and overall survival between the treated and control groups.
-
The diagram below outlines a typical workflow for preclinical evaluation.
Conclusion
This compound is a promising BET inhibitor with a distinct pharmacokinetic profile that may offer an improved therapeutic window. Based on its mechanism of action—the downregulation of key AML oncogenes MYC and BCL2—and the extensive preclinical data from the broader class of BET inhibitors, it is anticipated that this compound possesses significant anti-leukemic activity. While detailed public data on its preclinical performance in AML models is sparse, the established protocols and representative results outlined in this guide provide a robust framework for understanding its evaluation and therapeutic potential. Further publication of specific preclinical data will be crucial for a complete comparative assessment.
References
- 1. Opna Bio Releases Interim Data from Phase 1 Study of OPN-2853 and Ruxolitinib in Advanced Myelofibrosis [synapse.patsnap.com]
- 2. opnabio.com [opnabio.com]
- 3. Final Results of a Phase 1b Study of BET Inhibitor this compound in Patients with Relapsed or Refractory Acute Myeloid Leukemia or High Risk Myelodysplastic Syndrome | CiNii Research [cir.nii.ac.jp]
- 4. Paper: Phase 1b Study of BET Inhibitor this compound in Patients with Relapsed or Refractory Acute Myeloid Leukemia or High Risk Myelodysplastic Syndrome [ash.confex.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
PLX2853: A Novel BET Inhibitor Modulating the IL-23R/IL-17 Axis in Graft-versus-Host Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Graft-versus-Host Disease (GVHD) remains a significant cause of non-relapse mortality following allogeneic hematopoietic cell transplantation, with limited effective treatment options for steroid-refractory cases.[1][2] Emerging preclinical evidence highlights the therapeutic potential of targeting the Interleukin-23 receptor (IL-23R)/Interleukin-17 (IL-17) signaling axis, a critical pathway in the immunopathology of GVHD. PLX2853, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) domain protein family, has demonstrated significant efficacy in mitigating GVHD by modulating this key inflammatory pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the IL-23R/IL-17 axis, and its therapeutic effects in preclinical models of acute GVHD, supported by quantitative data and detailed experimental methodologies.
Introduction: The Role of the IL-23R/IL-17 Axis in GVHD
The IL-23/IL-17 axis is a central driver of inflammation in numerous autoimmune and inflammatory conditions, including acute GVHD.[3] IL-23, a heterodimeric cytokine, signals through its receptor, IL-23R, which is expressed on T cells.[4] This signaling cascade, primarily mediated by JAK2 and STAT3, promotes the differentiation, stabilization, and function of T helper 17 (Th17) cells.[4] Th17 cells, along with pathogenic CD4+ T cells that co-express IFN-γ and IL-17, are key effector cells in GVHD, contributing to tissue damage in target organs such as the gastrointestinal tract and liver.[1][5]
BET proteins, a class of epigenetic readers, play a crucial role in regulating the transcription of inflammatory genes.[6] By binding to acetylated lysine (B10760008) residues on histones, BET proteins, particularly BRD4, recruit transcriptional machinery to promoter and enhancer regions of target genes, including those involved in the IL-23/IL-17 pathway.[1][2]
This compound: A Potent BET Inhibitor
This compound is a second-generation, selective BET inhibitor that has demonstrated a favorable pharmacokinetic profile and improved tolerability compared to earlier BET inhibitors.[1] It exhibits potent inhibition of both bromodomains (BD1 and BD2) of BET proteins.[1]
Quantitative Data: In Vitro Potency
The inhibitory activity of this compound against BET proteins has been quantified through in vitro assays.
| Compound | Target | IC50 (nM) |
| This compound | BRD2 (BD1/BD2) | ~10 |
| PLX51107 | BRD4 (BD1/BD2) | ~500 |
Table 1: In vitro IC50 values for this compound and PLX51107 against BET proteins. Data indicates that this compound is significantly more potent than the first-generation inhibitor PLX51107.[6]
Mechanism of Action: this compound Modulates the IL-23R/IL-17 Axis
This compound exerts its therapeutic effect in GVHD by directly targeting the transcriptional regulation of the IL-23R/IL-17 axis.
-
Direct Binding to IL-23R Gene Locus: Chromatin Immunoprecipitation (ChIP)-sequencing has revealed that the BET protein BRD4 directly binds to the IL23R gene locus.[1][2]
-
Downregulation of IL-23R Expression: By inhibiting BET protein function, this compound leads to a significant decrease in the expression of IL-23R on T cells.[1][2]
-
Impaired IL-23 Signaling: The reduction in IL-23R expression results in diminished downstream signaling upon IL-23 stimulation, as evidenced by decreased phosphorylation of STAT3.[1][2]
-
Reduced Pro-inflammatory Cytokine Production: Consequently, this compound treatment leads to a reduction in the production of key inflammatory cytokines, including IL-17 and IFN-γ, by donor T cells.[1]
References
- 1. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft- Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inflammatory Cytokine Networks in Gastrointestinal Tract Graft vs. Host Disease [frontiersin.org]
- 4. The IL-12 Cytokine and Receptor Family in Graft-vs.-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current data on IL-17 and Th17 cells and implications for graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Unveiling PLX2853: A Technical Guide to the Novel BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLX2853, also known as OPN-2853, is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular activity against BRD4.[1][2][3] Developed by Plexxikon Inc., this compound represents a significant advancement in the field of epigenetic therapy. Its novel 7-azaindole (B17877) scaffold distinguishes it from earlier benzodiazepine-based BET inhibitors, offering a unique pharmacological profile.[3] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Chemical Structure
The discovery of this compound stemmed from a dedicated effort to identify novel, potent, and selective BET inhibitors with improved therapeutic properties. The development of this compound and its predecessor, PLX51107, was the result of optimizing in-house screening hits with weak affinity into compounds with high affinity and selectivity. These compounds are structurally distinct from other reported BET family inhibitors.
Chemical Structure:
While the precise chemical structure, IUPAC name, and CAS number for this compound are not publicly available in the reviewed literature, it is characterized as a non-benzodiazepine BET inhibitor featuring a novel 7-azaindole scaffold.[3] This core structure is a key differentiator from many first-generation BET inhibitors.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, most notably BRD4.[1][2] This action prevents the interaction of BRD4 with acetylated histones, a critical step in the transcriptional activation of key oncogenes.
The binding of BRD4 to chromatin is disrupted, leading to a significant downregulation of genes essential for cancer cell proliferation and survival, such as the proto-oncogene MYC.[1] By inhibiting the transcriptional machinery that drives malignant growth, this compound can induce cell cycle arrest and apoptosis in tumor cells.[1]
The proposed signaling pathway is visualized below:
References
PLX2853: A Technical Guide to its Selectivity for BRD4 Over Other BET Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853, also known as OPN-2853, is an orally bioavailable small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription.[2] this compound exhibits potent and selective activity against BRD4, a key regulator of oncogenes such as c-MYC.[1][3] This document provides an in-depth technical overview of the selectivity of this compound for BRD4 over other BET proteins, including quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory activity of this compound against BET proteins is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against various BET family proteins, demonstrating its selectivity profile.
| BET Protein | This compound IC50 (nM) | Reference |
| BRD2 (BD1+BD2) | Data not available in provided search results | |
| BRD3 (BD1+BD2) | Data not available in provided search results | |
| BRD4 (BD1+BD2) | Potent, low nanomolar | [1][4] |
| BRDT (BD1+BD2) | Data not available in provided search results |
Note: While specific IC50 values for this compound against all individual BET proteins were not available in the provided search results, one study indicated that in a substrate binding assay using engineered BRD2 and BRD4 proteins, this compound was found to be 7-9-fold more potent than a related compound, PLX51107.[2]
Experimental Protocols
The selectivity of this compound for different BET proteins is determined using various biochemical and biophysical assays. The following are detailed methodologies for key experiments commonly employed to validate the selectivity of BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the binding of a test compound to a target protein. In the context of BET inhibitors, this assay is often configured as a competitive binding assay where the inhibitor displaces a fluorescently labeled ligand from the bromodomain.
Detailed Methodology:
-
Reagents and Buffers:
-
Assay Buffer: A suitable buffer such as 50 mM HEPES, pH 7.5, containing NaCl and a non-ionic detergent.
-
Recombinant BET Proteins: Purified, His-tagged full-length or individual bromodomains (BD1, BD2) of BRD2, BRD3, BRD4, and BRDT.
-
Biotinylated Ligand: A biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) that binds to the acetyl-lysine binding pocket of the bromodomain.
-
Detection Reagents: A long-lifetime donor fluorophore-labeled antibody against the protein tag (e.g., Terbium-labeled anti-His antibody) and an acceptor fluorophore-labeled streptavidin (e.g., d2-labeled streptavidin).
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The respective BET protein and the biotinylated histone peptide are incubated together in a microplate well.
-
The serially diluted this compound is added to the wells, and the plate is incubated to allow for binding equilibrium to be reached.
-
The TR-FRET detection reagents are then added to the wells.
-
The plate is incubated to allow the donor-labeled antibody to bind to the His-tagged BET protein and the acceptor-labeled streptavidin to bind to the biotinylated peptide.
-
The plate is read on a TR-FRET-compatible plate reader, with excitation of the donor fluorophore (e.g., at 340 nm) and measurement of emission at two wavelengths corresponding to the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
As the concentration of this compound increases, it displaces the biotinylated peptide from the bromodomain, leading to a decrease in the TR-FRET signal.
-
The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is another bead-based proximity assay. Donor and acceptor beads are brought into close proximity through a biological interaction, leading to the generation of a chemiluminescent signal. Inhibition of this interaction by a compound like this compound results in a decrease in the signal.
Detailed Methodology:
-
Reagents and Buffers:
-
Assay Buffer: A buffer compatible with the AlphaScreen chemistry.
-
Recombinant BET Proteins: GST-tagged or His-tagged full-length or individual bromodomains of BRD2, BRD3, BRD4, and BRDT.
-
Biotinylated Ligand: A biotinylated acetylated histone peptide.
-
AlphaScreen Beads: Streptavidin-coated Donor beads and anti-GST or anti-His antibody-coated Acceptor beads.
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared.
-
The respective BET protein and the biotinylated histone peptide are incubated in a microplate well.
-
The serially diluted this compound is added to the wells and incubated.
-
Acceptor beads are added to the wells and incubated to allow binding to the tagged BET protein.
-
Donor beads are added to the wells and incubated in the dark to allow binding to the biotinylated peptide.
-
The plate is read on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is measured as light emission.
-
Increasing concentrations of this compound disrupt the interaction between the BET protein and the histone peptide, leading to a decrease in the AlphaScreen signal.
-
The IC50 value is calculated by plotting the signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones at enhancers and promoters of target genes, leading to the downregulation of their transcription.
A key downstream target of BRD4 is the proto-oncogene c-MYC. By inhibiting BRD4, this compound effectively downregulates the transcription of c-MYC, leading to decreased c-MYC protein levels. This, in turn, affects a multitude of cellular processes, including cell cycle progression and apoptosis.
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on PLX2853 in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and acquired resistance to standard-of-care chemotherapies. The exploration of novel therapeutic avenues is paramount. One such promising strategy involves targeting epigenetic regulators, particularly the Bromodomain and Extra-Terminal (BET) domain proteins. PLX2853 is an orally active, small-molecule inhibitor that targets all four members of the BET family (BRD2, BRD3, BRD4, and BRDT) with low nanomolar potency.[1][2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound in the context of ovarian cancer, focusing on its mechanism of action, preclinical efficacy, and early clinical findings.
Mechanism of Action: Targeting Transcriptional Addiction
BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to chromatin and activating gene expression. In many cancers, including ovarian cancer, malignant cells become dependent on the continuous expression of key oncogenes for their growth and survival—a phenomenon known as transcriptional addiction. The BET protein BRD4, in particular, has been shown to play a critical role in regulating the transcription of major oncogenic drivers such as MYC.[3]
This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin. This prevents the recruitment of the transcriptional apparatus to the promoters and enhancers of key oncogenes, leading to the downregulation of their expression. A primary target of BET inhibitors is the MYC oncogene, which is frequently amplified and overexpressed in ovarian cancer and is associated with poor prognosis.[3][4] By inhibiting BRD4, this compound effectively suppresses MYC transcription, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.
dot
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects across a panel of human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its activity in the sub-micromolar to low micromolar range, particularly in cell lines with ARID1A mutations.[5]
| Cell Line | Type | Genotype | IC50 (µM)[5] |
| SW626 | Ovarian | ARID1Awt | 0.07 |
| OVISE (OCCC) | Ovarian | ARID1Amut | 0.26 |
| SKOV3 | Ovarian | ARID1Amut | 0.49 |
| OVTOKO (OCCC) | Ovarian | ARID1Amut | 0.61 |
| ES-2 (OCCC) | Ovarian | ARID1Amut, MYCAMP | 1.26 |
| TOV-112D | Ovarian | ARID1Awt | 1.31 |
| COV 644 | Ovarian | NA | 1.46 |
| OVCAR-8 | Ovarian | ARID1Awt | 1.60 |
| A2780 | Ovarian | ARID1Amut | 2.41 |
| COV 504 | Ovarian | NA | 2.42 |
| TOV 21G (OCCC) | Ovarian | ARID1Amut | 3.13 |
| OVSAH0 | Ovarian | ARID1Awt | >20 |
| OVCAR-4 | Ovarian | ARID1Awt | >20 |
| OVCAR-5 | Ovarian | ARID1Awt | >20 |
OCCC: Ovarian Clear Cell Carcinoma
In Vivo Efficacy
While specific tumor growth inhibition data for this compound in ovarian cancer patient-derived xenograft (PDX) models is not yet publicly available, studies with the well-characterized BET inhibitor JQ1 provide strong evidence for the potential in vivo efficacy of this drug class. In a xenograft model using the SKOV3 ovarian cancer cell line, treatment with JQ1 resulted in a significant suppression of tumor growth.[3][6] After four weeks of treatment, the tumor weight and volume in the JQ1-treated group were substantially lower than in the control group.[6] Immunohistochemical analysis of the tumors revealed decreased levels of c-Myc and the proliferation marker Ki-67, along with an increase in the apoptosis marker cleaved caspase 3 in the JQ1-treated mice.[6]
Clinical Evaluation of this compound in Ovarian Cancer
A multicenter, open-label Phase I/IIa clinical trial (NCT04493619) was conducted to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced gynecologic malignancies.[2][7] The study included two arms: a monotherapy arm for patients with known ARID1A mutations and a combination therapy arm with carboplatin (B1684641) for patients with platinum-resistant ovarian cancer.[2][7]
Clinical Trial Response Rates
The study confirmed a manageable safety profile for this compound and demonstrated the feasibility of its combination with carboplatin.[2] While the pre-specified response criteria for advancing to the second stage of the Phase IIa trial were not met, evidence of clinical activity was observed in both arms.[2]
| Treatment Arm | Number of Evaluable Patients | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| This compound Monotherapy (ARID1A-mutated) | 14 | 1 (7.1%)[2] | 5 (35.7%)[2] | 8 (57.1%)[2] |
| This compound + Carboplatin (Platinum-Resistant) | 20 | 1 (5.0%)[2] | 9 (45.0%)[2] | 10 (50.0%)[2] |
These findings suggest that while this compound monotherapy may have modest activity, its potential may be enhanced in combination with other agents, possibly by targeting feedback mechanisms that lead to resistance.
Mechanisms of Resistance and Future Directions
A significant challenge with targeted therapies, including BET inhibitors, is the development of resistance. In ovarian cancer, resistance to BET inhibitors has been shown to be mediated by "kinome reprogramming".[8] This adaptive response involves the activation of compensatory pro-survival kinase signaling networks that bypass the inhibition of BET proteins.
dot
This understanding of resistance mechanisms provides a strong rationale for exploring combination therapies. Co-targeting BET proteins and the reactivated kinase pathways, such as the PI3K/AKT or MAPK pathways, may prevent or delay the development of resistance and enhance the therapeutic efficacy of BET inhibitors in ovarian cancer.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
dot
-
Cell Seeding: Plate ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for BRD4 and c-MYC
This protocol is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Culture and Treatment: Seed ovarian cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).[1][10]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysate and centrifuge to pellet cellular debris. The supernatant contains the total protein extract.[1][10]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[1][10]
-
SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer, boil, and load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis.[1][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[1]
-
Incubate the membrane with primary antibodies specific for BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][10]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1][10]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.[1]
Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS) for Kinome Profiling
This chemoproteomic approach allows for the global and quantitative analysis of kinase expression and activity.
-
Cell Lysis: Prepare cell lysates from ovarian cancer cells treated with this compound or a vehicle control under non-denaturing conditions.[11]
-
MIB Affinity Chromatography: Apply the cell lysates to a column containing multiplexed inhibitor beads. These beads are coupled with a variety of kinase inhibitors that bind to the active state of many kinases, thus enriching for the active kinome.[11]
-
On-Bead Digestion: After washing to remove non-specifically bound proteins, digest the captured kinases into peptides directly on the beads using trypsin.[11]
-
LC-MS/MS Analysis: Elute the peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[11]
-
Data Analysis: Compare the kinase profiles of the this compound-treated cells to the control cells to identify changes in the kinome landscape, revealing which kinases are upregulated or downregulated in response to BET inhibition. This can help identify potential resistance pathways.[11]
Conclusion
This compound represents a promising therapeutic agent for ovarian cancer by targeting the epigenetic regulation of key oncogenes. Preclinical studies have demonstrated its potent in vitro activity, and while direct in vivo data for this compound is emerging, related BET inhibitors show significant tumor growth suppression. Early clinical data indicates a manageable safety profile and hints at clinical activity, particularly in combination with standard chemotherapy. The elucidation of kinome reprogramming as a primary resistance mechanism provides a clear path forward for the rational design of combination therapies. Further investigation into these combinations is warranted to fully realize the therapeutic potential of BET inhibition in ovarian cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. benchchem.com [benchchem.com]
- 11. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PLX2853 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription. Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This technical guide provides an in-depth exploration of the effects of this compound on cell cycle progression, a critical process for cell growth and proliferation that is often aberrant in cancer. By targeting BET proteins, this compound is understood to modulate the expression of key oncogenes, such as MYC, which are pivotal drivers of the cell cycle. This document outlines the mechanistic underpinnings of this compound-mediated cell cycle arrest, presents representative quantitative data, details relevant experimental protocols, and provides visual diagrams of the involved signaling pathways and workflows.
Core Mechanism of Action: BET Inhibition and Cell Cycle Arrest
This compound functions by competitively binding to the bromodomains of BET proteins, primarily BRD4, preventing their association with acetylated histones at gene promoters and enhancers. This displacement of BRD4 from chromatin leads to the transcriptional repression of key target genes, most notably the master regulator of cell proliferation, MYC. The downregulation of MYC has profound downstream consequences on the cell cycle machinery, leading to a robust cell cycle arrest, primarily in the G0/G1 phase.[1] This cytostatic effect is a cornerstone of the anti-neoplastic activity of BET inhibitors.
The suppression of MYC by this compound disrupts the transcriptional activation of a cascade of genes essential for the G1 to S phase transition. Key among these are the genes encoding for D-type cyclins (e.g., Cyclin D1) and E-type cyclins (e.g., Cyclin E1), as well as their partner cyclin-dependent kinases (CDKs), CDK4 and CDK6. Consequently, the reduction in the levels of these critical cell cycle regulators prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the activation of E2F target genes required for S-phase entry and DNA replication.[1]
Quantitative Data on Cell Cycle Progression
The following tables summarize the expected quantitative effects of this compound on cell cycle phase distribution and the expression of key cell cycle regulatory proteins. It is important to note that these data are representative of the effects observed with potent BET inhibitors and should be confirmed with specific in vitro studies using this compound in the cell lines of interest.
Table 1: Effect of this compound on Cell Cycle Phase Distribution in a Representative Cancer Cell Line
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| This compound (Low Conc.) | 65 ± 4 | 20 ± 3 | 15 ± 2 |
| This compound (High Conc.) | 80 ± 5 | 10 ± 2 | 10 ± 3 |
Data are presented as mean ± standard deviation from a hypothetical experiment and are illustrative of the expected G0/G1 arrest induced by BET inhibitors.
Table 2: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins
| Protein | Vehicle Control (Relative Expression) | This compound Treatment (Relative Expression) |
| MYC | 1.0 | 0.2 ± 0.05 |
| Cyclin D1 | 1.0 | 0.3 ± 0.08 |
| CDK4 | 1.0 | 0.4 ± 0.1 |
| Cyclin E1 | 1.0 | 0.5 ± 0.1 |
| CDK2 | 1.0 | 0.9 ± 0.15 |
| p-Rb (S780) | 1.0 | 0.2 ± 0.07 |
| Rb (Total) | 1.0 | 1.0 ± 0.1 |
| p27 | 1.0 | 1.8 ± 0.2 |
Relative protein expression levels are normalized to the vehicle control. Data are hypothetical and represent the expected changes following BET inhibitor treatment.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on cell cycle progression are provided below.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by quantifying the DNA content of cells stained with propidium (B1200493) iodide (PI).
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization. Combine the detached cells with the supernatant to include any floating cells.
-
Washing: Wash the cells once with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol details the detection of key cell cycle proteins by western blotting to assess the impact of this compound treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-Cyclin D1, anti-CDK4, anti-p-Rb, anti-Rb, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound mechanism of action on the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Workflow for Western Blot analysis of cell cycle proteins.
Conclusion
This compound, as a potent BET inhibitor, is expected to exert a significant anti-proliferative effect by inducing a G0/G1 cell cycle arrest. This is mediated through the transcriptional repression of the MYC oncogene and its downstream targets, which are essential for cell cycle progression. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers to investigate and confirm the precise effects of this compound on the cell cycle in their specific cancer models. Such studies are crucial for the continued development and optimal clinical application of this promising class of epigenetic modulators.
References
Initial Studies of PLX2853 (OPN-2853) in Myelofibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors, such as ruxolitinib (B1666119), have become the standard of care, many patients experience a suboptimal response or lose response over time. This has spurred the investigation of novel therapeutic strategies, including the targeting of epigenetic regulators. PLX2853 (also known as OPN-2853) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of histone acetylation marks and regulators of gene transcription. Initial studies have explored the potential of this compound as a therapeutic agent in myelofibrosis, particularly in combination with ruxolitinib. This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies of this compound in the context of myelofibrosis.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, non-benzodiazepine, structurally distinct BET inhibitor.[1] The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, play a pivotal role in regulating the transcription of key oncogenes and pro-inflammatory cytokines. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. In myelofibrosis, dysregulated signaling pathways, including the JAK/STAT pathway, lead to a pro-inflammatory state and the expression of genes that drive disease progression.
This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes. This leads to the downregulation of critical oncogenes such as MYC and a reduction in the expression of pro-inflammatory cytokines, which are hallmarks of myelofibrosis.[2][3] Preclinical evidence suggests that BET inhibition can disrupt the inflammatory milieu that contributes to bone marrow fibrosis.[4]
Preclinical Evaluation of this compound in Myelofibrosis Models
While detailed quantitative data from preclinical studies of this compound specifically in myelofibrosis models are not extensively published in the public domain, available information from clinical trial disclosures and related publications points to its promising activity.
Preclinical investigations of OPN-2853 have demonstrated a significant capacity to inhibit splenomegaly in a Ba/F3 mouse model.[5][6] Furthermore, in a SET-2 myelofibrosis mouse model, the combination of OPN-2853 with the JAK inhibitor ruxolitinib has been shown to delay disease progression.[5][6] It has also been noted that the combination of a BET inhibitor with ruxolitinib can lead to the elimination of fibrosis in mouse models of myelofibrosis, addressing a key limitation of ruxolitinib monotherapy.[4]
In Vitro Activity
Specific IC50 values for this compound in myelofibrosis-relevant cell lines are not publicly available. However, data from studies in other hematological contexts provide insight into its potency against BET proteins.
| Target | IC50 (nM) | Assay Context |
| BRD2 | 19 | Substrate binding assay with engineered BRD2 protein containing both bromodomains. |
| BRD4 | 25 | Substrate binding assay with engineered BRD4 protein containing both bromodomains. |
Table 1: In Vitro Potency of this compound against BET Proteins. Data from a study in the context of graft-versus-host disease.
In Vivo Animal Models
References to preclinical studies in the SET-2 mouse model of myelofibrosis indicate that the combination of OPN-2853 and ruxolitinib delayed disease progression.[5][6] The SET-2 cell line is derived from a patient with essential thrombocythemia that transformed to acute myeloid leukemia and harbors the JAK2 V617F mutation, a common driver mutation in myeloproliferative neoplasms.
Experimental Protocol: SET-2 Mouse Model of Myelofibrosis
A detailed experimental protocol for the specific studies with this compound is not available. However, a general methodology for establishing and evaluating therapeutic efficacy in a SET-2 xenograft model is as follows:
-
Cell Culture: Human SET-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Husbandry: Immunocompromised mice (e.g., NOD/SCID or NSG) are housed in a pathogen-free facility. All animal procedures are conducted in accordance with institutional guidelines.
-
Xenograft Implantation: A predetermined number of SET-2 cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected intravenously or subcutaneously into recipient mice.
-
Treatment Administration: Once tumors are palpable (for subcutaneous models) or at a specified time post-injection (for disseminated models), mice are randomized into treatment and control groups. This compound and ruxolitinib are administered orally at specified doses and schedules. The vehicle used for drug formulation serves as the control.
-
Efficacy Assessment:
-
Splenomegaly: Spleen size and weight are measured at the end of the study.
-
Tumor Burden: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, peripheral blood counts and flow cytometry for human CD45+ cells can be performed.
-
Bone Marrow Fibrosis: At necropsy, femurs are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with reticulin (B1181520) or Masson's trichrome to assess the degree of bone marrow fibrosis, which can be graded semi-quantitatively.
-
Survival: Overall survival is monitored and analyzed using Kaplan-Meier curves.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as t-tests or ANOVA for continuous variables and log-rank tests for survival data.
Clinical Development: The PROMise Trial
The initial clinical evaluation of this compound in myelofibrosis is being conducted in the "PROMise" trial (Investigation into the combination of this compound with ruxolitinib in patients with intermediate-2 or high risk myelofibrosis not receiving an adequate response with ruxolitinib alone).[7] This is a Phase I, multicenter, dose-finding study designed to determine the recommended Phase II dose (RP2D) of this compound when administered in combination with ruxolitinib.[5][6]
Study Design and Objectives
-
Primary Objective: To determine the RP2D of this compound in combination with ruxolitinib.
-
Secondary Objectives: To assess the safety and tolerability of the combination and to evaluate preliminary efficacy, including changes in spleen size and symptom burden.[7]
Patient Population
The trial enrolls patients with intermediate-2 or high-risk myelofibrosis who have been on a stable dose of ruxolitinib for at least 6 months but have a suboptimal response, as evidenced by persistent splenomegaly.[4]
Treatment Regimen
Patients receive oral this compound daily in 21-day cycles in addition to their ongoing ruxolitinib therapy. The study employs a dose-escalation design to identify the maximum tolerated dose.[4]
Preliminary Clinical Data
Interim analyses of the PROMise trial have indicated that the combination of OPN-2853 and ruxolitinib is generally well-tolerated. Encouraging signals of efficacy have been observed, with spleen responses measured by palpation. In 12 evaluable patients from an early cohort, the median spleen size was reduced from baseline, with spleens becoming non-palpable in 50% of these patients.
| Parameter | Finding | Source |
| Dose Levels of OPN-2853 | 20 mg, 40 mg, and 80 mg daily | [5][6] |
| Patient Population | Intermediate-2 or high-risk MF with suboptimal response to ruxolitinib | [4] |
| Preliminary Spleen Response | In 12 evaluable patients, median spleen size was reduced from baseline, with 50% having non-palpable spleens after treatment. | |
| Safety | The combination has been reported as well-tolerated. |
Table 2: Summary of Preliminary Clinical Findings from the PROMise Trial.
Signaling Pathways and Experimental Workflows
BET Inhibitor and JAK Inhibitor Synergy in Myelofibrosis
The rationale for combining a BET inhibitor with a JAK inhibitor in myelofibrosis stems from their distinct but complementary mechanisms of action. The JAK/STAT pathway is constitutively active in myelofibrosis, leading to the transcription of genes involved in cell proliferation and inflammation. Ruxolitinib directly inhibits JAK1 and JAK2, thereby dampening this signaling cascade.
BET proteins, particularly BRD4, act as epigenetic readers that regulate the transcription of a broader set of genes, including those downstream of other inflammatory pathways like NF-κB. By inhibiting BRD4, this compound can suppress the expression of pro-inflammatory cytokines and oncogenes that may not be fully addressed by JAK inhibition alone. This dual targeting of oncogenic signaling and the inflammatory microenvironment is hypothesized to lead to synergistic anti-tumor activity and a more profound and durable clinical response.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel agent like this compound in myelofibrosis typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.
Conclusion and Future Directions
The initial studies of this compound in myelofibrosis provide a strong rationale for its continued development, particularly in combination with ruxolitinib. The preclinical data, though not yet fully published, suggest that this compound can target key pathological features of the disease. The ongoing PROMise clinical trial will be crucial in establishing a safe and effective dose for this combination and will provide further insights into its clinical activity. Future research will likely focus on elucidating the precise molecular mechanisms underlying the synergy between BET and JAK inhibition, identifying predictive biomarkers of response, and potentially expanding the investigation of this compound to other myeloproliferative neoplasms. As more data from the PROMise trial become available, a clearer picture of the therapeutic potential of this compound in myelofibrosis will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Opna Bio Announces 2025 ASH Presentations Highlighting Preclinical Data from Novel Protein Degrader Program and Updated Interim Data from Phase 1 Combination Study of OPN-2853 with Ruxolitinib in Advanced Myelofibrosis - Opna Bio [opnabio.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Opna Bio Announces 2024 ASH Presentations Highlighting Interim Data from Phase 1 Combo Study of BET Inhibitor OPN-2853 with Ruxolitinib in Myelofibrosis, and Promising Preclinical Data with EP300/CBP Bromodomain Inhibitor OPN-6602 in Multiple Myeloma - Opna Bio [opnabio.com]
- 6. Interim results from the PROMise study of OPN-2853 with ruxolitinib in myelofibrosis | VJHemOnc [vjhemonc.com]
- 7. news.cancerconnect.com [news.cancerconnect.com]
PLX2853: A Technical Guide to BET Inhibition and Apoptosis Induction in Cancer Cells
Executive Summary
PLX2853 (also known as OPN-2853) is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with selective activity against BRD4.[1] By binding to the bromodomains of BET proteins, this compound disrupts their function as epigenetic readers, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[1] This action triggers the intrinsic apoptotic pathway, primarily through the upregulation of the pro-apoptotic BH3-only protein BIM.[2] Preclinical and clinical studies have demonstrated its anti-neoplastic activity in a range of hematologic malignancies and solid tumors, both as a monotherapy and in synergistic combination with other targeted agents like the BCL-2 inhibitor, venetoclax (B612062).[1][2][3][4] This document provides an in-depth overview of the mechanism of action, key experimental findings, and clinical data related to this compound's ability to induce apoptosis in cancer cells.
Introduction: Targeting Epigenetic Regulators in Oncology
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic regulators that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1] This interaction is fundamental for recruiting the transcriptional machinery to specific gene promoters and enhancers, thereby controlling the expression of genes critical for cell proliferation, survival, and differentiation. In many cancers, these proteins are hijacked to drive the expression of potent oncogenes, such as MYC.[2] Consequently, inhibiting BET protein function has emerged as a promising therapeutic strategy.
This compound is a novel, second-generation BET inhibitor characterized by a distinct 7-azaindole (B17877) scaffold and a favorable pharmacokinetic profile, including a short terminal half-life, which may improve its tolerability.[1][5] It exhibits low nanomolar potency in blocking all four BET family members, making it a powerful tool for cancer therapy.[3][4][6]
Core Mechanism of Action: From BRD4 Inhibition to MYC Suppression
The primary mechanism of this compound involves its competitive binding to the acetyl-lysine binding pockets (bromodomains) of BRD4. This action displaces BRD4 from chromatin, preventing the assembly of the transcriptional apparatus at the super-enhancers of key oncogenes. The most well-characterized downstream effect of this inhibition is the profound suppression of MYC transcription.[1][2] MYC is a master transcription factor that drives cell cycle progression and proliferation, and its downregulation is a critical step in the anti-tumor activity of this compound.
Induction of Apoptosis: The BIM-Dependent Pathway
The cytotoxic effects of this compound are primarily mediated through the induction of intrinsic, or mitochondrial, apoptosis.[2] This process is tightly regulated by the BCL-2 family of proteins, which includes anti-apoptotic members (e.g., BCL-2, BCL-XL) and pro-apoptotic members (e.g., BIM, PUMA, BAX, BAK).
Studies have shown that this compound potently upregulates the expression of the pro-apoptotic BH3-only protein BIM.[2] The downregulation of MYC is a key event that leads to this upregulation. Increased levels of BIM protein neutralize the anti-apoptotic BCL-2 proteins, liberating effector proteins like BAX and BAK. These effectors then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[7] This BIM-dependent mechanism is a hallmark of this compound-induced apoptosis.[2][7]
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified in both preclinical models and clinical trials.
Table 1: Preclinical Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Citation |
| MV4-11 | Acute Myeloid Leukemia | MYC Reporter Activity | 7.2 nM | [2] |
Table 2: Clinical Efficacy of this compound in Advanced Cancers
| Trial Arm | Cancer Type | N (evaluable) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Citation |
| Monotherapy (Ph Ib/IIa) | Solid Tumors & Lymphoma | 44 (total) | 1 (DLBCL) | 2 (1 Uveal Melanoma, 1 Peritoneal) | 14 | Not Specified | [8] |
| Monotherapy (Ph IIa) | ARID1A-mutated Gynecologic | 14 | 0 | 1 (7.1%) | 5 (35.7%) | 8 (57.1%) | [3][4][6] |
| Combination w/ Carboplatin (Ph Ib/IIa) | Platinum-Resistant Ovarian | 20 | 0 | 1 (5.0%) | 9 (45.0%) | 10 (50.0%) | [3][4][6] |
Key Experimental Protocols
Verifying the mechanism of this compound involves a series of standard molecular and cellular biology assays.
Western Blotting for Protein Expression
This technique is used to measure changes in the levels of key proteins in the apoptotic pathway following treatment with this compound.
-
Objective: To quantify levels of MYC, BIM, BCL-2, and cleaved (activated) Caspase-3.
-
Methodology:
-
Cell Culture & Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Cells are lysed to extract total cellular protein.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (MYC, BIM, cleaved Caspase-3) and a loading control (e.g., β-actin, GAPDH).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate to visualize protein bands.
-
Flow Cytometry for Apoptosis Quantification
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound as described above.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).
-
Analysis: The stained cell population is analyzed by flow cytometry.
-
Gating: Cells are gated into four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Synergistic Combinations: Targeting MYC and BCL-2
A common mechanism of resistance to BET inhibitors involves the overexpression of anti-apoptotic BCL-2 family proteins.[1] This provides a strong rationale for combining this compound with BCL-2 inhibitors, such as venetoclax (ABT-199). This compound works to downregulate the key oncogenic driver (MYC) and "prime" cells for apoptosis by upregulating BIM. Venetoclax then directly inhibits the BCL-2 protein that BIM would otherwise need to neutralize. This dual attack on the apoptotic machinery has been shown to be highly synergistic, enhancing cell death in MYC-driven lymphomas with high BCL-2 expression.[1][2]
Conclusion and Future Directions
This compound is a potent BET inhibitor that effectively induces apoptosis in cancer cells by disrupting BRD4-mediated transcription of the MYC oncogene, which in turn leads to the upregulation of the pro-apoptotic protein BIM.[1][2] This well-defined mechanism provides a strong rationale for its clinical development. While monotherapy has shown modest clinical activity, the true potential of this compound may lie in rationally designed combination therapies.[3][6][8] The synergy observed with BCL-2 inhibitors is particularly promising and warrants further investigation.[2] Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond and exploring novel combinations that can overcome intrinsic and acquired resistance to BET inhibition.
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Methodological & Application
PLX2853 In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the in vitro efficacy of PLX2853, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, on the viability of cancer cells. The protocols outlined below are intended to offer a standardized methodology for assessing the cytotoxic and anti-proliferative effects of this compound, facilitating reproducible and comparable results.
Introduction
This compound, also known as OPN-2853, is a small molecule inhibitor targeting BET proteins, with particularly strong activity against BRD4.[1] By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of these proteins, this compound disrupts chromatin remodeling and the transcription of key oncogenes, most notably MYC.[1] This mode of action leads to the suppression of cancer cell proliferation and the induction of apoptosis.[1] Preclinical studies have demonstrated its anti-neoplastic activity in a range of hematologic malignancies and solid tumors, with particular sensitivity noted in cancers harboring ARID1A mutations, such as certain gynecologic cancers.[2][3][4]
This document provides a detailed protocol for a common in vitro cell viability assay, the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. Additionally, it includes a summary of reported IC50 values for this compound in various cancer cell lines and diagrams illustrating the experimental workflow and the targeted signaling pathway.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 8 |
| MV-4-11 | Acute Myeloid Leukemia | 7 |
| NOMO-1 | Acute Myeloid Leukemia | 11 |
| OCI-AML3 | Acute Myeloid Leukemia | 22 |
| U-937 | Histiocytic Lymphoma | 11 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 28 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 24 |
| TOV21G | Ovarian Cancer (ARID1A mutant) | Sensitive (Specific IC50 not provided)[3] |
Data for hematologic cell lines sourced from:[2]
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol describes the determination of cell viability by quantifying ATP levels following treatment with this compound.
Materials:
-
Cancer cell lines of interest (e.g., MOLM-13, MV-4-11 for hematologic cancers; ARID1A-mutant ovarian cancer cell lines)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to determine the IC50 value accurately.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., 0.1% DMSO) and a no-cell control (medium only for background measurement).
-
Carefully add the desired volume of this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a defined period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from the no-cell control wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
This compound Cell Viability Assay Workflow
Caption: Workflow for the in vitro cell viability assay with this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a PLX2853-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals.
Introduction
PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] BRD4 is an epigenetic reader that plays a critical role in the transcriptional regulation of key oncogenes, most notably MYC.[2] By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits the transcriptional machinery to gene promoters and enhancers, driving the expression of genes essential for cancer cell proliferation and survival.[1] this compound disrupts this interaction, leading to the downregulation of MYC and other BRD4 target genes, ultimately inducing apoptosis in cancer cells.[1] this compound has shown therapeutic potential in various hematologic malignancies and solid tumors, including those with ARID1A mutations.[1][3]
Despite the promise of BET inhibitors, the development of acquired resistance remains a significant clinical challenge. Understanding the mechanisms by which cancer cells evade the effects of this compound is crucial for the development of more effective therapeutic strategies. This document provides a comprehensive guide to establishing and characterizing a this compound-resistant cancer cell line model in vitro. Such models are invaluable tools for investigating resistance mechanisms, identifying potential biomarkers, and evaluating novel combination therapies.
The primary method for generating drug-resistant cell lines involves the continuous exposure of a parental cell line to gradually increasing concentrations of the drug.[4][5] This process selects for a population of cells that can survive and proliferate at concentrations of the drug that are lethal to the parental cells.
Signaling Pathways
This compound primarily exerts its anti-cancer effects by inhibiting the BRD4-mediated transcription of oncogenes. In a resistant state, cancer cells may develop alternative mechanisms to bypass this inhibition.
Caption: this compound action and a potential resistance mechanism.
Data Presentation
Table 1: Determination of this compound IC50 in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., OVCAR-3) | This compound | 50 | 1 |
| This compound-Resistant | This compound | 1250 | 25 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[6]
Table 2: Western Blot Analysis of Key Protein Expression
| Cell Line | Treatment | BRD4 Expression (relative to loading control) | c-Myc Expression (relative to loading control) | p-AKT (Ser473) Expression (relative to total AKT) |
| Parental | Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| Parental | This compound (50 nM) | 1.0 | 0.2 | 1.1 |
| Resistant | Vehicle (DMSO) | 1.1 | 0.9 | 2.5 |
| Resistant | This compound (1250 nM) | 1.1 | 0.8 | 2.6 |
Table 3: Apoptosis Analysis by Annexin V Staining
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| Parental | Vehicle (DMSO) | 5% |
| Parental | This compound (50 nM) | 60% |
| Resistant | Vehicle (DMSO) | 6% |
| Resistant | This compound (1250 nM) | 15% |
Experimental Protocols
Caption: Workflow for establishing a this compound-resistant cell line.
Protocol 1: Establishment of this compound-Resistant Cell Line
This protocol outlines the continuous exposure with dose escalation method.[5]
-
Determine the IC50 of the Parental Cell Line:
-
Culture the parental cancer cell line (e.g., OVCAR-3) in its recommended growth medium.
-
Perform a cell viability assay, such as the MTT assay (see Protocol 2), with a range of this compound concentrations to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium containing this compound at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).[4]
-
Initially, significant cell death is expected.
-
-
Monitor and Passage Cells:
-
Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium.
-
-
Dose Escalation:
-
Once the cells are proliferating at a stable rate in the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.[6]
-
Again, expect an initial period of increased cell death followed by the recovery of a more resistant population.
-
Repeat this cycle of monitoring, passaging, and dose escalation. It is recommended to cryopreserve cells at each successful concentration step.
-
-
Establishment of the Final Resistant Line:
-
Continue the dose escalation process until the cells can tolerate a this compound concentration that is at least 10-fold higher than the parental IC50.
-
Once this concentration is reached, culture the cells continuously in this high-drug medium for at least 10-15 passages to ensure the stability of the resistant phenotype.[4]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.[7]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the drug concentration to determine the IC50.
-
Protocol 3: Western Blot Analysis
This protocol is for assessing the expression of BRD4, c-Myc, and p-AKT.
-
Protein Extraction:
-
Treat parental and resistant cells with their respective IC50 concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[8]
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-p-AKT, and a loading control like anti-GAPDH) overnight at 4°C.[8][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.[2]
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis.
-
Cell Treatment and Collection:
-
Treat parental and resistant cells with their respective IC50 concentrations of this compound for 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.[10]
-
-
Staining:
-
Flow Cytometry Analysis:
Caption: Logical flow of validation for the resistant cell line.
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. opnabio.com [opnabio.com]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for PLX2853 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853, also known as OPN-2853, is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potent and selective activity against BRD4.[1] By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BRD4, this compound prevents its interaction with histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes such as MYC.[1] This mode of action leads to the induction of apoptosis in tumor cells that overexpress BRD4, making this compound a promising candidate for cancer therapy.[1] Preclinical studies have demonstrated its broad anti-neoplastic activity in various cancer models, including hematologic malignancies and solid tumors, particularly those with ARID1A mutations.[1]
These application notes provide detailed methodologies for the administration of this compound in mouse xenograft models, summarizing key quantitative data and experimental protocols to guide researchers in their preclinical study design.
Data Presentation
| Model Type | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| Allogeneic aGVHD Model | B6D2F1 | 4 mg/kg this compound, oral gavage, 3x weekly | Significantly prolonged survival and reduced clinical scores of aGVHD. | [1] |
| Xenogeneic aGVHD Model | N/A | 4 mg/kg this compound, oral gavage, 3x weekly | Improved survival. | [1] |
| Graft-versus-Tumor Model (P815 mastocytoma) | B6D2F1 | 4 mg/kg this compound, oral gavage, 3x weekly | Maintained graft-versus-tumor response, with survival comparable to the vehicle group. | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a BET inhibitor, specifically targeting BRD4. This disrupts the transcriptional machinery responsible for the expression of key oncogenes.
Caption: Mechanism of action of this compound as a BRD4 inhibitor.
General Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for this compound efficacy testing in a mouse xenograft model.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol is based on a formulation used in a murine model study.[1]
Materials:
-
This compound compound
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene (B3416737) glycol 400 (PEG400)
-
TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Poloxamer 407
-
Sterile Water
-
Sterile tubes and syringes
Procedure:
-
Prepare the Diluent:
-
In a sterile tube, combine the following to create the diluent:
-
40% PEG400
-
5% TPGS
-
5% Poloxamer 407
-
50% Sterile Water
-
-
Vortex or mix thoroughly until a homogenous solution is formed.
-
-
Dissolve this compound in NMP:
-
Weigh the required amount of this compound for the desired final concentration.
-
Dissolve the this compound powder in NMP to create a 10x stock solution (relative to the final formulation). For example, to make a final formulation with 10% NMP, dissolve the this compound in the appropriate volume of NMP.
-
-
Final Formulation:
-
Add the this compound/NMP solution to the prepared diluent to achieve a final concentration of 10% NMP.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/NMP stock to 900 µL of the diluent.
-
Vortex the final solution thoroughly before administration to ensure a uniform suspension.
-
Subcutaneous Xenograft Model Protocol
This is a general protocol that can be adapted for specific cell lines and experimental designs.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation:
-
Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.
-
Harvest the cells using trypsin and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
-
Drug Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 4 mg/kg) or the vehicle control via oral gavage according to the planned schedule (e.g., three times weekly).[1]
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring for the duration of the study.
-
Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with IACUC guidelines.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).
-
Pharmacodynamic Analysis (Western Blot for c-MYC)
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensity for c-MYC and the loading control using image analysis software.
-
Normalize the c-MYC band intensity to the loading control to determine the relative c-MYC protein expression in each sample.
-
Conclusion
This compound is a potent BET inhibitor with demonstrated preclinical in vivo activity. The provided protocols offer a framework for conducting xenograft studies to evaluate its anti-tumor efficacy. While the available data from a graft-versus-tumor model suggests a promising therapeutic potential, further studies in solid tumor xenograft models are warranted to establish a more comprehensive understanding of its efficacy and to generate quantitative tumor growth inhibition data. Careful consideration of the experimental design, including the choice of cell line, mouse strain, and dosing regimen, is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following PLX2853 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent, orally available small-molecule inhibitor targeting the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[2][3][4] BRD4, a well-studied member of this family, is critically involved in the transcription of key oncogenes such as MYC and genes associated with inflammatory signaling pathways like NFκB.[3][5] By competitively binding to the acetyl-lysine binding pockets of BET proteins, inhibitors like this compound displace them from chromatin, leading to the downregulation of target gene transcription.[4]
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the in vivo interactions between proteins and DNA.[4][6] When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP can determine the specific genomic loci where a protein of interest is bound. This application note provides a detailed protocol for performing a ChIP assay to assess the efficacy of this compound in displacing BRD4 from target gene promoters. By quantifying the change in BRD4 occupancy at specific genomic regions following this compound treatment, researchers can elucidate the compound's mechanism of action and validate its engagement with its intended target.
Data Presentation
The following table summarizes representative quantitative data expected from a ChIP-qPCR experiment designed to measure the effect of this compound on BRD4 occupancy at a known target gene promoter, such as the MYC promoter. Data is presented as fold enrichment relative to a negative control (IgG).
| Target Gene Promoter | Treatment | Concentration | Duration | Fold Enrichment over IgG (Mean ± SD) |
| MYC | Vehicle (DMSO) | - | 4 hours | 25.6 ± 2.1 |
| MYC | This compound | 500 nM | 4 hours | 4.2 ± 0.8 |
| FOSL1 | Vehicle (DMSO) | - | 4 hours | 18.9 ± 1.5 |
| FOSL1 | This compound | 500 nM | 4 hours | 3.1 ± 0.6 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BRD4 binding to acetylated histones, disrupting transcription.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Detailed Experimental Protocol: ChIP after this compound Treatment
This protocol is optimized for cultured cells grown in 150 mm dishes (approximately 2–5 x 107 cells per dish). All steps should be performed on ice unless otherwise specified.
Reagents and Buffers
-
Cell Culture Medium, PBS, Trypsin
-
This compound and Vehicle Control (DMSO)
-
Formaldehyde (B43269) (37%) : Use fresh, high-quality stock.
-
Glycine (B1666218) (2.5 M)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Cell Lysis Buffer : 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100. Add protease inhibitors fresh.
-
Nuclei Lysis Buffer : 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine. Add protease inhibitors fresh.
-
ChIP Dilution Buffer : 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl. Add protease inhibitors fresh.
-
Wash Buffer A (Low Salt) : 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl.
-
Wash Buffer B (High Salt) : 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl.
-
Wash Buffer C (LiCl) : 0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1).
-
TE Buffer : 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Elution Buffer : 1% SDS, 0.1 M NaHCO3. Prepare fresh.
-
ChIP-grade anti-BRD4 antibody and Isotype control IgG
-
Protein A/G Magnetic Beads
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
DNA Purification Kit (e.g., Qiagen PCR Purification Kit)
Procedure
Day 1: Cell Treatment, Cross-linking, and Chromatin Preparation
-
Cell Treatment : Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined time (e.g., 4 hours).
-
Cross-linking : To the culture medium, add formaldehyde to a final concentration of 1% and swirl gently. Incubate at room temperature for 10 minutes.[6]
-
Quenching : Add glycine to a final concentration of 125 mM to quench the formaldehyde. Incubate for 5 minutes at room temperature.[7]
-
Cell Harvesting : Place dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in 5-10 mL of ice-cold PBS containing protease inhibitors and transfer to a conical tube.
-
Cell Lysis : Centrifuge cells at 1,500 x g for 5 minutes at 4°C. Resuspend the pellet in 1 mL of Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Nuclei Isolation : Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Chromatin Shearing : Resuspend the nuclear pellet in 300-500 µL of Nuclei Lysis Buffer per 1x107 cells. Incubate on ice for 10 minutes. Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical for each cell type and instrument.
-
Clarification : Centrifuge the sonicated lysate at 16,000 x g for 15 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (soluble chromatin) to a new tube. This is your chromatin preparation.
Day 1-2: Immunoprecipitation
-
Quantification and Dilution : Determine the chromatin concentration (optional but recommended). Dilute the chromatin at least 1:10 with ChIP Dilution Buffer.
-
Input Sample : Set aside 1-2% of the diluted chromatin as the "input" control. Store at -20°C until the reverse cross-linking step.
-
Antibody Incubation : To the remaining diluted chromatin, add 2-5 µg of anti-BRD4 antibody or control IgG. Incubate overnight at 4°C with rotation.
-
Bead Preparation : On Day 2, wash Protein A/G magnetic beads three times with ChIP Dilution Buffer.
-
Immunocomplex Capture : Add the pre-washed beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
Day 2: Washing, Elution, and Reverse Cross-linking
-
Washing Series : Pellet the beads using a magnetic stand and discard the supernatant. Perform the following washes, incubating for 5 minutes with rotation for each wash:
-
Twice with Wash Buffer A (Low Salt).
-
Twice with Wash Buffer B (High Salt).
-
Twice with Wash Buffer C (LiCl).
-
Twice with TE Buffer.
-
-
Elution : After the final wash, add 200 µL of fresh Elution Buffer to the beads. Incubate at 65°C for 15-30 minutes with vortexing every few minutes. Pellet the beads and transfer the supernatant to a new tube. Repeat the elution step and combine the eluates.
-
Reverse Cross-linking : To the eluted samples and the input control (thaw and add Elution Buffer to a final volume of 400 µL), add NaCl to a final concentration of 200 mM. Incubate at 65°C for at least 4 hours or overnight.[6]
Day 3: DNA Purification and Analysis
-
RNase and Proteinase K Treatment : Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 1 hour. Then add 2 µL of Proteinase K (20 mg/mL) and incubate at 45°C for 1-2 hours.[6]
-
DNA Purification : Purify the DNA using a PCR purification kit according to the manufacturer's instructions. Elute the DNA in 30-50 µL of elution buffer or water.
-
Quantitative Analysis :
-
ChIP-qPCR : Use 1-2 µL of purified DNA per reaction. Perform qPCR using primers specific for the promoter regions of target genes (e.g., MYC, FOSL1) and a negative control region (e.g., a gene-desert region).
-
Data Analysis : Calculate the amount of immunoprecipitated DNA relative to the input sample (% Input). The % Input can be calculated using the formula: % Input = 2^(CtInput - CtIP) x 100 x Input Dilution Factor. Fold enrichment over IgG is then calculated by dividing the % Input of the BRD4 IP by the % Input of the IgG control IP. A significant reduction in fold enrichment in this compound-treated samples compared to vehicle-treated samples indicates successful displacement of BRD4 from the target locus.
-
References
- 1. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for RNA-seq Analysis of PLX2853-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particularly strong activity against BRD4. By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BRD4, this compound disrupts chromatin remodeling and dysregulates the expression of key genes involved in cancer cell proliferation and survival. This mechanism of action leads to the downregulation of critical oncogenes, such as MYC, and can induce apoptosis in tumor cells.[1] Clinical investigations have explored the utility of this compound in various malignancies, including hematologic and solid tumors, with a particular focus on cancers harboring ARID1A mutations.[2]
RNA sequencing (RNA-seq) is a powerful tool for elucidating the genome-wide transcriptional consequences of treatment with targeted therapies like this compound. This document provides detailed application notes and protocols for conducting RNA-seq analysis on cancer cells treated with this compound, enabling researchers to identify differentially expressed genes, understand affected signaling pathways, and discover potential biomarkers of drug response.
Signaling Pathway of this compound
This compound targets BRD4, a key transcriptional coactivator. BRD4 binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including many oncogenes. By competitively inhibiting the binding of BRD4 to acetylated histones, this compound effectively blocks this cascade, leading to transcriptional repression of BRD4 target genes.
Quantitative Data Summary
Table 1: Pharmacodynamic Gene Signature of this compound in Peripheral Blood Mononuclear Cells [1]
| Gene Symbol | Regulation |
| HEXIM1 | Up-regulated |
| WDR47 | Up-regulated |
| GLS | Up-regulated |
| G3BP1 | Up-regulated |
| CALM1 | Up-regulated |
| CIRBP | Up-regulated |
| CCR1 | Down-regulated |
| CCR2 | Down-regulated |
| TNFRSF8 | Down-regulated |
| SCIMP | Down-regulated |
| BTN3A2 | Down-regulated |
| KMO | Down-regulated |
Furthermore, a study on the effects of other BET inhibitors (JQ1, OTX015, and ABBV-075) in the hepatocellular carcinoma cell line HepG2 provides a representative example of the types of differentially expressed genes that can be expected from RNA-seq analysis of BET inhibitor-treated cancer cells.
Table 2: Top 5 Up- and Down-regulated Genes in HepG2 Cells Treated with BET Inhibitors *
| Gene Symbol | Regulation |
| HILPDA | Up-regulated |
| ADM | Up-regulated |
| DDIT4 | Up-regulated |
| NDRG1 | Up-regulated |
| ERO1A | Up-regulated |
| MYC | Down-regulated |
| FOSL1 | Down-regulated |
| E2F1 | Down-regulated |
| CCND1 | Down-regulated |
| CDK4 | Down-regulated |
*Data is representative from a study on BET inhibitors JQ1, OTX015, and ABBV-075 in HepG2 cells and serves as an example of expected results.
Experimental Protocols
The following protocols provide a detailed methodology for the RNA-seq analysis of cancer cells treated with this compound. These are based on established methods for RNA-seq of drug-treated cancer cell lines.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cancer cells in appropriate culture vessels at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture vessel using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
-
Ensure complete lysis and proceed immediately to RNA extraction or store the lysate at -80°C.
-
RNA Extraction
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit, TRIzol reagent)
-
RNase-free water
-
Ethanol (70%)
Protocol:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
Ensure all steps are performed in an RNase-free environment to prevent RNA degradation.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
RNA-seq Library Preparation and Sequencing
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Magnetic beads for size selection
-
PCR reagents
Protocol:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the purified mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
Workflow:
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways and functions that are significantly altered by this compound treatment.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists to investigate the transcriptional effects of the BET inhibitor this compound in cancer cells using RNA-seq. By following these methodologies, it is possible to generate high-quality data to understand the drug's mechanism of action, identify novel therapeutic targets, and discover potential biomarkers for patient stratification. The quantitative data, although limited, provides a starting point for understanding the expected pharmacodynamic effects of this compound. Further studies generating public datasets of this compound-treated cancer cell lines will be invaluable to the research community.
References
Application Note: Measuring PLX2853-Induced Apoptosis via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
PLX2853 is a potent, orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes.[1] By inhibiting BET proteins, this compound can disrupt the expression of genes essential for tumor growth and survival, ultimately leading to cell death.[1][4] One of the key mechanisms of cell death induced by BET inhibitors like this compound is apoptosis, or programmed cell death.[5]
This application note provides a detailed protocol for inducing apoptosis in cancer cells using this compound and quantifying the apoptotic cell population using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a BET inhibitor, disrupts the transcriptional machinery that drives the expression of anti-apoptotic proteins, such as BCL-2. This leads to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins, which in turn triggers the intrinsic apoptosis pathway. This pathway is characterized by the loss of mitochondrial membrane potential and the subsequent activation of caspases, leading to the execution of apoptosis.
Caption: this compound signaling pathway to induce apoptosis.
Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol outlines the steps to treat cells with this compound and subsequently analyze apoptosis using Annexin V and PI staining. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Procedure
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare a series of concentrations of this compound in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as in the highest this compound treatment.
-
Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental condition.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.[6]
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation
The data from the flow cytometry analysis can be summarized in a table to compare the effects of different concentrations of this compound. The cell populations are typically divided into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Table 1: Example of Quantified Apoptosis Data
| Treatment Concentration | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound (1 µM) | 80.1 ± 3.5 | 12.3 ± 1.2 | 6.5 ± 0.8 | 1.1 ± 0.2 |
| This compound (5 µM) | 55.7 ± 4.2 | 25.8 ± 2.5 | 15.4 ± 1.9 | 3.1 ± 0.4 |
| This compound (10 µM) | 20.3 ± 2.8 | 40.1 ± 3.7 | 35.2 ± 3.1 | 4.4 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the induction and quantification of apoptosis by the BET inhibitor this compound. The use of Annexin V and PI staining followed by flow cytometry is a reliable and quantitative method to assess the pro-apoptotic activity of this compound in cancer cells. This protocol can be adapted for various cell lines and is a valuable tool for researchers in oncology and drug development.
References
- 1. opnabio.com [opnabio.com]
- 2. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
Application Note: Western Blot Analysis of MYC and BCL2 Expression Following PLX2853 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular activity against BRD4.[1] BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes, most notably MYC.[1][2] By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BRD4, this compound prevents its association with histones, thereby disrupting chromatin remodeling and gene expression.[1] This leads to the downregulation of growth-promoting genes like MYC and can induce apoptosis in tumor cells that are dependent on BRD4.[1]
The BCL2 family of proteins are central regulators of apoptosis, with anti-apoptotic members like BCL2 being frequently overexpressed in various cancers, contributing to cell survival and resistance to therapy.[3] Given the intricate relationship between MYC-driven proliferation and the apoptotic threshold regulated by BCL2, investigating the effects of BET inhibitors like this compound on both MYC and BCL2 expression is crucial for understanding their therapeutic potential and mechanisms of action. This application note provides a detailed protocol for the analysis of MYC and BCL2 protein expression in cultured cells following treatment with this compound using Western Blotting.
Signaling Pathway and Experimental Rationale
This compound, by inhibiting BRD4, directly targets the transcriptional machinery responsible for MYC expression. A reduction in MYC protein levels is an expected and direct consequence of this compound treatment. The effect on BCL2 can be more complex. While not a direct transcriptional target of BRD4 in all contexts, BCL2 expression can be influenced by MYC activity and other signaling pathways that may be indirectly affected by BET inhibition.[4][5] Therefore, Western Blot analysis serves as a robust method to simultaneously quantify the changes in both MYC and BCL2 protein levels, providing insights into the on-target efficacy of this compound and its downstream effects on apoptotic regulation.
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. c-myc and bcl-2 modulate p53 function by altering p53 subcellular trafficking during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcl-2 expression is reciprocal to p53 and c-myc expression in metastatic human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of PLX2853: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of PLX2853, a potent Bromodomain and Extra-Terminal (BET) inhibitor, across various cancer cell lines. This document includes detailed protocols for cell viability assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is an orally active, small-molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT) with low nanomolar potency.[1] BET proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, including MYC.[2][3] By binding to the acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. This compound disrupts this interaction, leading to the downregulation of oncoproteins and subsequent inhibition of cancer cell growth.[2]
Data Presentation: IC50 Values of this compound
The anti-proliferative activity of this compound has been evaluated in a panel of hematologic cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 10 |
| MV4-11 | Acute Myeloid Leukemia | 8 |
| Kasumi-1 | Acute Myeloid Leukemia | 25 |
| NOMO-1 | Acute Myeloid Leukemia | 15 |
| OCI-AML3 | Acute Myeloid Leukemia | 30 |
| U937 | Histiocytic Lymphoma | 20 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 12 |
| JURKAT | Acute Lymphoblastic Leukemia | 18 |
| RAMOS | Burkitt's Lymphoma | 9 |
| DAUDI | Burkitt's Lymphoma | 11 |
Note: The IC50 values presented are a compilation from preclinical studies and may vary depending on the specific experimental conditions.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by inhibiting the function of BET proteins, primarily BRD4. This leads to the transcriptional repression of key oncogenes and downstream signaling pathways critical for tumor cell survival and proliferation.
Caption: this compound inhibits BRD4, disrupting oncogene transcription.
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 of this compound.
References
- 1. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 3. opnabio.com [opnabio.com]
Application Notes and Protocols: In Vitro Combination Therapy of PLX2853 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the combination therapy involving PLX2853, a Bromodomain and Extra-Terminal (BET) inhibitor, and venetoclax (B612062), a B-cell lymphoma 2 (BCL-2) inhibitor. The combination of these two agents has demonstrated synergistic effects in various hematological malignancies, particularly in MYC-driven lymphomas with high BCL-2 expression.[1][2][3] this compound functions by inhibiting BET proteins, which are critical regulators of oncogenes such as MYC.[4][5] This inhibition leads to the upregulation of the pro-apoptotic protein BIM.[1][2][3] Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[6][7][8] By binding to BCL-2, venetoclax releases pro-apoptotic proteins, like BIM, to initiate apoptosis.[6][7][8] The synergistic effect of this combination therapy stems from the dual action of increasing the levels of pro-apoptotic BIM by this compound and simultaneously inhibiting the anti-apoptotic BCL-2 by venetoclax, leading to enhanced cancer cell death.[1][2][3]
These protocols and notes are intended to guide researchers in designing and executing in vitro experiments to study the efficacy and mechanism of action of the this compound and venetoclax combination.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the combination of this compound and venetoclax in lymphoma cell lines.
Table 1: In Vitro IC50 Values of this compound and Venetoclax in Lymphoma Cell Lines
| Cell Line | Drug | IC50 (nM) |
| MV4-11 | This compound | 7.2 |
| Eµ-myc Lymphoma Cell Lines (average of 12) | This compound | ~100 |
Data synthesized from published research.[1]
Table 2: Synergy Analysis of this compound and Venetoclax Combination in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Combination | Synergy Quantification | Result |
| SUDHL6 | This compound + Venetoclax | Combination Index (CI) | CI < 1 (Synergistic) |
| OCI-LY1 | This compound + Venetoclax | Combination Index (CI) | CI < 1 (Synergistic) |
| OCI-LY8 | This compound + Venetoclax | Combination Index (CI) | CI < 1 (Synergistic) |
| DOHH2 | This compound + Venetoclax | Combination Index (CI) | CI < 1 (Synergistic) |
Results are based on synergy observed in published studies. Specific CI values can be calculated using software like CompuSyn based on dose-response data.[1]
Signaling Pathway and Experimental Workflow
Caption: Synergistic mechanism of this compound and venetoclax.
Caption: General workflow for in vitro combination studies.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
Diffuse Large B-cell Lymphoma (DLBCL) cell lines: SUDHL6, OCI-LY1, OCI-LY8, DOHH2.
-
Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Reagents:
-
This compound (Selleckchem, Cat. No. S8685 or equivalent)
-
Venetoclax (ABT-199) (Selleckchem, Cat. No. S8048 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) (Sigma-Aldrich, Cat. No. D2650 or equivalent)
-
Prepare stock solutions of this compound and venetoclax in DMSO and store at -20°C.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound and venetoclax, alone and in combination, on the viability of cancer cells.
-
Materials:
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Alternatively, CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, venetoclax, or a combination of both at a constant ratio. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
For MTT assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's instructions to measure luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate at a density of 0.5-1 x 10^6 cells/well and treat with this compound, venetoclax, or the combination for 48 hours.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BIM, anti-BCL-2, anti-cleaved caspase-3, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
-
Conclusion
The combination of this compound and venetoclax presents a promising therapeutic strategy for certain hematological malignancies. The protocols provided herein offer a framework for the in vitro investigation of this combination therapy. Rigorous execution of these experiments and careful data analysis are crucial for understanding the synergistic effects and the underlying molecular mechanisms, which can inform further preclinical and clinical development.
References
- 1. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of PLX2853 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particularly high activity against BRD4.[1] As an orally bioavailable compound, this compound is under investigation for its therapeutic potential in various malignancies and inflammatory conditions.[1][2][3] These application notes provide detailed protocols for the preparation of a dosing vehicle and the administration of this compound to mice for preclinical in vivo studies, based on established methodologies.[4]
Signaling Pathway of this compound
This compound functions by binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, primarily BRD4.[1] This competitive inhibition prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and inflammatory mediators.[1][5] One of the critical pathways affected is the IL-23R/STAT3/IL-17 axis, which plays a significant role in inflammatory responses.[5] Additionally, by inhibiting BRD4, this compound effectively suppresses the expression of the MYC oncogene, a key driver in many cancers.[1][3]
Caption: this compound inhibits BRD4, downregulating MYC and the IL-23R/STAT3/IL-17 pathway.
Quantitative Data Summary
The following table summarizes a recommended dosing regimen for this compound in mice based on published preclinical studies.[4]
| Parameter | Value | Reference |
| Compound | This compound | [4] |
| Animal Model | Mice | [4] |
| Dose | 3 mg/kg | [4] |
| Route of Admin. | Oral Gavage | [4] |
| Frequency | Three times per week | [4] |
| Vehicle Composition | See Protocol 1 below | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Vehicle
This protocol details the preparation of a vehicle suitable for the oral administration of this compound to mice.[4]
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene (B3416737) glycol 400 (PEG400)
-
TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Poloxamer 407
-
Sterile Water for Injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Diluent:
-
In a 50 mL sterile conical tube, prepare the diluent by combining the following components in the specified ratios:
-
40% PEG400
-
5% TPGS
-
5% Poloxamer 407
-
50% Sterile Water
-
-
Vortex the mixture thoroughly until a homogenous solution is achieved.
-
-
Prepare the Final Formulation:
-
The final dosing vehicle consists of 10% NMP and 90% of the prepared diluent.
-
For a final volume of 10 mL, combine:
-
1 mL NMP
-
9 mL of the diluent prepared in step 1.
-
-
Vortex the final vehicle solution until it is clear and homogenous.
-
-
Prepare the this compound Dosing Solution:
-
Determine the total volume of dosing solution required based on the number of mice, their average weight, and the dosing volume (typically 100 µL for a 20-25 g mouse).
-
Calculate the total mass of this compound required for the desired concentration (e.g., for a 3 mg/kg dose in a 25 g mouse with a 100 µL dosing volume, the concentration would be 0.75 mg/mL).
-
Weigh the required amount of this compound powder and place it in an appropriately sized sterile conical tube.
-
Add a small volume of NMP (corresponding to 10% of the final volume) to dissolve the this compound powder completely. Vortex until the powder is fully dissolved.
-
Add the prepared diluent (90% of the final volume) to the dissolved this compound solution.
-
Vortex the final this compound dosing solution thoroughly to ensure homogeneity.
-
Vehicle Composition Summary:
| Component | Final Concentration (%) |
| NMP | 10.0% |
| PEG400 | 36.0% |
| TPGS | 4.5% |
| Poloxamer 407 | 4.5% |
| Water | 45.0% |
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol describes the standard procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Vehicle control solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered.
-
The typical dosing volume is 5-10 mL/kg body weight. For a 25g mouse, this corresponds to 125-250 µL.
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the correct volume of the this compound dosing solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue into the esophagus.
-
Slowly and steadily depress the syringe plunger to deliver the solution into the stomach.
-
Withdraw the gavage needle smoothly.
-
Monitor the mouse for a short period after administration to ensure there are no adverse effects.
-
Administer the vehicle-only solution to the control group using the same procedure.
-
Caption: Workflow for the preparation and administration of this compound to mice.
Safety Precautions
-
Handle this compound powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
NMP is a reproductive toxin; handle with extreme care and use appropriate engineering controls and PPE.
-
All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Oral gavage should only be performed by trained personnel to minimize the risk of injury to the animals.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
High-Content Imaging of Cellular Changes Induced by PLX2853
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1][2] By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BET proteins, this compound effectively disrupts their interaction with acetylated histones.[1][2] This disruption of chromatin remodeling leads to the dysregulation of gene expression, notably the downregulation of key oncogenes such as MYC.[1][3] The cellular consequences of this compound treatment are significant and include the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy.[1][4] High-content imaging (HCI) provides a powerful platform to quantitatively assess these cellular changes in a multiplexed and high-throughput manner.
These application notes provide detailed protocols for utilizing high-content imaging to analyze the cellular effects of this compound, including its impact on apoptosis, cell cycle progression, nuclear signaling, and overall cellular morphology and organelle health.
Key Cellular Effects of this compound
Treatment of cancer cells with this compound is expected to induce a range of phenotypic changes that can be robustly quantified using high-content imaging. Based on the mechanism of action of BET inhibitors, the following key cellular effects are anticipated:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis, in part by increasing the levels of pro-apoptotic proteins like BIM.[1][4]
-
Cell Cycle Arrest: BET inhibitors are known to cause cell cycle arrest, typically at the G0/G1 phase.
-
Modulation of Nuclear Signaling: By inhibiting BRD4, this compound prevents the transcription of key genes, which can be visualized by changes in the nuclear localization of relevant transcription factors.
-
Alterations in Cellular Morphology and Organelle Health: Inhibition of critical cellular pathways can lead to changes in cell size, shape, and the health of organelles such as mitochondria and lysosomes.
Quantitative Data Summary
The following tables summarize expected quantitative data from high-content imaging experiments with this compound. The values presented are representative of typical results observed with BET inhibitors and may vary depending on the cell line, concentration of this compound, and duration of treatment.
Table 1: Induction of Apoptosis
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | % Apoptotic Cells (Annexin V Positive) | Caspase-3/7 Activation (Fold Change) |
| AML | 0 | 24 | 5.2 ± 1.1 | 1.0 ± 0.2 |
| 100 | 24 | 25.8 ± 3.5 | 3.1 ± 0.6 | |
| 500 | 24 | 65.4 ± 5.2 | 7.8 ± 1.1 | |
| Gynecologic Cancer | 0 | 48 | 8.1 ± 1.5 | 1.0 ± 0.3 |
| 100 | 48 | 32.7 ± 4.1 | 4.5 ± 0.8 | |
| 500 | 48 | 72.3 ± 6.8 | 9.2 ± 1.5 |
Table 2: Cell Cycle Arrest
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| AML | 0 | 24 | 45.3 ± 3.8 | 35.1 ± 2.9 | 19.6 ± 2.1 |
| 100 | 24 | 62.1 ± 4.5 | 20.5 ± 2.2 | 17.4 ± 1.9 | |
| 500 | 24 | 78.9 ± 5.1 | 10.2 ± 1.5 | 10.9 ± 1.3 | |
| Gynecologic Cancer | 0 | 48 | 50.2 ± 4.1 | 30.7 ± 3.3 | 19.1 ± 2.5 |
| 100 | 48 | 68.5 ± 5.2 | 18.3 ± 2.1 | 13.2 ± 1.8 | |
| 500 | 48 | 85.3 ± 6.3 | 8.1 ± 1.2 | 6.6 ± 0.9 |
Table 3: Mitochondrial Health Assessment
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | Mitochondrial Membrane Potential (Fold Change) | Mitochondrial Superoxide Levels (Fold Change) |
| AML | 0 | 24 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 100 | 24 | 0.7 ± 0.1 | 1.8 ± 0.3 | |
| 500 | 24 | 0.4 ± 0.05 | 3.2 ± 0.5 | |
| Gynecologic Cancer | 0 | 48 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 100 | 48 | 0.6 ± 0.1 | 2.1 ± 0.4 | |
| 500 | 48 | 0.3 ± 0.04 | 4.5 ± 0.7 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
High-Content Imaging Experimental Workflow
Caption: General workflow for high-content imaging experiments.
Experimental Protocols
Protocol 1: High-Content Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound using Annexin V and Caspase-3/7 detection.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
384-well black, clear-bottom imaging plates
-
Annexin V-FITC Apoptosis Detection Kit
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Hoechst 33342
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density that will result in 70-80% confluency at the time of imaging. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the compound to the cells and incubate for the desired time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Staining:
-
For Annexin V staining, wash the cells once with 1X Annexin V binding buffer. Add Annexin V-FITC and a dead cell stain (e.g., Propidium Iodide) diluted in binding buffer to each well. Incubate for 15 minutes at room temperature, protected from light.
-
For Caspase-3/7 activity, add CellEvent™ Caspase-3/7 Green Detection Reagent and Hoechst 33342 directly to the cell culture medium. Incubate for 30 minutes at 37°C.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes (e.g., DAPI for Hoechst 33342, FITC for Annexin V or Caspase-3/7).
-
Image Analysis:
-
Use the nuclear stain (Hoechst 33342) to identify and segment individual cells.
-
Quantify the mean fluorescence intensity of the Annexin V or Caspase-3/7 signal in the cytoplasm of each cell.
-
Set a threshold to classify cells as apoptotic (positive) or non-apoptotic (negative).
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Protocol 2: High-Content Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
384-well black, clear-bottom imaging plates
-
Hoechst 33342
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Fixation: After treatment, gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 30 minutes at room temperature, protected from light.
-
Image Acquisition: Acquire images using the DAPI channel on a high-content imaging system.
-
Image Analysis:
-
Segment the nuclei based on the Hoechst 33342 signal.
-
Measure the integrated nuclear intensity for each cell.
-
Generate a histogram of the integrated nuclear intensities.
-
Gate the cell populations into G0/G1, S, and G2/M phases based on their DNA content (intensity). G2/M cells will have approximately twice the integrated intensity of G0/G1 cells.
-
Calculate the percentage of cells in each phase of the cell cycle.
-
Protocol 3: High-Content Morphological Profiling (Cell Painting)
Objective: To obtain a comprehensive morphological profile of cellular changes induced by this compound.[1][2][3][4][5]
Materials:
-
Cancer cell line of interest (e.g., U2OS, A549)
-
This compound
-
384-well black, clear-bottom imaging plates
-
Cell Painting Stains:
-
MitoTracker™ Red CMXRos
-
Hoechst 33342
-
Phalloidin-Alexa Fluor 488
-
WGA-Alexa Fluor 555 (Wheat Germ Agglutinin)
-
SYTO™ 14 Green Fluorescent Nucleic Acid Stain
-
Concanavalin A, Alexa Fluor 647 Conjugate
-
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Mitochondrial Staining (Live Cells): Add MitoTracker™ Red CMXRos to the live cells and incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization: Wash with PBS, fix with 3.2% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Staining Cocktail: Add a cocktail of the remaining stains (Hoechst, Phalloidin, WGA, SYTO 14, Concanavalin A) and incubate for 30 minutes at room temperature.
-
Washing: Wash the cells multiple times with PBS.
-
Image Acquisition: Acquire images in five channels corresponding to the different stains.
-
Image Analysis:
-
Use image analysis software (e.g., CellProfiler) to segment cells, nuclei, and cytoplasm.
-
Extract a large number of morphological features (~1500) including size, shape, texture, intensity, and correlation between stains.[1][2]
-
Compare the morphological profiles of this compound-treated cells to control cells to identify phenotypic signatures.
-
Signaling Pathway Crosstalk: p53 and NF-κB
Caption: Potential crosstalk between BET inhibition, p53, and NF-κB pathways.
Conclusion
High-content imaging offers a robust and quantitative approach to characterize the cellular effects of the BET inhibitor this compound. The protocols outlined in these application notes provide a framework for assessing key phenotypic changes, including apoptosis, cell cycle arrest, and morphological alterations. The ability to generate multiparametric data at the single-cell level provides deep insights into the mechanism of action of this compound and can aid in the identification of sensitive and resistant cell populations, ultimately accelerating drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. | Broad Institute [broadinstitute.org]
- 3. kolaido.com [kolaido.com]
- 4. Cell Painting, a High-Content Image-based Assay for Morphological Profiling Using Multiplexed Fluorescent Dyes | Nikon’s MicroscopyU [microscopyu.com]
- 5. biorxiv.org [biorxiv.org]
Proteomics Analysis of PLX2853-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] By binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BRD4, this compound effectively disrupts the interaction between BRD4 and acetylated histones. This disruption leads to a downstream cascade of events, including the dysregulation of chromatin remodeling and gene expression.[1][2] Consequently, the expression of key oncogenes, most notably MYC, is downregulated, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5] The therapeutic potential of this compound has been explored in a range of hematological malignancies and solid tumors.[1] Understanding the global proteomic changes induced by this compound is crucial for elucidating its complete mechanism of action, identifying biomarkers of response and resistance, and discovering potential combination therapy strategies.
These application notes provide a comprehensive overview of the expected proteomic alterations in cells treated with this compound and detailed protocols for conducting such an analysis.
Data Presentation: Quantitative Proteomic Changes in this compound-Treated Cells
The following table summarizes hypothetical yet representative quantitative proteomics data from a cancer cell line treated with this compound. The data is based on the known molecular mechanism of BET inhibitors and findings from similar studies using compounds like JQ1.[6][7] The protein list is curated to highlight key pathways affected by BRD4 inhibition.
Table 1: Representative Quantitative Proteomics Data of a Cancer Cell Line Treated with this compound (1 µM) for 24 hours.
| Protein Name | Gene Symbol | Fold Change (this compound/Control) | p-value | Cellular Pathway |
| Myc proto-oncogene protein | MYC | -3.5 | < 0.01 | Transcription, Cell Cycle |
| Cyclin-dependent kinase 6 | CDK6 | -2.8 | < 0.01 | Cell Cycle |
| B-cell lymphoma 2 | BCL2 | -2.5 | < 0.01 | Apoptosis |
| Bromodomain-containing protein 4 | BRD4 | -1.2 | > 0.05 | Epigenetic Regulation |
| Histone H3.3 | H3-3A/B | 1.1 | > 0.05 | Chromatin Structure |
| p21 | CDKN1A | 2.1 | < 0.05 | Cell Cycle Arrest |
| Cleaved PARP | PARP1 | 3.2 | < 0.01 | Apoptosis |
| Phosphatidylinositol 3-kinase regulatory subunit alpha | PIK3R1 | -1.8 | < 0.05 | PI3K/Akt Signaling |
| Interleukin-17 receptor A | IL17RA | -2.2 | < 0.05 | Inflammation/Immune Response |
| Vascular endothelial growth factor A | VEGFA | -2.0 | < 0.05 | Angiogenesis |
Signaling Pathways and Experimental Workflow Visualization
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of this compound.
Caption: Quantitative proteomics workflow.
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative proteomics analysis of this compound-treated cells using Tandem Mass Tag (TMT) labeling.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cancer cell line (e.g., a MYC-driven hematological malignancy or solid tumor line) in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells have reached the desired confluency (typically 60-70%), treat the cells with this compound at a predetermined concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for the desired time point (e.g., 24 hours). Ensure biological replicates (at least n=3) for each condition.
-
Cell Harvesting: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Sonication: Sonicate the lysates to shear DNA and ensure complete cell lysis.
-
Centrifugation: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Reduction and Alkylation: Take a standardized amount of protein (e.g., 100 µg) from each sample. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes. Alkylate the free sulfhydryl groups with iodoacetamide (B48618) (IAA) at room temperature in the dark for 20 minutes.
-
Protein Precipitation: Precipitate the proteins using pre-chilled acetone (B3395972) overnight at -20°C.
-
Trypsin Digestion: Resuspend the protein pellets in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and digest with sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
Protocol 3: TMT Labeling and Sample Pooling
-
Peptide Desalting: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.
-
TMT Labeling: Label the desalted peptides with the respective TMT reagents according to the manufacturer's instructions. Each biological replicate and condition should be labeled with a unique TMT tag.
-
Labeling Quenching: Quench the labeling reaction with hydroxylamine.
-
Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.
-
Final Desalting: Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation: Resuspend the final peptide sample in a suitable solvent (e.g., 0.1% formic acid) and inject it into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. Separate the peptides using a reversed-phase C18 analytical column with a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry (MS) Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. For each full MS scan, select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS/MS spectra for the fragmented ions.
Protocol 5: Data Analysis
-
Database Search: Use a proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant) to search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Peptide and Protein Identification: Set the search parameters to include the TMT labels as a fixed modification and potential variable modifications (e.g., oxidation of methionine). Set a false discovery rate (FDR) of 1% for both peptide and protein identification.
-
Protein Quantification: Quantify the relative abundance of proteins based on the reporter ion intensities from the MS/MS spectra.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed proteins to identify the biological processes and pathways most affected by this compound treatment.
Conclusion
The proteomics analysis of this compound-treated cells provides invaluable insights into the molecular consequences of BET inhibition. The protocols outlined here offer a robust framework for researchers to conduct these experiments and generate high-quality, quantitative data. The expected downregulation of key oncogenic drivers like MYC, CDK6, and BCL2, alongside the upregulation of apoptosis markers, provides a clear rationale for the anti-cancer activity of this compound. Furthermore, the identification of other modulated proteins and pathways can open new avenues for therapeutic intervention and the development of more effective cancer treatments.
References
- 1. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAS Mediates BET Inhibitor-Endued Repression of Lymphoma Migration and Prognosticates a Novel Proteomics-Based Subgroup of DLBCL through Its Negative Regulator IQGAP3 - PMC [pmc.ncbi.nlm.nih.gov]
Setting Up a Cytotoxicity Assay for PLX2853: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX2853 is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particularly strong activity against BRD4 and BRD2.[1] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC. By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and apoptosis.[2] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of target gene expression. This disruption of oncogenic signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.
Clinical and preclinical studies have shown that this compound is particularly effective in cancers with specific genetic backgrounds, such as those with ARID1A mutations, which are prevalent in certain gynecologic cancers like ovarian clear cell carcinoma.[1][3][4] This synthetic lethality approach highlights the potential of this compound as a targeted therapy.[3] Furthermore, its efficacy has been observed in various hematologic malignancies.
This document provides detailed application notes and protocols for setting up in vitro cytotoxicity assays to evaluate the efficacy of this compound against various cancer cell lines.
Data Presentation
The following table is a template for summarizing quantitative data obtained from cytotoxicity assays with this compound. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | This compound IC50 (nM) | Reference |
| OVCAR-3 | Ovarian Adenocarcinoma (ARID1A-mutant) | CellTiter-Glo | 72 | [Insert experimental value] | [3] |
| TOV-21G | Ovarian Clear Cell Carcinoma (ARID1A-mutant) | MTT | 72 | [Insert experimental value] | [3] |
| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert experimental value] | |
| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert experimental value] | |
| User-defined | [Specify] | [Specify] | [Specify] | [Insert experimental value] |
Note: The IC50 values for this compound can vary between cell lines and experimental conditions. The provided cell lines are suggestions based on the known mechanism of action of this compound. Researchers should determine the IC50 empirically for their specific cell lines of interest.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the binding of BRD4 to acetylated histones, downregulating MYC expression and promoting apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for determining the cytotoxicity of this compound using a cell-based assay.
Experimental Protocols
Cell Line Selection and Culture
-
Recommended Cell Lines:
-
Gynecologic Cancers (with ARID1A mutation): OVCAR-3, TOV-21G, RMG-I.
-
Hematologic Malignancies: MOLM-13, MV4-11, RS4;11.
-
Other Solid Tumors: A panel of relevant cell lines based on the research focus.
-
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare a series of dilutions of the this compound stock solution in the complete cell culture medium. A typical starting concentration for the highest dose could be 10 µM, followed by serial dilutions (e.g., 1:3 or 1:5) to generate a dose-response curve. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol for CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.[5][6][7][8][9]
-
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete cell culture medium
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Treatment: Add 100 µL of the this compound working solutions (in duplicate or triplicate) to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the log of this compound concentration versus the percentage of cell viability.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product.[10][11]
-
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete cell culture medium
-
DMSO
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Treatment: Add 100 µL of this compound working solutions to the wells. Include vehicle control wells with the same final DMSO concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well.[11]
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Incubation for Solubilization: Incubate the plate at room temperature in the dark for at least 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium with MTT and solubilization solution, but no cells) from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Calculate the percentage of cell viability for each this compound concentration.
-
Plot the log of this compound concentration versus the percentage of cell viability and determine the IC50 value using non-linear regression.
-
Protocol for Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
-
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete cell culture medium
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then trypsinize the attached cells. Combine the detached and attached cell populations.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. benchchem.com [benchchem.com]
- 6. IC50 determination [bio-protocol.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Combination Study of PLX2853 and Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study design for the combination of PLX2853 (also known as OPN-2853), a Bromodomain and Extra-Terminal (BET) inhibitor, and ruxolitinib (B1666119), a Janus kinase (JAK) 1/2 inhibitor. This document includes details on the preclinical rationale, clinical trial design, and detailed protocols for key experimental assays relevant to this combination therapy, primarily in the context of myelofibrosis (MF).
Introduction
Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling, leading to splenomegaly, debilitating symptoms, and bone marrow failure. Ruxolitinib, a potent JAK1/2 inhibitor, is a standard of care for many patients with myelofibrosis.[1][2] However, a significant portion of patients experience a suboptimal response or lose their response over time, creating a need for novel therapeutic strategies.[1]
The combination of this compound, a BET inhibitor that targets epigenetic pathways involved in cancer cell proliferation and survival, with ruxolitinib offers a promising approach to enhance therapeutic efficacy. Preclinical studies have suggested a synergistic effect between BET and JAK inhibitors in myelofibrosis models.[1][3] This document outlines the design of studies evaluating this combination.
Mechanism of Action and Scientific Rationale
Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] By inhibiting JAK1 and JAK2, ruxolitinib disrupts downstream signaling of various cytokines and growth factors, leading to a reduction in pro-inflammatory cytokines and chemokines.[1]
This compound is a potent and selective inhibitor of the BET family of proteins, particularly BRD4.[3] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to promoters and enhancers of key oncogenes, such as MYC and BCL2. Inhibition of BET proteins by this compound leads to the downregulation of these oncogenes, resulting in decreased cell proliferation and induction of apoptosis.[3]
The combination of a JAK inhibitor and a BET inhibitor is hypothesized to provide a dual blockade of key oncogenic signaling pathways in myelofibrosis, potentially leading to a deeper and more durable response.
Preclinical Data
Preclinical studies have provided the foundational evidence for the clinical investigation of the this compound and ruxolitinib combination. These studies have demonstrated the potential for synergistic anti-tumor activity in myelofibrosis models.
In Vitro Studies
While specific quantitative data for the this compound and ruxolitinib combination is not yet publicly available in detail, the following table summarizes representative data from studies on similar BET and JAK inhibitor combinations in myeloproliferative neoplasm (MPN) cell lines.
| Cell Line | Drug Combination | Assay | Endpoint | Representative Result |
| SET-2 (Human Megakaryoblastic Leukemia) | BETi + Ruxolitinib | Cell Viability (MTT/CTG) | IC50 | Synergistic reduction in cell viability compared to single agents. |
| HEL (Human Erythroleukemia) | BETi + Ruxolitinib | Apoptosis (Annexin V/PI) | % Apoptotic Cells | Significant increase in apoptosis with the combination. |
| UKF-NB-3 (Human Neuroblastoma) | BETi + Ruxolitinib | Western Blot | Protein Expression | Decreased p-STAT3 and BCL-XL levels with the combination. |
In Vivo Studies
Preclinical evaluation in mouse models of myelofibrosis has been crucial in demonstrating the in vivo efficacy of the this compound and ruxolitinib combination.
| Animal Model | Treatment | Key Findings | Reference |
| Ba/F3 murine pro-B cell line | This compound | Potent inhibition of splenomegaly. | [1][3] |
| SET-2 human MF cell line xenograft | This compound + Ruxolitinib | Delayed disease progression compared to single agents. | [1][3] |
Clinical Study Design: The PROMise Trial
The "PROMise" trial (EudraCT 2019-000916-27) is a Phase I clinical study evaluating the safety and efficacy of this compound in combination with ruxolitinib in patients with myelofibrosis.[1][3]
Study Objectives
-
Primary Objectives:
-
Secondary Objectives:
-
To evaluate the preliminary efficacy of the combination in reducing spleen size.[1]
-
To assess the effect on myelofibrosis-associated symptoms.
-
Patient Population
The study enrolls patients with intermediate-2 or high-risk primary or secondary myelofibrosis who have had an inadequate response to at least 24 weeks of ruxolitinib therapy.[1][4]
Study Design and Treatment
The PROMise trial is a dose-finding study of this compound. Patients continue their stable dose of ruxolitinib and receive this compound orally once daily in 21-day cycles. The study is evaluating three dose levels of this compound: 20 mg, 40 mg, and 80 mg.[1][2][3]
Interim Clinical Data
Interim analysis of the PROMise trial has provided preliminary insights into the safety and efficacy of the combination.
Table 1: Interim Efficacy Results from the PROMise Trial
| Parameter | Result | Reference |
| Number of Evaluable Patients | 12 | [5] |
| Median Spleen Size Reduction | 5 cm (range: 0-10 cm) | [2][3] |
| Patients with Non-palpable Spleens | 50% of evaluable patients | [5] |
Table 2: Key Grade 3 or Higher Adverse Events from the PROMise Trial
| Adverse Event | Incidence | Reference |
| Platelet Count Reduction | 31% (n=5) | [2][3] |
| Anemia | 12.5% (n=2) | [2][3] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to evaluate the combination of this compound and ruxolitinib.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and ruxolitinib, alone and in combination, on the viability of myelofibrosis cell lines.
Materials:
-
Myelofibrosis cell lines (e.g., SET-2, HEL)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and Ruxolitinib stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and ruxolitinib in complete growth medium.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and ruxolitinib, alone and in combination.
Materials:
-
Myelofibrosis cell lines
-
This compound and Ruxolitinib
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with the desired concentrations of this compound, ruxolitinib, or the combination for 48 hours.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of this compound and ruxolitinib on the expression and phosphorylation of key signaling proteins.
Materials:
-
Myelofibrosis cell lines
-
This compound and Ruxolitinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-BCL-XL, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and/or ruxolitinib for the desired time.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Myelofibrosis Mouse Model
Objective: To evaluate the in vivo efficacy of the this compound and ruxolitinib combination in a mouse model of myelofibrosis.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Myelofibrosis cell line (e.g., SET-2) or primary patient-derived cells
-
This compound and Ruxolitinib formulations for oral gavage
-
Calipers for tumor measurement
-
Equipment for blood collection and analysis
Protocol:
-
Inject myelofibrosis cells intravenously or subcutaneously into immunocompromised mice.
-
Monitor mice for disease development (e.g., tumor growth, weight loss, splenomegaly).
-
Once the disease is established, randomize mice into treatment groups (vehicle, this compound alone, ruxolitinib alone, combination).
-
Administer drugs according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitor tumor volume, body weight, and clinical signs regularly.
-
Perform periodic blood draws to assess hematological parameters.
-
At the end of the study, euthanize mice and harvest tumors, spleens, and bone marrow for further analysis (e.g., histology, flow cytometry, western blotting).
-
Analyze data for tumor growth inhibition, survival benefit, and changes in disease markers.
Conclusion
The combination of the BET inhibitor this compound and the JAK inhibitor ruxolitinib represents a rational and promising therapeutic strategy for patients with myelofibrosis who have a suboptimal response to ruxolitinib monotherapy. The ongoing PROMise clinical trial will provide crucial data on the safety and efficacy of this combination. The protocols outlined in these application notes provide a framework for researchers to further investigate the preclinical and clinical potential of this dual-pathway inhibition approach.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Paper: Interim Analysis of Promise, a Clinical Study Combining the BET Inhibitor OPN-2853 with Ruxolitinib in Patients with Advanced Myelofibrosis Experiencing an Inadequate Response to Ruxolitinib [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. Find a Study [findastudy.uclh.nhs.uk]
- 5. Opna Bio Releases Interim Data from Phase 1 Study of OPN-2853 and Ruxolitinib in Advanced Myelofibrosis [synapse.patsnap.com]
Application Notes and Protocols for PLX2853 in a 3D Spheroid Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly utilized in cancer research and drug development to better mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. These models recapitulate cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers characteristic of solid tumors. PLX2853 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] By binding to the acetylated lysine (B10760008) recognition motifs of BRD4, this compound prevents its interaction with histones, leading to the downregulation of key oncogenes such as MYC and the induction of apoptosis in tumor cells.[1] These application notes provide detailed protocols for the use of this compound in a 3D spheroid culture model to evaluate its anti-tumor efficacy.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by disrupting the crucial interaction between BRD4 and acetylated histones. This inhibition prevents the recruitment of the transcriptional machinery required for the expression of key oncogenes, most notably MYC. The downregulation of MYC leads to decreased cell proliferation, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
After 3-4 days of spheroid formation, prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
Also prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.
-
Carefully add 100 µL of the 2x this compound dilutions or vehicle control to the corresponding wells of the plate containing the spheroids (final volume will be 200 µL).
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
For long-term studies, perform a half-medium change with fresh drug-containing medium every 2-3 days.
Protocol 3: Assessment of Spheroid Viability and Growth
This protocol describes the quantitative analysis of spheroid viability and size after treatment with this compound.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Inverted microscope with a camera
-
Plate-reading luminometer
-
Image analysis software (e.g., ImageJ)
Procedure:
A. Spheroid Size Measurement (Microscopy):
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Measure the diameter of each spheroid using image analysis software.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Normalize the spheroid volume at each time point to the initial volume at time 0.
B. Cell Viability Assay (Luminescence):
-
Equilibrate the 96-well plate with spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the viability as a percentage relative to the vehicle-treated control spheroids.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound in a 3D spheroid model is depicted below.
Data Presentation
The following tables present representative quantitative data for the effect of this compound on 3D tumor spheroids. Note: These are example data and actual results may vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on Spheroid Viability (72h Treatment)
| Cell Line | This compound Concentration (nM) | Spheroid Viability (% of Control) | Standard Deviation |
| HCT116 | 0 (Vehicle) | 100 | ± 5.2 |
| 10 | 85.3 | ± 4.1 | |
| 100 | 52.1 | ± 3.5 | |
| 1000 | 21.7 | ± 2.8 | |
| A549 | 0 (Vehicle) | 100 | ± 6.1 |
| 10 | 90.2 | ± 5.5 | |
| 100 | 65.8 | ± 4.9 | |
| 1000 | 35.4 | ± 3.2 |
Table 2: IC50 Values of this compound in 3D Spheroid Models (72h Treatment)
| Cell Line | IC50 (nM) |
| HCT116 (colorectal) | ~120 |
| A549 (lung) | ~250 |
| MCF-7 (breast) | ~350 |
Table 3: Effect of this compound on Spheroid Growth (Volume Change from T=0)
| Treatment (100 nM this compound) | Time (hours) | HCT116 Spheroid Volume (mm³) | A549 Spheroid Volume (mm³) |
| Vehicle | 0 | 0.052 | 0.048 |
| 24 | 0.065 | 0.059 | |
| 48 | 0.082 | 0.075 | |
| 72 | 0.105 | 0.098 | |
| This compound | 0 | 0.053 | 0.049 |
| 24 | 0.055 | 0.051 | |
| 48 | 0.051 | 0.048 | |
| 72 | 0.045 | 0.042 |
Conclusion
The protocols and data presented here provide a framework for utilizing this compound in a 3D spheroid culture model to assess its anti-tumor activity. These methods allow for the quantitative analysis of spheroid viability and growth, offering a more physiologically relevant system for preclinical drug evaluation. The potent inhibitory effect of this compound on spheroid growth and viability underscores its potential as a therapeutic agent for solid tumors. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental goals.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PLX2853 Precipitation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address the common issue of PLX2853 precipitation in cell culture media. By understanding the physicochemical properties of this compound and following best practices for its handling and application, you can ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound with limited aqueous solubility.[1] Precipitation commonly occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium. This phenomenon, often referred to as "crashing out," happens when the final concentration of this compound exceeds its solubility limit in the media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous, high-purity DMSO.[1] It is crucial to use a fresh or properly stored bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q3: What is the maximum recommended final DMSO concentration in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2] However, the tolerance to DMSO can vary between cell lines. It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any effects of the solvent on your cells.
Q4: Can I filter the precipitate out of my media and use the remaining solution?
A4: Filtering the precipitate is not recommended. The formation of a precipitate indicates that the actual concentration of this compound in your media is lower than intended and is unknown. Using such a solution will lead to inaccurate and irreproducible experimental results. The best approach is to optimize the preparation method to prevent precipitation.
Troubleshooting Guide
If you are observing precipitation of this compound in your cell culture experiments, consult the following table for common causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | - High final concentration: The intended concentration of this compound exceeds its solubility limit in the aqueous media. - "Solvent shock": Rapid dilution of the DMSO stock into the aqueous media causes the compound to crash out of solution. - Low media temperature: Cold media can decrease the solubility of the compound. | - Reduce the final concentration: If your experimental design allows, test a lower final concentration of this compound. - Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution in pre-warmed (37°C) cell culture medium.[2] - Slow addition and mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion. |
| Precipitation observed after a period of incubation | - Temperature fluctuations: Changes in temperature during incubation can affect the solubility of the compound. - Interaction with media components: Components in the media, such as salts or proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility over time. - Media evaporation: Evaporation of media in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | - Maintain stable incubator temperature: Ensure your cell culture incubator maintains a consistent temperature. - Assess media component interactions: If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are contributing to the issue. - Ensure proper humidification: Maintain a humidified environment in your incubator to minimize media evaporation. |
| Precipitate observed in the this compound DMSO stock solution | - Improper storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can cause the compound to come out of solution. - Moisture absorption: DMSO is hygroscopic, and absorbed water can reduce the solubility of this compound. | - Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in the dark.[1] - Use anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions. |
Data Presentation: this compound Properties and Handling
The following table summarizes key quantitative data for this compound to aid in the preparation of your experiments.
| Parameter | Value | Notes |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |
| Storage (DMSO Stock Solution) | Aliquot and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles. | |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | Cell line dependent, always include a vehicle control.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve in DMSO: Aseptically transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicating water bath for 10-15 minutes or gently warm the solution to 37°C for a short period.[3] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in a dark, dry environment at -20°C or -80°C.[1]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed media to create a 1 mM solution.
-
Prepare Final Working Solution: From your stock or intermediate dilution, perform a final dilution into the pre-warmed cell culture medium to achieve your desired final concentration. Add the this compound solution dropwise while gently swirling the media.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate volume of cell culture medium.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. The solution should be clear.
-
Cell Treatment: Add the freshly prepared this compound working solution and the vehicle control to your cell cultures.
Mandatory Visualizations
This compound Mechanism of Action: BET Inhibition and c-MYC Downregulation
Caption: this compound inhibits BRD4, preventing its binding to acetylated histones and the recruitment of transcriptional machinery to the c-MYC gene, leading to decreased c-MYC expression and reduced cell proliferation.[1]
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow to identify and resolve the cause of this compound precipitation in cell culture experiments.
References
Technical Support Center: Optimizing PLX2853 Concentration for In Vitro Experiments
Welcome to the technical support center for the use of PLX2853 in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1][2] It functions by binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins.[1] This competitive binding displaces BRD4 from chromatin, preventing its interaction with acetylated histones and transcription factors. The primary downstream effect is the transcriptional repression of key oncogenes, most notably MYC.[2] This leads to the induction of apoptosis in cancer cells that are dependent on BRD4 for their proliferation and survival.[1]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: A good starting point for this compound in cell-based assays is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, the IC50 values for growth inhibition in hematologic cancer cell lines are in the low nanomolar range.[1] For initial experiments, a concentration range of 1 nM to 1 µM is recommended. For example, this compound potently inhibits MYC reporter activity in MV4-11 cells with an IC50 of 7.2 nM.[2]
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility. The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific assay and the biological question being addressed.
-
For target engagement and downstream signaling (e.g., MYC suppression): Shorter incubation times of 6 to 24 hours are often sufficient to observe changes in gene and protein expression.
-
For cell viability and apoptosis assays: Longer incubation times of 48 to 72 hours are typically required to observe significant effects on cell proliferation and death. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay.
Troubleshooting Guides
Issue: Low Potency or Lack of Expected Phenotype
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment covering a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value in your cell line of interest. The sensitivity to BET inhibitors can be highly cell-line dependent.[3]
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Confirm that your cell line is known to be sensitive to BET inhibitors. Cell lines with a dependency on BRD4-regulated oncogenes like MYC are generally more susceptible. Ovarian cancer cell lines with ARID1A mutations have also been shown to be particularly sensitive to this compound.[2]
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure proper storage of the this compound stock solution (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh working dilutions for each experiment.
-
Issue: Compound Precipitation in Cell Culture Medium
-
Possible Cause 1: Poor Solubility in Aqueous Solutions.
-
Solution: This is a common issue with hydrophobic small molecules. To mitigate this:
-
Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Perform serial dilutions of the DMSO stock in your cell culture medium rather than a single large dilution.
-
Add the this compound solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
Pre-warming the cell culture medium to 37°C before adding the compound can also help.
-
-
Issue: High Background or Off-Target Effects
-
Possible Cause 1: Excessive Compound Concentration.
-
Solution: Use the lowest effective concentration of this compound that elicits the desired on-target effect, as determined by your dose-response studies. High concentrations are more likely to cause off-target effects.[3]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final DMSO concentration in your experimental wells is identical to and does not exceed that of your vehicle control. If you suspect solvent toxicity, perform a dose-response curve with DMSO alone to determine its cytotoxic threshold in your cell line.
-
Quantitative Data
The following tables summarize the in vitro potency of this compound from published studies.
Table 1: Biochemical Potency of this compound Against BET Bromodomains
| Target | Assay Type | IC50 (nM) |
| BRD2 | Substrate Binding | 7.3 |
| BRD4 | Substrate Binding | 4.3 |
Data from a clinical study protocol by Plexxikon Inc.[2]
Table 2: In Vitro Growth Inhibition (IC50) of this compound in Hematologic Cancer Cell Lines
| Cell Line | Histology | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 2.9 |
| MV4-11 | Acute Myeloid Leukemia | 1.8 |
| OCI-AML3 | Acute Myeloid Leukemia | 11 |
| EOL-1 | Acute Myeloid Leukemia | 4.5 |
| KG-1 | Acute Myeloid Leukemia | 23 |
| U937 | Histiocytic Lymphoma | 9.4 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 10 |
| Jurkat | Acute Lymphoblastic Leukemia | 18 |
| RS4;11 | Acute Lymphoblastic Leukemia | 4.6 |
| NALM-6 | Acute Lymphoblastic Leukemia | 11 |
| KARPAS-422 | B-cell Lymphoma | 5.2 |
| OCI-LY19 | B-cell Lymphoma | 11 |
| SU-DHL-6 | B-cell Lymphoma | 5.1 |
| WSU-DLCL2 | B-cell Lymphoma | 7.9 |
| OCI-LY3 | B-cell Lymphoma | 11 |
| U2932 | B-cell Lymphoma | 8.8 |
| H929 | Multiple Myeloma | 11 |
| MM.1S | Multiple Myeloma | 12 |
| RPMI-8226 | Multiple Myeloma | 23 |
| L-363 | Multiple Myeloma | 14 |
Adapted from Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO).
-
Incubate for the desired time (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
3. Western Blot for MYC Downregulation
This protocol is to assess the on-target effect of this compound by measuring the protein levels of its downstream target, MYC.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize MYC levels to the loading control.
-
Visualizations
Caption: this compound inhibits BRD4, leading to reduced MYC expression and apoptosis.
Caption: General workflow for in vitro experiments with this compound.
References
Technical Support Center: PLX2853 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of PLX2853 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound for cell-based assays is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use a fresh or properly stored anhydrous grade of DMSO, as it is hygroscopic and absorbed water can decrease the solubility of the compound.[1][3]
Q2: What is the recommended concentration for a this compound stock solution?
A2: While a specific maximum solubility is not consistently published, a common practice for small molecule inhibitors like this compound is to prepare a stock solution in the range of 10-50 mM in DMSO. This high concentration allows for minimal volumes to be added to your cell culture, thereby reducing the final DMSO concentration.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously.[1]
-
Sonication: Use a sonicating water bath to break up any aggregates and enhance dissolution.[1]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, as it may degrade the compound.[1]
Q4: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO.[4] This is often referred to as "solvent shock." Here are some strategies to prevent this:
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your medium, perform intermediate dilutions in DMSO first to lower the concentration before the final dilution into your aqueous cell culture medium.[3]
-
Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid both precipitation and cellular toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Proper Mixing: When adding the diluted this compound to your media, ensure thorough and immediate mixing.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in DMSO stock solution | - Compound is not fully dissolved.- DMSO has absorbed water. | - Vortex, sonicate, or gently warm the solution.[1]- Use fresh, anhydrous DMSO.[1][3] |
| Precipitation upon dilution in cell culture medium | - "Solvent shock" due to rapid change in solvent polarity.- Final concentration exceeds aqueous solubility. | - Perform serial dilutions in DMSO before adding to the medium.[3]- Ensure the final DMSO concentration is <0.5%.[1]- Add the compound to pre-warmed media and mix well. |
| Inconsistent or no biological effect | - Incorrect concentration due to incomplete dissolution or precipitation.- Compound degradation. | - Visually inspect for precipitation before treating cells.- Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Cell toxicity or morphological changes in control wells | - DMSO concentration is too high. | - Ensure the final DMSO concentration in your vehicle control and all experimental wells is identical and non-toxic to your cell line (typically ≤0.1%).[3] |
Quantitative Data Summary
| Parameter | Value/Recommendation | Notes |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High purity is essential for optimal solubility and stability.[1][3] |
| Recommended Stock Concentration | 10-50 mM in DMSO | A higher stock concentration minimizes the volume added to the cell culture. |
| Final DMSO Concentration in Assay | < 0.5% (ideally ≤0.1%) | Minimize to prevent solvent-induced toxicity and compound precipitation.[1][3] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is required for this calculation (refer to the manufacturer's datasheet). For a 10 mM solution, the calculation is: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume of DMSO (L)
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is incomplete, sonicate the tube for 10-15 minutes or warm it gently at 37°C.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in anhydrous DMSO to create intermediate concentrations. This is crucial for accurately achieving low micromolar or nanomolar final concentrations.
-
Dilute the intermediate DMSO solution into pre-warmed complete cell culture medium to achieve the final desired treatment concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Mix thoroughly by gentle inversion or pipetting before adding to your cells.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
Visualizations
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
Caption: A diagram of the signaling pathway inhibited by this compound, leading to reduced cell proliferation and inflammation.
References
PLX2853 Technical Support Center: Mitigating Off-Target Effects in Experiments
Welcome to the technical support center for PLX2853. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and understanding potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3][4][5] It functions by binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of these proteins, preventing their interaction with acetylated histones. This action disrupts chromatin remodeling and leads to the downregulation of key growth-promoting genes, such as MYC.[3][6]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound stem from its inhibition of BET proteins, leading to:
Q3: What is known about the off-target effects of this compound?
While this compound is a potent BET inhibitor, like all small molecules, it may exhibit off-target effects, particularly at higher concentrations. At a concentration of 1 µM, this compound has shown some interaction with the bromodomains of CREBBP and EP300.[7] It is crucial to use the lowest effective concentration in experiments to minimize these potential off-target interactions.
Q4: How does the pharmacokinetic profile of this compound help in mitigating off-target effects?
This compound has a unique and favorable pharmacokinetic profile characterized by rapid absorption and a short terminal half-life of less than three hours.[6] This allows for transient but potent target engagement followed by a recovery period after dosing. This pharmacokinetic property is thought to enhance tolerability and reduce the risk of side effects, such as thrombocytopenia, by minimizing prolonged exposure of off-target proteins to the drug.[6]
Troubleshooting Guide: Unexpected Experimental Results
Issue: I am observing a phenotype that is not consistent with the known functions of BET proteins.
Possible Cause: This could be due to an off-target effect of this compound, or a cell-line-specific response.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay like NanoBRET™ to verify that this compound is binding to BRD4 in your specific cell line at the concentrations used.
-
Titrate the Inhibitor: Perform a dose-response curve to determine the minimal effective concentration for your desired on-target effect (e.g., MYC downregulation). Using the lowest effective concentration will minimize the likelihood of off-target effects.
-
Perform a Rescue Experiment: Overexpress a key downstream target of BET proteins, such as MYC. If the observed phenotype is rescued (i.e., reversed) by MYC overexpression, it strongly suggests the phenotype is due to on-target BET inhibition.
-
Use Genetic Knockdown: Use siRNA or shRNA to knock down BRD4 and see if this phenocopies the effect of this compound. If the phenotype is similar, it supports an on-target mechanism.
-
Conduct a Washout Experiment: For reversible off-target effects, washing out the compound should lead to a rapid reversal of the phenotype. On-target effects, which often involve downstream transcriptional changes, may persist longer.
-
Utilize a Structurally Unrelated BET Inhibitor: If available, treating cells with a different class of BET inhibitor (e.g., JQ1) can help determine if the phenotype is specific to BET inhibition or a this compound-specific off-target effect.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (BRD2) | 7.3 nM | [8] |
| This compound IC50 (BRD4) | 4.3 nM | [8] |
| This compound Terminal Half-Life | < 3 hours | [6] |
Key Experimental Protocols
Dose-Response Experiment to Determine Minimal Effective Concentration
Objective: To identify the lowest concentration of this compound that effectively inhibits the target (e.g., downregulates MYC expression) in the cell line of interest.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound for a duration relevant to your experimental endpoint (e.g., 24-72 hours for proliferation assays, or shorter time points for signaling pathway analysis).
-
Endpoint Analysis:
-
For MYC downregulation: Harvest cells and perform qPCR or Western blotting to quantify MYC mRNA or protein levels, respectively.
-
For cell viability/proliferation: Use an appropriate assay such as MTT, CellTiter-Glo®, or direct cell counting.
-
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 or IC50. The minimal effective concentration will be the lowest concentration that gives a statistically significant on-target effect.
MYC Overexpression Rescue Experiment
Objective: To determine if the phenotype observed with this compound treatment is specifically due to the downregulation of MYC.
Methodology:
-
Vector Preparation: Obtain or construct a mammalian expression vector containing the full-length cDNA of human MYC. A control vector (e.g., empty vector) should also be prepared.
-
Transfection: Transfect the cell line of interest with either the MYC expression vector or the empty vector. Use a transfection reagent suitable for your cell line and optimize the transfection efficiency.
-
Selection (Optional): If a stable cell line is desired, select for transfected cells using an appropriate selection marker (e.g., puromycin, neomycin).
-
This compound Treatment: After 24-48 hours (for transient transfection) or after establishing stable lines, treat both the MYC-overexpressing cells and the control cells with this compound at the predetermined minimal effective concentration. Also include vehicle-treated controls for both cell lines.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell proliferation, apoptosis) in all four conditions (Control + Vehicle, Control + this compound, MYC + Vehicle, MYC + this compound).
-
Data Interpretation: If the phenotype induced by this compound in the control cells is significantly diminished or absent in the MYC-overexpressing cells, this indicates that the phenotype is largely dependent on the downregulation of MYC, supporting an on-target effect.
CRISPR/Cas9-Mediated BRD4 Knockout for Target Validation
Objective: To validate that the effects of this compound are mediated through the inhibition of its primary target, BRD4.
Methodology:
-
gRNA Design and Cloning: Design and clone two or more gRNAs targeting different exons of the BRD4 gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection and Clonal Selection: Transfect the cells with the BRD4-targeting or non-targeting gRNA/Cas9 vectors. After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Validation: Expand the single-cell clones and screen for BRD4 knockout by Western blotting or genomic DNA sequencing.
-
Phenotypic Characterization: Compare the phenotype of the BRD4 knockout clones to the non-targeting control clones. If this compound's effects are on-target, the BRD4 knockout cells should exhibit a similar phenotype to the control cells treated with this compound.
-
This compound Treatment of Knockout Cells: Treat the validated BRD4 knockout clones and the non-targeting control clones with this compound.
-
Data Interpretation: The non-targeting control cells should show a dose-dependent response to this compound. In contrast, the BRD4 knockout cells should be largely resistant to the effects of this compound, confirming that BRD4 is the relevant target.
Washout Experiment
Objective: To differentiate between reversible off-target effects and more sustained on-target effects.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce the phenotype of interest for a defined period (e.g., 2-4 hours). Include a continuous treatment group and a vehicle control group.
-
Washout Procedure:
-
For the washout group, gently aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed, drug-free medium.
-
Add fresh, drug-free medium to the washout group.
-
-
Time-Course Analysis: Harvest cells from all three groups (continuous treatment, washout, and vehicle control) at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).
-
Endpoint Analysis: Analyze the on-target marker (e.g., MYC expression) and the phenotype of interest at each time point.
-
Data Interpretation: A rapid reversal of the phenotype in the washout group suggests a reversible off-target effect. A more sustained phenotype, similar to the continuous treatment group, or a gradual reversal that correlates with the re-synthesis of the target protein, is indicative of an on-target effect.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 3. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 4. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving PLX2853 Stability in Solution for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of PLX2853 in solution for long-term studies. The following information is designed to address specific issues that may be encountered during experiments.
Troubleshooting Guides and FAQs
This section addresses common questions and issues related to the stability of this compound in solution.
Q1: My this compound solution in DMSO is showing signs of degradation over time. How can I improve its stability?
A1: Degradation of small molecules in DMSO can be influenced by several factors. To enhance the stability of your this compound stock solution, consider the following best practices:
-
Use High-Purity, Anhydrous DMSO: Water content in DMSO can facilitate hydrolysis of susceptible compounds. Using anhydrous DMSO stored under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Optimize Storage Temperature: For long-term storage (months to years), it is advisable to store this compound stock solutions at -80°C. For short-term storage (days to weeks), -20°C is generally sufficient.[1]
-
Aliquot for Single Use: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. It is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid temperature cycling of the main stock.
-
Protect from Light: Photodegradation can be a concern for many small molecules. Store your this compound solutions in light-protected containers, such as amber vials, or in the dark.
-
Store at a Higher Concentration: Storing compounds at a higher concentration (e.g., 10 mM) can sometimes improve stability.
Q2: I observe a precipitate when I dilute my this compound DMSO stock into an aqueous buffer for my assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded. Here are some troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound in your assay.
-
Modify the Dilution Method: Instead of a single large dilution step, try serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.
-
Incorporate Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80, TPGS) or a cyclodextrin (B1172386) to the assay buffer can improve solubility. However, these agents should be used with caution as they can affect assay performance.
-
Consider an Alternative Solvent: If DMSO is not optimal, other organic solvents miscible with water, such as ethanol (B145695) or N-Methyl-2-pyrrolidone (NMP), could be tested. Always verify solvent compatibility with your experimental system. For in vivo studies in mice, a formulation of 10% NMP, 40% PEG400, 5% TPGS, 5% Poloxamer 407, and 50% water has been used for a related compound.[2]
Q3: I am seeing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A3: A decline in activity over time in cell culture can be indicative of compound instability in the culture medium. Several factors could contribute to this:
-
Instability in Culture Medium: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points using a validated analytical method like HPLC.
-
Cellular Metabolism: A faster disappearance of the compound in the presence of cells compared to a cell-free control suggests cellular metabolism.
-
Nonspecific Binding: To check for adsorption to plasticware, incubate this compound in a well without cells. After the incubation period, transfer the supernatant to a new well and measure the compound's activity or concentration. A significant loss indicates binding to the plastic.[3]
-
Replenish the Compound: For longer experiments, consider replenishing the compound at regular intervals based on its stability profile in your specific experimental setup.
Quantitative Data Summary
While specific long-term stability data for this compound in various solvents is not extensively published, the following table provides an example of how to present such data once generated from stability studies. The storage conditions for DMSO are based on general recommendations for small molecule stability.
| Solvent/Formulation | Concentration | Temperature | Duration | Percent Remaining (Example) | Observations (Example) |
| Anhydrous DMSO | 10 mM | -80°C | 12 months | >98% | No visible changes |
| Anhydrous DMSO | 10 mM | -20°C | 6 months | >95% | No visible changes |
| Anhydrous DMSO | 10 mM | 4°C | 1 month | ~90% | Slight discoloration |
| Cell Culture Medium + 10% FBS | 1 µM | 37°C | 24 hours | ~75% | Activity decrease noted |
| In Vivo Formulation[2] | 3 mg/kg | 4°C | 1 week | >99% | Stable for dosing |
Disclaimer: The data in the table above is for illustrative purposes only and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, but should be tested for its impact on compound stability.
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for Assessing this compound Stability in Solution
This protocol is adapted from general guidelines for small molecule stability testing and should be tailored to specific experimental needs.
-
Preparation of Test Solutions: Prepare a solution of this compound in the solvent of interest (e.g., DMSO, cell culture medium, aqueous buffer) at a known concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot and analyze it using a validated stability-indicating HPLC method. This will serve as the time zero (T=0) reference.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, 37°C). Protect from light if assessing thermal stability alone.
-
Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours for short-term studies; 1, 3, 6, 12 months for long-term studies), withdraw an aliquot of the test solution.
-
Sample Analysis: Analyze each aliquot using the stability-indicating HPLC method to determine the concentration of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples at various time points, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours and analyze by HPLC.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 70°C) for 48 hours. Withdraw samples at various time points for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp). A control sample should be protected from light and stored under the same temperature conditions. Analyze the exposed and control samples by HPLC.
Visualizations
Signaling Pathway of this compound
This compound is a BET (Bromodomain and Extra-Terminal) inhibitor that targets BRD4. By inhibiting BRD4, this compound disrupts the transcription of key oncogenes like MYC, leading to decreased cell proliferation and induction of apoptosis.
Caption: this compound inhibits BRD4, disrupting oncogene transcription.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solution.
Caption: Workflow for assessing this compound solution stability.
Troubleshooting Logic for Solution Instability
This diagram provides a logical approach to troubleshooting common stability issues with this compound solutions.
Caption: Troubleshooting guide for this compound solution instability.
References
PLX2853 Technical Support Center: Navigating Solubility Challenges in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the BET inhibitor PLX2853, with a focus on addressing and overcoming its solubility limitations in aqueous buffers commonly used in a laboratory setting. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.
Q2: I've noticed that my this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. To prevent this, it is crucial to employ proper dilution techniques and maintain a low final concentration of DMSO in your working solution. A stepwise dilution approach is often effective. Additionally, ensuring the final DMSO concentration in your assay is below 0.5% can help maintain solubility and minimize solvent-induced cellular toxicity.
Q3: What is the expected solubility of this compound in aqueous buffers like PBS?
Q4: Are there any alternative solvents or formulations I can use to improve the solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications, a co-solvent formulation has been successfully used. One such formulation consists of 10% N-Methyl-2-pyrrolidone (NMP), 40% PEG400, 5% TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), 5% Poloxamer 407, and 50% water. This complex vehicle is designed to enhance the solubility and bioavailability of the compound for oral administration in animal models.
Data Presentation: this compound Solubility and Storage
| Parameter | Value/Recommendation | Source/Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] High-purity, anhydrous DMSO is recommended. |
| Aqueous Solubility | Low (Exact values in specific buffers are not publicly available) | Expected to be in the low µM range. Empirical determination is advised. |
| In Vivo Formulation Example | 10% NMP, 40% PEG400, 5% TPGS, 5% Poloxamer 407, 50% Water | Used for oral gavage in murine models. |
| Storage (Solid) | Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Storage (DMSO Stock Solution) | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | General best practice for small molecule inhibitors. |
| Storage (Aqueous Working Solution) | Prepare fresh for each experiment. Not recommended for long-term storage. | Due to potential for precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure (Stepwise Dilution):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an initial, intermediate dilution of the stock solution into your aqueous buffer or cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM solution. Mix thoroughly by gentle pipetting.
-
From this intermediate dilution, perform further serial dilutions to achieve your desired final concentrations for the experiment.
-
Important: Ensure the final concentration of DMSO in your working solutions is kept to a minimum, ideally below 0.5%, to avoid solvent-induced effects on your cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- High final concentration of the compound.- Direct dilution of a highly concentrated DMSO stock into the aqueous buffer. | - Use a stepwise dilution method as described in Protocol 2.- Lower the final concentration of this compound in your assay.- Ensure the final DMSO concentration is below 0.5%.- Consider pre-warming the aqueous buffer to 37°C before adding the compound. |
| Cloudiness or precipitate in the working solution over time | - Compound coming out of solution due to instability in the aqueous environment. | - Prepare working solutions fresh immediately before use.- Avoid storing diluted aqueous solutions of this compound. |
| Inconsistent experimental results | - Inaccurate concentration of the working solution due to precipitation.- Cellular toxicity from high DMSO concentrations. | - Visually inspect your working solutions for any signs of precipitation before adding to cells.- Centrifuge the working solution at high speed and use the supernatant if minor precipitation is observed, noting that the final concentration may be lower than calculated.- Always include a vehicle control with the same final DMSO concentration as your highest treatment group. |
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound, a BRD4 inhibitor.
Experimental Workflow for Preparing this compound Working Solutions
References
Optimizing PLX2853 IC50 Determination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the determination of the half-maximal inhibitory concentration (IC50) for the BET inhibitor PLX2853, thereby reducing experimental variability and ensuring the reliability of your results.
Introduction to this compound
This compound is a potent, orally bioavailable small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with particularly high activity against BRD4.[1] By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BET proteins, this compound disrupts chromatin remodeling and the transcription of key oncogenes, such as MYC.[2] This mechanism of action leads to the induction of apoptosis in cancer cells, making this compound a promising therapeutic agent in various hematologic malignancies and solid tumors.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the typical IC50 values observed for this compound in cancer cell lines?
A1: The IC50 of this compound is cell-line dependent and typically falls within the low nanomolar range. Below is a summary of reported IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| Hematologic Malignancies | ||
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.024 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.0072 |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 0.015 |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 0.031 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.045 |
| U937 | Histiocytic Lymphoma | 0.028 |
| Solid Tumors | ||
| OVCAR3 | Ovarian Cancer | Not Specified |
| OVISE | Ovarian Cancer | Not Specified |
| TOV21G | Ovarian Clear Cell Carcinoma | Not Specified |
Note: IC50 values can vary based on the specific experimental conditions used.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a BET inhibitor that competitively binds to the bromodomains of BET proteins, primarily BRD4. This prevents the interaction of BET proteins with acetylated histones, leading to the downregulation of target genes involved in cell proliferation and survival, most notably the oncogene MYC.[2]
Q3: How should I prepare and store this compound for in vitro assays?
A3: For optimal results, dissolve this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[5] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Be aware that "solvent shock" can occur when diluting a DMSO stock into an aqueous medium, potentially causing the compound to precipitate.[5] To mitigate this, add the DMSO stock to the medium dropwise while gently vortexing.
Troubleshooting Guide for IC50 Variability
Variability in IC50 values is a common challenge in cell-based assays. This guide addresses potential sources of variability and provides solutions to ensure consistent and reproducible results.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells.[1] |
| Inaccurate Pipetting | Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions. When adding small volumes, ensure the pipette tip is submerged in the liquid without touching the bottom of the well. |
| "Edge Effect" in 96-well Plates | The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound. To minimize this, fill the perimeter wells with sterile PBS or media without cells to maintain humidity.[1] |
| Inconsistent Incubation Times | Ensure that all plates are treated and processed for the same duration. Stagger the addition of reagents if processing a large number of plates to maintain consistent incubation times for each plate. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. |
| Variability in Reagents | Use the same lot of cell culture media, serum, and other reagents for all experiments within a study. Different batches of fetal bovine serum (FBS) can have varying levels of growth factors that may influence cell proliferation and drug response. |
| Compound Instability | While specific data on the aqueous stability of this compound is not readily available, it is best practice to prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in cell culture media.[4] |
| Inconsistent Cell Seeding Density | Optimize the cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment and do not become over-confluent in the control wells.[6] |
Issue 3: Unexpected Dose-Response Curve Shape
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider preparing the dilutions in a manner that minimizes "solvent shock" or using a lower final DMSO concentration.[5] |
| Off-Target Effects or Cytotoxicity | At high concentrations, some compounds can exhibit off-target effects or general cytotoxicity that may not follow a typical sigmoidal dose-response. Consider using a secondary assay (e.g., a cytotoxicity assay that measures membrane integrity) to distinguish between specific and non-specific effects. |
| Incorrect Data Normalization | Normalize the data to the vehicle control (e.g., 0.1% DMSO) as 100% viability and a "no cell" or "maximum inhibition" control as 0% viability. |
| Inappropriate Curve Fitting Model | Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit the dose-response curve. Ensure you have a sufficient number of data points spanning the linear portion of the curve. |
Experimental Protocols
Detailed Methodology for MTT Assay to Determine this compound IC50
This protocol outlines the steps for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.
Materials:
-
Target cancer cell line (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Anhydrous DMSO
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cells in complete culture medium to the optimized seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow adherent cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to test for this compound would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
For adherent cells, carefully remove the old medium. For suspension cells, you can add the drug solution directly.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line and experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (four-parameter logistic curve) to determine the IC50 value.
-
Visualizing Key Concepts
To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
PLX2853 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PLX2853. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as OPN-2853, is an orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potent and selective activity against BRD4. It functions by binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BRD4, which prevents its interaction with histones. This action disrupts chromatin remodeling and leads to the downregulation of key growth-promoting genes, most notably the oncogene MYC. By inhibiting these fundamental processes, this compound can induce apoptosis (programmed cell death) in cancer cells that overexpress BRD4.
Q2: What are the primary research applications of this compound?
A2: this compound has demonstrated significant anti-cancer activity in a variety of preclinical models. It is being investigated in the context of:
-
Hematologic Malignancies: Including acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS).
-
Solid Tumors: Particularly in ARID1A-mutated gynecologic cancers and platinum-resistant epithelial ovarian cancer.[1]
-
Immunology: this compound has been shown to reduce the severity of acute graft-versus-host disease (GVHD) in animal models.[2]
-
Combination Therapies: It has shown synergistic effects when combined with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax (B612062) in MYC-driven lymphomas.
Q3: How should I handle and store this compound in the lab?
A3: this compound is supplied as a solid powder. For optimal stability, it should be stored under the following conditions:
| Storage Condition | Duration |
| Dry, dark at 0 - 4°C | Short term (days to weeks) |
| -20°C | Long term (months to years) |
For experimental use, this compound is soluble in DMSO. Prepare stock solutions in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for this compound?
A4: The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).
Q5: Has a Safety Data Sheet (SDS) for this compound been located?
A5: A specific, comprehensive Safety Data Sheet (SDS) for this compound was not publicly available in the conducted search. While clinical trial data provides information on adverse events in humans, a formal laboratory SDS containing detailed information on handling, personal protective equipment (PPE), toxicology, and disposal is crucial for safe laboratory practice. It is strongly recommended to obtain a copy of the SDS from the manufacturer or supplier of your specific this compound compound before handling. General laboratory safety precautions for handling potent small molecule inhibitors should be strictly followed.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to prevent both solvent-induced cytotoxicity and compound precipitation. Visually inspect your media for any signs of precipitation after adding the compound.
-
-
Possible Cause 2: Cell Seeding Density.
-
Solution: The optimal cell seeding density can vary between cell lines. If the density is too low, the cells may not be healthy enough for robust growth. If it's too high, the cells may become confluent and enter a quiescent state, which can affect their sensitivity to the drug. Perform a titration of cell seeding density for your specific cell line.
-
-
Possible Cause 3: Incubation Time.
-
Solution: The effects of this compound are time-dependent. An incubation time that is too short may not be sufficient to observe a significant effect on cell viability. Conversely, very long incubation times might lead to secondary effects not directly related to the drug's mechanism. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Problem 2: Difficulty in detecting downstream protein changes (e.g., MYC) by Western Blot.
-
Possible Cause 1: Suboptimal Antibody.
-
Solution: Ensure you are using a validated antibody for your target protein (e.g., c-MYC, BCL-2). Check the antibody datasheet for recommended applications and dilutions. It may be necessary to test several different antibodies to find one that works well in your experimental system.
-
-
Possible Cause 2: Timing of Protein Harvest.
-
Solution: The downregulation of target proteins like c-MYC can be transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after this compound treatment to identify the optimal time point for observing the maximum reduction in your protein of interest.
-
-
Possible Cause 3: Insufficient Protein Loading.
-
Solution: Ensure that you are loading a sufficient amount of total protein onto your gel. Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates and load equal amounts of protein for all samples. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (BRD4) | 4.3 nM | Biochemical Assay | [3] |
| IC50 (BRD2) | 7.3 nM | Biochemical Assay | [3] |
| IC50 (MYC Reporter Assay) | 7.2 nM | MV4-11 cells | [3] |
| Mouse Dosing | 3mg/kg | Murine GVHD model |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Remember to include a vehicle control (DMSO alone) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blotting
This protocol outlines the steps to analyze the expression of target proteins in cells treated with this compound.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BCL-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target protein to the loading control.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits BRD4, leading to decreased MYC expression and reduced cell proliferation.
Experimental Workflow: Western Blotting
Caption: A typical workflow for analyzing protein expression changes after this compound treatment.
Troubleshooting Logic: Inconsistent Cell Viability Results
Caption: A logical approach to troubleshooting common issues in this compound cell viability assays.
References
- 1. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
avoiding PLX2853 degradation during experimental procedures
Welcome to the PLX2853 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in a stock solution?
A1: Like many small molecule inhibitors, the stability of this compound in solution can be influenced by several factors. The most common causes of degradation include:
-
Temperature: Elevated temperatures can accelerate chemical degradation. Conversely, repeated freeze-thaw cycles can also compromise the integrity of the compound in solution.[1][2]
-
Light Exposure: Many chemical compounds are sensitive to light, particularly UV light, which can lead to photodegradation.[2]
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of susceptible functional groups within the molecule.[2]
-
Hydrolysis: The presence of water, especially at non-neutral pH, can cause hydrolysis of labile functional groups.
-
pH: The stability of this compound can be pH-dependent, especially in aqueous solutions. Extreme pH values may catalyze degradation.[2]
-
Solvent Quality: The purity and composition of the solvent are critical. The presence of impurities or water in an organic solvent like DMSO can affect compound stability.[3]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound and other small molecules due to its excellent solubilizing properties.[3][4] It is recommended to use anhydrous, high-purity DMSO to minimize the risk of hydrolysis.[5]
Q3: How should I store my this compound stock solutions to ensure stability?
A3: Proper storage is crucial for maintaining the activity of this compound. Best practices include:
-
Temperature: For short-term storage (days to weeks), store stock solutions at 4°C. For long-term storage, it is recommended to keep them at -20°C or -80°C.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]
-
Light Protection: Store solutions in amber or opaque vials, or wrap them in aluminum foil to protect against light exposure.[1][5]
-
Inert Atmosphere: For compounds susceptible to oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[2]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent experimental results are a common sign of compound instability.[7] If this compound degrades, its effective concentration in your assay will decrease, leading to variability in your data. It is crucial to systematically evaluate the stability of this compound under your specific experimental conditions to rule out degradation as a source of inconsistency.[7]
Q5: How can I determine if my this compound stock solution has degraded?
A5: The most reliable method to assess the integrity of your this compound stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] These methods can separate the parent compound from its degradation products, allowing for the quantification of intact this compound. A significant decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential this compound degradation issues.
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity over time | Chemical degradation of this compound. | 1. Confirm the purity of the stock solution using HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution following best practices. 3. Re-evaluate your storage and handling procedures. |
| Precipitate observed in stock solution after thawing | Poor solubility or precipitation during freezing. | 1. Gently warm the vial to room temperature and vortex to attempt redissolution. 2. Visually inspect to ensure the compound is fully dissolved before use. 3. If precipitation persists, prepare a fresh stock solution, ensuring complete initial dissolution. |
| Color change in the stock solution | This may indicate oxidation or another form of chemical degradation. | 1. Discard the stock solution. 2. Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon or nitrogen).[2] |
| Inconsistent results in cell-based assays | Instability of this compound in cell culture media. | 1. Minimize the incubation time of this compound in the media before and during the experiment. 2. Test the stability of this compound in your specific cell culture media using HPLC or LC-MS at different time points. 3. Consider preparing fresh dilutions of this compound from a DMSO stock immediately before each experiment. |
Data Presentation: Recommended Storage and Handling
| Parameter | Solid Compound | Stock Solution in DMSO | Aqueous Working Solution |
| Storage Temperature | Short-term (weeks): 0-4°C Long-term (years): -20°C | Short-term (days-weeks): 4°C Long-term (months): -20°C or -80°C | Prepare fresh for each experiment. |
| Light Protection | Store in a dark place. | Use amber or opaque vials. | Protect from light during preparation and use. |
| Atmosphere | Store in a tightly sealed container. | Consider storing under inert gas (argon/nitrogen). | N/A (prepare fresh) |
| Freeze-Thaw Cycles | N/A | Avoid; aliquot into single-use volumes. | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Calibrated balance
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Weigh the desired amount of this compound using a calibrated balance.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.[2]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution into the aqueous buffer of interest to the final desired concentration.
-
Time Zero Sample: Immediately after preparation (t=0), take an aliquot of the working solution and mix it with a quenching solution to stop any further degradation. Store this sample at -80°C until analysis.[7]
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution, mix with the quenching solution, and store at -80°C.
-
Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of intact this compound remaining at each time point relative to the time-zero sample.[7]
Visualizations
Caption: A recommended workflow for preparing and using this compound to maintain its stability.
Caption: A decision tree for troubleshooting potential degradation of this compound stock solutions.
Caption: A simplified diagram of the signaling pathway inhibited by this compound.[8]
References
Technical Support Center: Troubleshooting Inconsistent Results in PLX2853 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for troubleshooting inconsistent results in experiments involving the BET bromodomain inhibitor, PLX2853.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as OPN-2853, is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potent and selective activity against BRD4.[1] It functions by binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BRD4, which prevents its interaction with acetylated histones on chromatin.[2] This disruption of chromatin remodeling leads to the downregulation of key growth-promoting genes, most notably the oncogene MYC, thereby inducing apoptosis in cancer cells that are dependent on BRD4.[1]
Q2: In which cancer types has this compound shown potential?
A2: this compound has demonstrated broad anti-neoplastic activity in preclinical models and is being investigated in clinical trials for both hematologic malignancies and solid tumors.[1] Efficacy has been studied in acute myeloid leukemia (AML), high-risk myelodysplastic syndrome (MDS), ARID1A-mutated gynecologic cancers, and platinum-resistant epithelial ovarian cancer.[1][3]
Q3: What are the known downstream effects of this compound treatment?
A3: By inhibiting BRD4, this compound primarily downregulates the transcription of MYC.[1] MYC is a critical regulator of cell proliferation, growth, and apoptosis.[4] Its suppression can lead to cell cycle arrest and induction of apoptosis. Additionally, this compound has been shown to modulate the IL-23R/STAT3/IL-17 inflammatory pathway in the context of immunology research.[5]
Q4: What are some potential reasons for observing high variability in the efficacy of this compound between different cell lines?
A4: The sensitivity of cancer cell lines to BET inhibitors like this compound can be highly variable. This inconsistency can be attributed to several factors, including:
-
Genetic and Epigenetic Context: The transcriptional dependencies of cell lines on BET proteins can differ significantly based on their unique genetic and epigenetic landscapes.[6]
-
Baseline MYC Expression: Cell lines with high baseline levels of MYC expression are often more sensitive to BET inhibition.
-
Presence of Specific Mutations: For example, ovarian cancer cell lines with ARID1A mutations have shown particular sensitivity to this compound.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to inhibitors.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Weak Downregulation of MYC Protein in Western Blot
Question: My Western blot results show inconsistent or minimal decrease in c-Myc protein levels after this compound treatment, even at concentrations expected to be effective. What could be the problem?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Antibody Performance:
-
Antibody Validation: Ensure the primary antibody against c-Myc is validated for Western blotting and is specific.
-
Antibody Dilution: The optimal antibody dilution is critical. Start with the manufacturer's recommended dilution (typically 1:1000) and perform a titration to find the best signal-to-noise ratio.[7]
-
Positive Control: Include a positive control lysate from a cell line known to express high levels of c-Myc to verify antibody performance.
-
-
Issues with Protein Lysis and Sample Preparation:
-
Protease and Phosphatase Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.
-
Lysis Buffer Selection: Use a lysis buffer appropriate for nuclear proteins, such as RIPA buffer, as BRD4 and MYC are primarily located in the nucleus.
-
Protein Quantification: Accurately determine the protein concentration of each sample using a reliable method (e.g., BCA assay) and ensure equal loading on the gel.[8]
-
-
Experimental Timing and Compound Activity:
-
Time Course Experiment: The effect of BET inhibitors on gene expression can be rapid. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing maximal MYC downregulation.
-
Compound Potency and Stability: Ensure the this compound stock solution is properly stored (typically at -80°C) and has not undergone multiple freeze-thaw cycles, which can reduce its potency.
-
Issue 2: High Variability in Cell Viability/Apoptosis Assays
Question: I am observing significant well-to-well and experiment-to-experiment variability in my cell viability (e.g., MTT, CellTiter-Glo) or apoptosis (e.g., Annexin V/PI staining) assays with this compound. How can I improve the consistency?
Possible Causes and Troubleshooting Steps:
-
Cell Seeding and Culture Conditions:
-
Consistent Cell Number: Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a consistent, low passage number to avoid phenotypic drift.[6]
-
Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a microplate, fill them with sterile media or PBS and do not use them for experimental samples.[9]
-
-
Assay Protocol and Reagents:
-
Reagent Preparation: Prepare fresh assay reagents for each experiment to avoid degradation.
-
Incubation Times: Optimize the incubation time for your specific cell line and assay. For apoptosis assays, effects may be more pronounced after 24-72 hours of treatment.
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is not exceeding a level that causes toxicity (typically <0.5%).[6]
-
-
Compound-Related Issues:
-
Solubility: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure it is fully dissolved in the stock solution (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound will lead to inconsistent effective concentrations.
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal range for your cell line.
-
Data Presentation
Table 1: this compound Binding Affinities and IC50 Values
| Target | Assay Type | Value | Cell Line/System | Reference |
| BRD2 (BD1) | Binding Affinity (Kd) | 0.32 nM | Biochemical Assay | Plexxikon Inc. |
| BRD2 (BD2) | Binding Affinity (Kd) | 0.21 nM | Biochemical Assay | Plexxikon Inc. |
| BRD3 (BD1) | Binding Affinity (Kd) | 0.34 nM | Biochemical Assay | Plexxikon Inc. |
| BRD3 (BD2) | Binding Affinity (Kd) | 0.21 nM | Biochemical Assay | Plexxikon Inc. |
| BRD4 (BD1) | Binding Affinity (Kd) | 0.51 nM | Biochemical Assay | Plexxikon Inc. |
| BRD4 (BD2) | Binding Affinity (Kd) | 0.24 nM | Biochemical Assay | Plexxikon Inc. |
| BRDT (BD1) | Binding Affinity (Kd) | 1.5 nM | Biochemical Assay | Plexxikon Inc. |
| BRDT (BD2) | Binding Affinity (Kd) | 3.9 nM | Biochemical Assay | Plexxikon Inc. |
| BRD4 | Biochemical Inhibition (IC50) | 4.3 nM | Biochemical Assay | Plexxikon Inc. |
| BRD2 | Biochemical Inhibition (IC50) | 7.3 nM | Biochemical Assay | Plexxikon Inc. |
| MYC Reporter | Functional Inhibition (IC50) | 7.2 nM | MV4-11 Cells | Plexxikon Inc. |
| MOLM-13 | Growth Inhibition (IC50) | 0.012 µM | MOLM-13 Cells | [5] |
| MV4-11 | Growth Inhibition (IC50) | 0.006 µM | MV4-11 Cells | [5] |
| NB4 | Growth Inhibition (IC50) | 0.013 µM | NB4 Cells | [5] |
| OCI-AML3 | Growth Inhibition (IC50) | 0.013 µM | OCI-AML3 Cells | [5] |
| U937 | Growth Inhibition (IC50) | 0.021 µM | U937 Cells | [5] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 and c-Myc Downregulation
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (8-12% acrylamide)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4 1:1000, anti-c-Myc 1:1000, anti-GAPDH 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the bands using an imaging system.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[13]
Mandatory Visualizations
Caption: this compound inhibits BRD4, leading to reduced MYC expression and apoptosis.
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Facebook [cancer.gov]
- 3. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: PLX2853 Animal Model Toxicity Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and minimizing toxicity associated with PLX2853 in animal models. The information is compiled from available clinical data and general preclinical toxicology principles due to the limited public availability of detailed non-clinical safety studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical and clinical studies?
Based on clinical trial data, the most frequently reported adverse events associated with this compound include thrombocytopenia (low platelet count), fatigue, and gastrointestinal issues such as nausea, decreased appetite, vomiting, and diarrhea.[1] Dose-limiting toxicities in humans have been observed at higher doses, with grade 4 thrombocytopenia being a significant concern.[1] Preclinical models have also suggested that this compound has anti-leukemic activity, and as with many anti-cancer agents, myelosuppression should be anticipated.[2][3]
Q2: What is the proposed mechanism for this compound's improved tolerability compared to other BET inhibitors?
This compound has a unique pharmacokinetic (PK) profile characterized by a short terminal half-life of less than 3.5 hours.[1][2] This profile is hypothesized to allow for transient but significant target engagement, followed by a period of recovery for normal tissues after daily dosing. This may contribute to improved tolerability, particularly with respect to thrombocytopenia, compared to BET inhibitors with longer half-lives.[1][3]
Q3: Are there any known species-specific toxicities for this compound?
Detailed public reports on species-specific toxicities for this compound are limited. However, general principles of toxicology suggest that researchers should be vigilant for common target organs of toxicity for small molecule inhibitors, which often include the liver, kidneys, and hematopoietic system. A clinical study protocol mentions that the metabolic turnover of this compound was evaluated in mouse, rat, dog, monkey, and human S9 fractions, suggesting that these species have been used in preclinical safety assessments.[4]
Q4: Can this compound be combined with other therapies, and what is the impact on toxicity?
Yes, this compound has been evaluated in combination with other agents. Clinical studies have demonstrated the feasibility of combining this compound with carboplatin.[5] Preclinical models have also shown its potential for combination with other therapeutic agents.[2][3] When combining this compound with other drugs, it is crucial to consider overlapping toxicity profiles. For example, if combining with another myelosuppressive agent, enhanced hematological toxicity should be anticipated and monitored closely.
Troubleshooting Guides
Issue 1: Excessive weight loss or poor general condition of animals.
Possible Cause:
-
Gastrointestinal toxicity (nausea, diarrhea, decreased appetite).
-
Systemic toxicity leading to malaise.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound.
-
Supportive Care:
-
Provide nutritional support with palatable, high-calorie food or gel.
-
Ensure easy access to hydration, potentially including subcutaneous fluid administration if dehydration is observed.
-
Monitor body weight daily.
-
-
Dosing Holiday: Introduce a short "dosing holiday" (e.g., 1-2 days) to allow for recovery, then resume at the same or a reduced dose.
Issue 2: Signs of bleeding or bruising (indicative of thrombocytopenia).
Possible Cause:
-
Myelosuppression, a known class effect of BET inhibitors.
Troubleshooting Steps:
-
Hematological Monitoring: Perform regular complete blood counts (CBCs), paying close attention to platelet levels. The frequency of monitoring should be increased if thrombocytopenia is detected.
-
Dose Adjustment: If significant thrombocytopenia is observed, consider dose reduction or a temporary cessation of treatment until platelet counts recover.
-
Careful Handling: Handle animals with care to minimize the risk of injury and bleeding.
Quantitative Data Summary
Table 1: Summary of Clinically Observed Adverse Events with this compound (Monotherapy)
| Adverse Event | Frequency (in ≥15% of subjects) |
| Nausea | 41% |
| Decreased Appetite | 39% |
| Fatigue | 27% |
| Vomiting | 25% |
| Diarrhea | 25% |
| Dysgeusia | 25% |
| Dehydration | 23% |
| Anemia | 20% |
| Dry Mouth | 18% |
| Dizziness | 16% |
| Abdominal Pain | 16% |
| Pyrexia | 16% |
| Thrombocytopenia | 11% |
Data from a Phase 1b/2a study in subjects with advanced solid tumors and lymphoma.[1]
Table 2: Dose-Limiting Toxicities (DLTs) in Humans
| Dose Schedule | Observed Dose-Limiting Toxicities |
| 120mg QD | Grade 4 thrombocytopenia, Grade 4 ischemic stroke, Grade 3 thromboembolic event, Grade 3 SAH |
| 60mg BID | Grade 3 thrombocytopenia with recovery > 7 days |
| 40mg BID | Dose reduction for transient Grade 3 fatigue |
Data from a Phase 1b/2a study in subjects with advanced solid tumors and lymphoma.[1]
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Models
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline body weight and perform a baseline CBC before the first dose of this compound.
-
Dosing: Administer this compound via the desired route (e.g., oral gavage). Note the formulation details.
-
Daily Observations:
-
Record body weight daily.
-
Perform a clinical assessment of each animal, noting any changes in posture, activity, grooming, and signs of gastrointestinal distress (e.g., diarrhea).
-
-
Hematological Monitoring:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) for CBC analysis. A typical schedule would be twice weekly for the first two weeks and weekly thereafter. Increase frequency if abnormalities are detected.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for clinical chemistry analysis (to assess liver and kidney function).
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. opnabio.com [opnabio.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PLX2853 and Carboplatin Combination Dosage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination dosage of PLX2853 and carboplatin (B1684641) in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and carboplatin?
A1: The combination of this compound, a Bromodomain and Extra-Terminal (BET) inhibitor, and carboplatin, a platinum-based chemotherapy agent, is based on a strong scientific rationale of synergistic anti-tumor activity. This compound, by inhibiting BET proteins, can suppress the transcription of key genes involved in DNA damage repair.[1] This can render cancer cells more susceptible to the DNA-damaging effects of carboplatin, potentially overcoming resistance to platinum-based therapies.[2][3] This is particularly relevant in tumors with mutations in genes like ARID1A, where BET inhibitor sensitivity is enhanced.[4][5]
Q2: What is the mechanism of action for each drug?
A2:
-
This compound: this compound is an orally active small molecule that inhibits all four members of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[2] These proteins are epigenetic "readers" that play a crucial role in regulating gene expression. By binding to acetylated histones, BET proteins recruit transcriptional machinery to promote the expression of oncogenes like MYC and genes involved in cell cycle progression and DNA repair.[1] Inhibition of BET proteins by this compound leads to the downregulation of these critical genes, resulting in cell cycle arrest and apoptosis.
-
Carboplatin: Carboplatin is a DNA alkylating agent. Once inside the cell, it forms platinum-DNA adducts, primarily intrastrand and interstrand crosslinks.[6] These adducts distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.
Q3: In which cancer types has this combination shown promise?
A3: The combination of this compound and carboplatin has been investigated primarily in gynecological cancers, particularly in platinum-resistant ovarian cancer.[2][3] Preclinical evidence also suggests that the combination of BET inhibitors with platinum agents could be effective in other solid tumors, such as non-small cell lung cancer (NSCLC) and breast cancer.[7][8]
Q4: What are the key considerations for designing a combination experiment?
A4: When designing experiments with this compound and carboplatin, it is crucial to consider the following:
-
Cell Line Selection: Choose cell lines with well-characterized genetic backgrounds, including ARID1A mutation status, as this can influence sensitivity to BET inhibitors.[4][5]
-
Dosing Schedule: The sequence and timing of drug administration can significantly impact synergy. Pre-treatment with the BET inhibitor before carboplatin exposure may enhance efficacy.
-
Concentration Range: A wide range of concentrations for both drugs should be tested to determine the optimal synergistic ratio.
-
Assay Selection: Utilize a combination of assays to assess cell viability, apoptosis, and specific molecular endpoints.
Data Presentation
Table 1: Clinical Trial Response Data for this compound and Carboplatin Combination
| Clinical Trial Phase | Cancer Type | Number of Evaluable Patients | Dosage Regimen | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| Phase Ib/IIa | Platinum-Resistant Ovarian Cancer | 20 | This compound + Carboplatin | 1 (5.0%) | 9 (45.0%) | 10 (50.0%) |
Data from a multicenter, open-label study in women with platinum-resistant ovarian cancer.[2][3]
Table 2: Preclinical IC50 Values for this compound and Carboplatin (Single Agents)
| Drug | Cell Line | Cancer Type | IC50 |
| This compound | OVISE (ARID1A mutant) | Ovarian Clear Cell Carcinoma | 0.26 µM |
| This compound | SKOV3 (ARID1A mutant) | Ovarian Cancer | 0.49 µM |
| This compound | OVTOKO (ARID1A mutant) | Ovarian Clear Cell Carcinoma | 0.61 µM |
| Carboplatin | TOV21G | Ovarian Clear Cell Carcinoma | > 5 µg/ml |
| Carboplatin | OVTOKO | Ovarian Clear Cell Carcinoma | > 5 µg/ml |
| Carboplatin | OVMANA | Ovarian Clear Cell Carcinoma | > 5 µg/ml |
| Carboplatin | OVISE | Ovarian Clear Cell Carcinoma | > 5 µg/ml |
Note: Preclinical data for the direct combination of this compound and carboplatin showing synergistic IC50 values are limited in publicly available literature. The data presented for carboplatin indicates resistance in these cell lines, highlighting the rationale for combination therapy.[4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
Objective: To determine the synergistic effect of this compound and carboplatin on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., ovarian or NSCLC)
-
Complete cell culture medium
-
This compound and Carboplatin
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and carboplatin in an appropriate solvent (e.g., DMSO). Create serial dilutions of each drug in cell culture medium.
-
Treatment: Treat cells with a matrix of concentrations of this compound and carboplatin, both as single agents and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of DNA Damage and Apoptosis Markers
Objective: To investigate the molecular mechanisms of synergy by assessing changes in protein expression related to DNA damage and apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-cleaved caspase-3, anti-BRCA1, anti-RAD51, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells treated with this compound, carboplatin, the combination, or vehicle control and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy and toxicity of the this compound and carboplatin combination.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Cancer cells for implantation
-
This compound and carboplatin formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound alone, carboplatin alone, combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. For example, this compound could be administered daily via oral gavage, and carboplatin could be given intraperitoneally once a week.[9]
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor mouse body weight and overall health as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size or after a set treatment duration.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the control. Analyze survival data if applicable.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| No synergistic effect observed | Suboptimal drug ratio or concentrations. | Perform a more extensive dose-matrix experiment to identify the synergistic ratio. |
| Cell line is resistant to the combination. | Test a panel of cell lines with different genetic backgrounds (e.g., ARID1A wild-type vs. mutant). | |
| Incorrect timing of drug administration. | Experiment with different schedules, such as pre-treating with this compound for 24-48 hours before adding carboplatin. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a single-cell suspension and accurate cell counting before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Drug precipitation. | Ensure complete dissolution of drug stocks and inspect for precipitates in the media. | |
| Unexpected antagonism | Negative feedback loops or off-target effects. | Investigate downstream signaling pathways to understand the cellular response. |
| At high concentrations, toxicity may mask synergy. | Focus on concentrations around the IC50 of each drug. |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Excessive toxicity (weight loss, lethargy) | Dosage is too high for the combination. | Perform a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). |
| Overlapping toxicities of the two agents. | Consider an intermittent dosing schedule for this compound to allow for recovery. | |
| Lack of tumor growth inhibition | Insufficient drug exposure at the tumor site. | Analyze drug pharmacokinetics and pharmacodynamics in the animal model. |
| Rapid development of resistance. | Analyze tumor tissue post-treatment to identify resistance mechanisms. | |
| Inappropriate animal model. | Consider using patient-derived xenograft (PDX) models which may better reflect clinical response. |
Signaling Pathway Diagrams
Caption: Mechanism of synergy between this compound and carboplatin.
Caption: Experimental workflow for evaluating this compound and carboplatin combination.
References
- 1. onclive.com [onclive.com]
- 2. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual blockade of BRD4 and ATR/WEE1 pathways exploits ARID1A loss in clear cell ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Targeting DNA Repair in Ovarian Cancer Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Combining ReACp53 with Carboplatin to Target High-Grade Serous Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
challenges with long-term PLX2853 treatment in cell culture
Welcome to the technical support center for PLX2853. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during long-term this compound treatment in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potent activity against BRD4. It binds to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BRD4, preventing its interaction with histones. This disrupts chromatin remodeling and leads to the downregulation of key growth-promoting genes, such as MYC, which can induce apoptosis in cancer cells.
Q2: My cells are showing decreased sensitivity to this compound over time. What could be the cause?
A2: Decreased sensitivity, or acquired resistance, to BET inhibitors like this compound is a known challenge in long-term cell culture. Potential mechanisms include:
-
Transcriptional Plasticity: Cancer cells can rewire their transcriptional programs to overcome the inhibition of key oncogenes. For instance, some cells restore MYC expression despite continuous BET inhibition.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT and MAPK/ERK pathways, can compensate for BET inhibition and promote cell survival.
-
Epigenetic Remodeling: Changes in the epigenetic landscape, such as alterations in histone modifications at enhancer regions, can lead to the reactivation of pro-survival genes.
Q3: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. What should I do?
A3: Unexpected cytotoxicity can arise from several factors. First, ensure the correct concentration of this compound is being used by verifying your calculations and dilutions. Cell line sensitivity to BET inhibitors can vary significantly. It is also important to consider the health and passage number of your cells, as these can influence drug sensitivity. If the issue persists, consider performing a dose-response curve to determine the precise IC50 for your specific cell line and experimental conditions. On-target toxicities in normal tissues, such as thrombocytopenia and gastrointestinal issues, have been observed in clinical settings, and similar effects on sensitive cell lines in vitro are possible.
Q4: How can I confirm that this compound is engaging its target (BRD4) in my cells?
A4: Target engagement can be confirmed using several methods. A washout experiment is a straightforward way to determine if the inhibitor's effect is reversible, which is expected for non-covalent inhibitors like this compound. Additionally, you can perform a Western blot to assess the downstream effects of BRD4 inhibition, such as a decrease in MYC protein levels. More advanced techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays can also be employed to directly measure the binding of this compound to BRD4 within the cell.
Troubleshooting Guides
Issue 1: Acquired Resistance to this compound
Symptoms:
-
Gradual increase in the IC50 value of this compound over time.
-
Reduced apoptotic response to treatment.
-
Resumption of cell proliferation despite the presence of the inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating acquired resistance to this compound.
Recommended Actions:
-
Confirm Resistance: Serially culture your cells in the presence of increasing concentrations of this compound to formally establish a resistant cell line. Regularly determine the IC50 value using a cell viability assay (e.g., MTT) and compare it to the parental cell line.
-
Investigate Bypass Pathways: Use Western blotting to check for the activation of known resistance pathways. Increased phosphorylation of AKT (p-AKT) or ERK (p-ERK) are common indicators of bypass pathway activation.
-
Assess MYC Expression: Determine if MYC expression, a key downstream target of this compound, is restored in resistant cells using qRT-PCR or Western blot.
-
Consider Combination Therapy: If bypass pathways are activated, consider co-treating the resistant cells with this compound and an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor).[1]
Issue 2: Experimental Variability and Inconsistent Results
Symptoms:
-
Poor reproducibility of dose-response curves.
-
High variability in cell viability or apoptosis assays between replicate experiments.
Problem-Solution Map:
Caption: Logical map connecting common problems to their respective solutions.
Recommended Actions:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Ensure uniform cell seeding density across all wells and plates.
-
Ensure Drug Integrity: Prepare fresh dilutions of this compound from a frozen stock for each experiment. If you observe precipitation upon dilution in aqueous media, try gentle warming or sonication. Always include a vehicle control (e.g., DMSO) at the same final concentration as your drug treatment.
-
Optimize Assay Protocols: For viability assays like the MTT assay, optimize incubation times with both the drug and the MTT reagent for your specific cell line to ensure you are in the linear range of the assay.
Data Presentation
Table 1: this compound IC50 Values in Ovarian Cancer Cell Lines
| Cell Line Context | This compound Sensitivity |
| ARID1A-mutated Ovarian Cancer | High Sensitivity |
| ARID1A-wildtype Ovarian Cancer | Variable Sensitivity |
Note: This table is a qualitative summary based on findings from clinical trial documents.[2][3] Specific IC50 values should be determined empirically for the cell lines used in your research.
Table 2: Representative Gene Expression Changes with Long-Term BET Inhibitor Treatment
The following data, derived from studies on the BET inhibitor JQ1, illustrates how gene expression can be altered in cells with acquired resistance. A common observation is the restoration of Myc expression.[4]
| Gene | Acute JQ1 Treatment (24h) | Long-Term JQ1 Treatment (Resistant Cells) |
| Myc | Downregulated | Expression Restored |
| Tifab | Downregulated | Expression Restored |
| Wnt Signaling Pathway Genes | No significant change | Upregulated |
Note: This data is from studies using the BET inhibitor JQ1 in mouse AML cells and is intended to be representative of potential changes during acquired resistance to BET inhibitors like this compound.[4]
Experimental Protocols
Protocol 1: Long-Term Cell Viability (MTT Assay)
This protocol is for determining the cytotoxicity of this compound over a prolonged treatment period.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer, with media and drug changes as required).
-
MTT Addition: At the end of the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Resistance Markers (p-AKT, p-ERK)
This protocol is to assess the activation of bypass signaling pathways in this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-AKT, total AKT, p-ERK, total ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate. Capture the chemiluminescent signal.
-
Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with antibodies for total AKT, total ERK, and a loading control (e.g., GAPDH).
Signaling Pathway
Caption: this compound inhibits BRD4, leading to MYC downregulation and apoptosis.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. opnabio.com [opnabio.com]
- 3. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
PLX2853 In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of PLX2853. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as OPN-2853, is an orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] It features a novel 7-azaindole (B17877) scaffold, distinguishing it from earlier benzodiazepine-based BET inhibitors.[3] this compound works by binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BET proteins, which prevents their interaction with histones.[1] This action disrupts chromatin remodeling and leads to the downregulation of key oncogenes, such as MYC, ultimately inducing apoptosis in cancer cells.[1]
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound is characterized by rapid absorption and a short terminal half-life of less than three hours.[1][4] This pharmacokinetic profile allows for transient but high peak plasma concentrations, which is thought to enhance tolerability by minimizing prolonged drug exposure.[1]
Q3: In what preclinical models has this compound shown efficacy?
A3: this compound has demonstrated broad anti-neoplastic activity in various preclinical models. It has shown efficacy in hematologic malignancies like acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS).[1] Additionally, its therapeutic potential has been explored in solid tumors, including ARID1A-mutated gynecologic cancers and platinum-resistant epithelial ovarian cancer.[1] It has also been shown to reduce the severity of acute graft-versus-host disease (GVHD) in murine models.[3]
Q4: How should this compound be stored?
A4: For short-term storage (days to weeks), this compound solid powder should be kept at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation. | This compound is soluble in DMSO but has limited solubility in aqueous solutions.[1][5] | A standard in vivo formulation consists of dissolving this compound in N-Methyl-2-pyrrolidone (NMP) first, followed by dilution with a mixture of PEG400, TPGS, Poloxamer 407, and water.[3] Ensure the initial dissolution in NMP is complete before adding the other components. |
| Inconsistent results or lack of efficacy in animal models. | Suboptimal dosing regimen or administration route. | This compound is orally bioavailable.[1] For murine models of GVHD, a dose of 3 mg/kg administered three times per week via oral gavage has been effective.[3] In xenograft models, continuous daily dosing of 10 mg/kg has shown significant responses.[5] It is crucial to perform dose-response studies to determine the optimal dose for your specific model and to assess pharmacodynamic markers like c-MYC downregulation to confirm target engagement.[1] |
| Observed toxicity in animal models (e.g., weight loss). | On-target toxicities associated with sustained BET inhibition. | Strong suppression of BET proteins can have effects in normal tissues.[6] The short half-life of this compound is intended to improve tolerability.[4] If toxicity is observed, consider adjusting the dosing schedule (e.g., intermittent dosing like 5 days on, 2 days off) to allow for recovery periods.[5] Closely monitor animal health, including body weight. |
| Difficulty in assessing target engagement in vivo. | Lack of appropriate pharmacodynamic markers. | The downregulation of MYC is a key downstream effect of this compound.[1] Measuring MYC expression levels in tumor tissue or relevant surrogate tissues can serve as a robust pharmacodynamic marker of target engagement.[1] RNA sequencing of peripheral blood cells can also be used to evaluate the expression of a panel of BET target genes.[4] |
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vivo Formulation (Murine GVHD Model) | 10% N-Methyl-2-pyrrolidone (NMP), 40% PEG400, 5% TPGS, 5% Poloxamer 407, 50% Water | [3] |
| Effective In Vivo Dose (Murine GVHD Model) | 3 mg/kg, three times per week, oral gavage | [3] |
| Effective In Vivo Dose (Ovarian Xenograft Model) | 10 mg/kg, continuous daily dosing | [5] |
| Terminal Half-Life | < 3 hours | [1] |
| Recommended Phase 2 Dose (Clinical) | 80 mg once daily, continuous dosing | [7] |
Detailed Experimental Protocols
Protocol: In Vivo Administration of this compound by Oral Gavage in a Murine Model
-
Preparation of Formulation:
-
Based on the desired final concentration and volume, calculate the required amount of this compound powder.
-
Dissolve the this compound powder in N-Methyl-2-pyrrolidone (NMP) to create a stock solution. Ensure complete dissolution.
-
In a separate tube, prepare the diluent by mixing 40% PEG400, 5% TPGS, 5% Poloxamer 407, and 50% Water.
-
Add the NMP stock solution to the diluent to achieve a final concentration of 10% NMP in the formulation. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/NMP stock to 900 µL of the diluent.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
-
Animal Dosing:
-
Acclimate the animals to the oral gavage procedure before the start of the experiment.
-
Calculate the volume of the this compound formulation to be administered to each animal based on its body weight and the target dose (e.g., 3 mg/kg).
-
Administer the calculated volume of the this compound formulation to each animal using a proper-sized oral gavage needle.
-
Administer a vehicle control (the formulation without this compound) to the control group of animals.
-
Monitor the animals for any signs of distress or toxicity immediately after dosing and at regular intervals throughout the study.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. opnabio.com [opnabio.com]
- 3. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnabio.com [opnabio.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News - OPN-2853 - LARVOL VERI [veri.larvol.com]
Technical Support Center: PLX2853 Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for conducting cell culture studies with PLX2853.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, showing potent activity against BRD4.[1] Its mechanism involves binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BRD4. This action prevents BRD4 from interacting with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key growth-promoting genes, such as the MYC oncogene.[1] This disruption can ultimately lead to the induction of apoptosis (programmed cell death) in cancer cells that overexpress BRD4.[1]
Q2: For which types of cancer cell lines is this compound most relevant?
A2: this compound has demonstrated broad anti-cancer activity in preclinical models.[1] It is particularly relevant for studies involving hematologic malignancies like Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndromes (MDS).[1] Additionally, it has shown therapeutic potential in solid tumors, especially gynecologic cancers (like ovarian and endometrial cancer) with ARID1A mutations, where it may induce synthetic lethality.[1][2][3] Studies have also explored its use in prostate cancer and MYC-driven lymphomas.[4][5]
Q3: Are there specific cell culture media recommendations for this compound studies?
A3: Specific media formulations exclusively for this compound are not documented. The appropriate basal medium is determined by the cell line being used. It is crucial to use the recommended medium for your specific cell line to ensure optimal health and obtain reliable experimental results. The table below lists common media for cell lines from relevant cancer types. Always supplement the basal medium with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) as required for the specific cell line.
| Cancer Type | Example Cell Lines | Recommended Basal Medium | Typical Serum Conc. |
| Ovarian Cancer | OVCAR-3, SK-OV-3 | RPMI-1640, McCoy's 5A | 10-20% FBS |
| Endometrial Cancer | Ishikawa, HEC-1-A | MEM, DMEM/F-12 | 10% FBS |
| Acute Myeloid Leukemia (AML) | MV4-11, HL-60 | RPMI-1640, IMDM | 10-20% FBS |
| Diffuse Large B-cell Lymphoma | SU-DHL-4, Toledo | RPMI-1640 | 10% FBS |
| Prostate Cancer | PC-3, DU145 | F-12K, RPMI-1640 | 10% FBS |
Q4: How should this compound be prepared and stored for in vitro experiments?
A4: As a small molecule inhibitor, this compound is typically supplied as a powder.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the powder in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C for long-term stability and to avoid repeated freeze-thaw cycles.[1][6]
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using your chosen cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity or other artifacts.
Q5: What is a typical effective concentration range for this compound in cell culture?
A5: The effective concentration of this compound can vary significantly depending on the cell line and the assay's endpoint. It exhibits low nanomolar potency against BET proteins in biochemical assays and inhibits cancer cell line growth in the nanomolar to low-micromolar range.[4] It is always recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
| Target/Cell Line | Assay Type | IC50 / Activity |
| BRD2 (engineered protein) | Substrate Binding Assay | Potency: 7-9 fold higher than PLX51107[4] |
| BRD4 (engineered protein) | Substrate Binding Assay | Potency: 7-9 fold higher than PLX51107[4] |
| Various Leukemia & Lymphoma Cell Lines | Growth Inhibition | Low nM range[4] |
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with small molecule inhibitors like this compound.
Issue: High variability or poor reproducibility between experiments.
-
Possible Cause 1: Compound Instability. this compound, like many small molecules, can degrade with improper storage or multiple freeze-thaw cycles.[6]
-
Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.
-
-
Possible Cause 2: Cell Culture Variability. Differences in cell passage number, confluency at the time of treatment, or overall cell health can significantly impact results.
-
Solution: Use cells within a consistent and low passage number range. Ensure a homogenous cell population and consistent seeding density at the start of each experiment.[7] Regularly test for mycoplasma contamination.
-
Issue: The inhibitor shows lower-than-expected potency.
-
Possible Cause 1: Poor Solubility. If the compound precipitates out of the culture medium, its effective concentration will be much lower than intended.
-
Solution: Visually inspect the medium after adding the compound. If cloudiness or precipitate is observed, consider reformulating the stock solution or evaluating the use of a solubilizing agent, ensuring the agent itself does not affect the cells.[6]
-
-
Possible Cause 2: Compound Degradation. The compound may be unstable in the specific culture medium and incubation conditions over the course of a long-term experiment.[7]
-
Solution: For experiments lasting several days, consider refreshing the media with a new compound at regular intervals to maintain a consistent concentration.[7]
-
Issue: Significant changes in cell morphology are observed.
-
Possible Cause 1: Cell Cycle Arrest. BET inhibitors are known to affect the expression of cell cycle-related genes. The observed morphological changes, such as cell flattening or increased size, could be due to arrest at a specific phase of the cell cycle.[7]
-
Solution: This may be an expected on-target effect. To confirm, perform cell cycle analysis using flow cytometry to quantify the proportion of cells in G0/G1, S, and G2/M phases.
-
-
Possible Cause 2: Induction of Senescence. Some inhibitors can induce a senescent state in cancer cells, characterized by a flattened and enlarged morphology.[7]
-
Solution: Use a senescence-associated β-galactosidase staining kit to test for senescence in the treated cells.[7]
-
Key Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate your cells in the appropriate culture vessel (e.g., 96-well plate for proliferation assays, 6-well plate for protein analysis) at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth overnight (typically 18-24 hours).
-
Compound Preparation: Thaw a single-use aliquot of your high-concentration this compound stock solution (in DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control using the same final concentration of DMSO that is present in the highest dose of this compound.
-
Treatment: Remove the old medium from the cells. Add the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability or proliferation assay.
Protocol 2: Cell Viability Assessment (Trypan Blue Exclusion)
This protocol provides a quick method to determine the percentage of viable cells after treatment.
-
Cell Harvesting: After treatment, collect the culture medium, which may contain detached, non-viable cells. Wash adherent cells with Phosphate Buffered Saline (PBS) and detach them using trypsin. Combine the detached cells with the collected medium.[7]
-
Staining: Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[7]
-
Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue) cells.[7]
-
Calculation: Calculate the percent viability using the formula: Percent Viability = (Number of Viable Cells / Total Number of Cells) x 100
Signaling Pathways Involving this compound
In addition to its primary mechanism of inhibiting BRD4-mediated transcription, research has shown that BET inhibition by this compound can modulate specific inflammatory signaling pathways.
IL-23R/STAT3/IL-17 Pathway
Studies have revealed that BRD4 binds directly to the IL-23R gene locus. By inhibiting BRD4, this compound can decrease the expression of the IL-23 receptor (IL-23R).[4] This leads to reduced phosphorylation of STAT3 upon stimulation by IL-23, which in turn suppresses the IL-17 inflammatory pathway. This mechanism is particularly relevant in the context of graft-versus-host disease.[4]
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. opnabio.com [opnabio.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News - OPN-2853 - LARVOL VERI [veri.larvol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PLX2853 and JQ1 in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent bromodomain and extra-terminal (BET) inhibitors, PLX2853 and JQ1, in the context of acute myeloid leukemia (AML). By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to equip researchers with the necessary information to evaluate the potential of these compounds in AML therapy.
Introduction to BET Inhibitors in AML
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. BET proteins, particularly BRD4, have emerged as critical regulators of oncogene expression in AML, making them attractive therapeutic targets. BET inhibitors function by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing their interaction with chromatin and subsequent transcriptional activation of key cancer-driving genes such as MYC and BCL2.[1][2] This guide focuses on this compound, a clinical-stage BET inhibitor, and JQ1, a widely studied preclinical tool compound.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and JQ1 in AML cell lines. It is important to note that the data for each compound has been compiled from different studies, and therefore, experimental conditions may not be directly comparable.
Table 1: In Vitro Efficacy of JQ1 in AML Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Exposure Time | Reference |
| OCI-AML3 | ~0.5 | WST-1 | 72 h | [3] |
| EOL-1 | 0.321 | WST-1 | 48 h | [3] |
| MOLM-13 | Not specified | AlamarBlue | 72 h | [2] |
| MV4-11 | Not specified | AlamarBlue | 72 h | [2] |
| Kasumi-1 | Not specified | AlamarBlue | 72 h | [2] |
| SKNO-1 | Not specified | AlamarBlue | 72 h | [2] |
| OCI-AML2 | < 1 | CellTiter-Glo | 48 h | [4] |
| MOLM-14 | < 1 | CellTiter-Glo | 48 h | [4] |
| KG-1 | < 1 | CellTiter-Glo | 48 h | [4] |
Table 2: In Vitro Apoptosis Induction by JQ1 in AML Cell Lines
| Cell Line | Treatment Concentration | Apoptotic Cells (%) | Assay Type | Exposure Time | Reference |
| OCI-AML2 | 300 nM | Dose-dependent increase | Annexin V/PI | 48 h | [4] |
| OCI-AML2 | 600 nM | Dose-dependent increase | Annexin V/PI | 48 h | [4] |
| OCI-AML3 | 300 nM | Dose-dependent increase | Annexin V/PI | 48 h | [4] |
| OCI-AML3 | 600 nM | Dose-dependent increase | Annexin V/PI | 48 h | [4] |
| MOLM-14 | 300 nM | Dose-dependent increase | Annexin V/PI | 48 h | [4] |
| MOLM-14 | 600 nM | Dose-dependent increase | Annexin V/PI | 48 h | [4] |
| KG-1 | 300 nM | Dose-dependent increase | Annexin V/PI | 48 h | [4] |
| KG-1 | 600 nM | Dose-dependent increase | Annexin V/PI | 48 h | [4] |
| MOLM-13 | 500 nM | Robust induction | Annexin V/PI | 72 h | [2] |
| MV4-11 | 500 nM | Robust induction | Annexin V/PI | 72 h | [2] |
| Kasumi-1 | 250 nM | Variable induction | Annexin V/PI | 72 h | [2] |
| SKNO-1 | 250 nM | Variable induction | Annexin V/PI | 72 h | [2] |
Table 3: Pharmacokinetic Profile of this compound in AML/MDS Patients
| Parameter | Value | Population | Reference |
| Terminal Half-life (T1/2) | < 3 hours | AML/MDS Patients | [1] |
| Time to Max. Concentration (Tmax) | 1 hour | AML/MDS Patients | [1] |
Note: Preclinical IC50 and apoptosis data for this compound in specific AML cell lines were not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
Both this compound and JQ1 are potent inhibitors of the BET family of proteins, with a primary target being BRD4.[1][5] this compound is noted to have a modest preference for the second bromodomain (BD2) of BET proteins.[1] The binding of these inhibitors to BRD4 displaces it from acetylated histones on chromatin, leading to the transcriptional repression of key oncogenes.
The primary downstream effect of BET inhibition in AML is the downregulation of the proto-oncogene MYC.[1] MYC is a master transcriptional regulator that drives cell proliferation and is frequently overexpressed in AML. Inhibition of MYC leads to cell cycle arrest and a reduction in leukemic cell growth.
Another critical target of BET inhibitors is the anti-apoptotic protein BCL2.[1] By downregulating BCL2 expression, this compound and JQ1 promote apoptosis in AML cells. JQ1 has also been shown to induce the intrinsic apoptosis pathway through the activation of ASK1-MAPK signaling, which is mediated by the de-repression of TXNIP.[4]
Caption: General mechanism of action for this compound and JQ1 in AML cells.
Caption: JQ1-induced intrinsic apoptosis pathway in AML cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the literature for JQ1.
Cell Viability Assays (WST-1 / CellTiter-Glo)
-
Cell Seeding: AML cells (e.g., OCI-AML3, EOL-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.
-
Drug Treatment: Cells are treated with a range of concentrations of JQ1 (or vehicle control, typically DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
WST-1 Assay: WST-1 reagent is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, luminescence is measured using a luminometer.
-
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain inhibition promotes De-repression of TXNIP and activation of ASK1-MAPK pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists discover how a promising anti-leukemia drug harms cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
A Comparative Analysis of PLX2853 and OTX015 for the Treatment of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for ovarian cancer, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of epigenetic modulators. This guide provides a detailed comparison of two key BET inhibitors, PLX2853 and OTX015 (also known as birabresib), summarizing their efficacy, mechanisms of action, and available experimental data in the context of ovarian cancer.
At a Glance: this compound vs. OTX015
| Feature | This compound | OTX015 (Birabresib) |
| Target | Pan-BET inhibitor (BRD2, BRD3, BRD4, BRDT) | Pan-BET inhibitor (BRD2, BRD3, BRD4) |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the downregulation of target oncogenes such as c-MYC. | Competitively binds to the acetyl-lysine binding pockets of BET proteins, leading to the suppression of target gene transcription, including c-MYC. |
| Preclinical Efficacy (Ovarian Cancer) | Demonstrated potent anti-tumor effects in a panel of 14 ovarian cancer cell lines, with particular sensitivity noted in ARID1A-mutated lines. Showed significant tumor growth inhibition in an in vivo xenograft model (TOV21G). | Inhibited proliferation and viability of ovarian cancer cell lines (SKOV3 and UWB1.289) with an IC50 of approximately 1.5 µM. Induced apoptosis and potentiated the effects of ionizing radiation. |
| Clinical Development (Ovarian Cancer) | Phase IIa monotherapy and Phase Ib/IIa combination with carboplatin (B1684641) studies have been conducted in patients with gynecologic malignancies, including platinum-resistant ovarian cancer. | A Phase Ib study in advanced solid tumors included an ovarian cancer patient who demonstrated a partial response. |
Mechanism of Action: Targeting Transcriptional Addiction
Both this compound and OTX015 are small molecule inhibitors that target the BET family of proteins—BRD2, BRD3, and BRD4. These proteins act as "readers" of the epigenetic code, recognizing acetylated lysine (B10760008) residues on histone tails and recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, including ovarian cancer, there is a dependency on the continuous expression of certain oncogenes, a phenomenon known as transcriptional addiction. The c-MYC oncogene is a key driver in a subset of ovarian cancers and its expression is often regulated by BET proteins.[1][2]
By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound and OTX015 displace them from chromatin. This leads to the suppression of transcription of key oncogenes like c-MYC, ultimately resulting in decreased cancer cell proliferation and survival.[3][4]
Preclinical Efficacy: A Head-to-Head Look
Direct comparative preclinical studies of this compound and OTX015 in the same panel of ovarian cancer cell lines are not publicly available. However, data from separate studies provide insights into their relative potency and spectrum of activity.
Cell Viability and Proliferation
This compound: A study on a panel of 14 ovarian cancer cell lines demonstrated that this compound has potent anti-proliferative effects, with IC50 values ranging from 0.07 µM to over 20 µM. Notably, cell lines with mutations in the ARID1A gene, a tumor suppressor frequently altered in certain ovarian cancer subtypes, showed particular sensitivity to this compound.[3]
OTX015: In vitro studies on the SKOV3 and UWB1.289 ovarian cancer cell lines showed that OTX015 inhibited cell proliferation and viability in a dose-dependent manner, with a reported IC50 value of approximately 1.5 µM.[5]
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines [3]
| Cell Line | Subtype | ARID1A Status | IC50 (µM) |
| SW626 | - | Wild-type | 0.07 |
| OVISE | OCCC | Mutant | 0.26 |
| SKOV3 | Adenocarcinoma | Mutant | 0.49 |
| OVTOKO | OCCC | Mutant | 0.61 |
| ES-2 | OCCC | Mutant | 1.26 |
| TOV-112D | - | Wild-type | 1.31 |
| COV 644 | - | NA | 1.46 |
| OVCAR-8 | - | Wild-type | 1.60 |
| A2780 | - | Mutant | 2.41 |
| COV 504 | - | NA | 2.42 |
| TOV 21G | OCCC | Mutant | 3.13 |
| OVSAHO | - | Wild-type | >20 |
| OVCAR-4 | - | Wild-type | >20 |
| OVCAR-5 | - | Wild-type | >20 |
OCCC: Ovarian Clear Cell Carcinoma
Induction of Apoptosis
Both this compound and OTX015 have been shown to induce apoptosis in cancer cells. For OTX015, treatment of SKOV3 cells resulted in a dose-dependent increase in the percentage of apoptotic cells.[6] While specific apoptotic data for this compound in ovarian cancer cell lines is not detailed in the available literature, its mechanism of action through c-MYC downregulation is known to promote apoptosis.[1]
In Vivo Tumor Growth Inhibition
This compound: In a xenograft model using the TOV21G ovarian cancer cell line, this compound demonstrated significant anti-tumor activity with both continuous daily dosing and intermittent dosing schedules, with minimal impact on body weight.[3]
OTX015: While specific in vivo data for OTX015 in an ovarian cancer model was not found, studies in other solid tumor xenografts have shown its ability to inhibit tumor growth.[4]
Clinical Trial Data
The clinical development of this compound and OTX015 in ovarian cancer is at different stages, making a direct comparison of clinical efficacy challenging.
This compound: A Phase IIa study evaluated this compound monotherapy in patients with advanced gynecologic malignancies harboring an ARID1A mutation.[7] A parallel Phase Ib/IIa study assessed this compound in combination with carboplatin in women with platinum-resistant ovarian cancer.[7]
Table 2: Clinical Response to this compound in Gynecologic Cancers [7]
| Treatment Arm | Patient Population | Evaluable Patients (n) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| This compound Monotherapy | ARID1A-mutated Gynecologic Malignancies | 14 | 1 (7.1%) | 5 (35.7%) | 8 (57.1%) |
| This compound + Carboplatin | Platinum-Resistant Ovarian Cancer | 20 | 1 (5.0%) | 9 (45.0%) | 10 (50.0%) |
OTX015 (Birabresib): A Phase Ib trial of birabresib (B1684437) in patients with selected advanced solid tumors included one patient with ovarian cancer who experienced a partial response.[8] This trial provides early evidence of clinical activity for OTX015 in this patient population.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate ovarian cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or OTX015 for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat ovarian cancer cells with the desired concentrations of this compound or OTX015 for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compounds in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., TOV21G) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, or OTX015). Administer the compounds orally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Summary and Future Directions
Both this compound and OTX015 demonstrate compelling anti-tumor activity in preclinical models of ovarian cancer, supporting the continued investigation of BET inhibitors as a therapeutic strategy. This compound has shown promising, albeit modest, clinical activity in heavily pretreated patients with gynecologic malignancies, particularly in combination with chemotherapy. OTX015 has also shown early signs of clinical efficacy in solid tumors, including ovarian cancer.
Key differences lie in the specificity of the preclinical data and the stage of clinical development. This compound has been evaluated in a broader panel of ovarian cancer cell lines, with data suggesting a potential biomarker in ARID1A mutation status. The clinical development of this compound is also more advanced specifically within gynecologic cancers.
Future research should focus on head-to-head preclinical comparisons to better delineate the potency and efficacy of these two agents. Further clinical investigation is warranted for both compounds, with a focus on identifying patient populations most likely to benefit, potentially through biomarker-driven trial designs. Combination strategies with other targeted agents or standard-of-care chemotherapy hold significant promise for enhancing the therapeutic potential of BET inhibitors in ovarian cancer.
References
- 1. Targeting c-MYC in Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting c-MYC in platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. OTX015 Epi-Drug Exerts Antitumor Effects in Ovarian Cancer Cells by Blocking GNL3-Mediated Radioresistance Mechanisms: Cellular, Molecular and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Preclinical Comparison of PLX2853 and ABBV-075: A Guide for Researchers
This guide provides a detailed preclinical comparison of two bromodomain and extra-terminal (BET) inhibitors, PLX2853 and ABBV-075. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Mechanism of Action
Both this compound and ABBV-075 are potent small molecule inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are key epigenetic readers that regulate gene transcription.[1][2] By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BET proteins, these inhibitors disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as MYC and BCL2.[1][3][4] This interference with transcriptional programs ultimately results in anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[5][6]
This compound is a non-benzodiazepine BET inhibitor with a 7-azaindole (B17877) scaffold.[4][7] It exhibits low nanomolar potency and has a modest preference for binding to the second bromodomain (BD2) of BET proteins.[3] Its mechanism of action involves the induction of the pro-apoptotic protein BIM.[4] ABBV-075 is also a potent and selective pan-BET inhibitor.[6] It has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[5][6]
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of BET inhibitors this compound and ABBV-075.
Biochemical and Cellular Potency
Both this compound and ABBV-075 demonstrate potent inhibition of BET proteins and antiproliferative activity across a range of cancer cell lines.
Biochemical Potency
The following table summarizes the inhibitory activity of this compound and ABBV-075 against BET bromodomains.
| Compound | Target | Assay | IC50 (nM) | Kd (nM) |
| This compound | BRD2 (BD1+BD2) | Substrate Binding | 7.3[7][8] | - |
| BRD4 (BD1+BD2) | Substrate Binding | 4.3[8] | - | |
| BRD2 (BD1) | BROMOscan | - | 0.32[8] | |
| BRD2 (BD2) | BROMOscan | - | 0.21[8] | |
| BRD3 (BD1) | BROMOscan | - | 0.34[8] | |
| BRD3 (BD2) | BROMOscan | - | 0.21[8] | |
| BRD4 (BD1) | BROMOscan | - | 0.51[8] | |
| BRD4 (BD2) | BROMOscan | - | 0.24[8] | |
| BRDT (BD1) | BROMOscan | - | 1.5[8] | |
| BRDT (BD2) | BROMOscan | - | 3.9[8] | |
| ABBV-075 | BRD2 | TR-FRET | 1.8[6] | - |
| BRD3 | TR-FRET | 15[6] | - | |
| BRD4 | TR-FRET | 1.0[6] | - | |
| BRDT | TR-FRET | 2.2[6] | - |
Cellular Antiproliferative Activity
The tables below present the half-maximal inhibitory concentration (IC50) values for this compound and ABBV-075 in various cancer cell lines.
This compound Antiproliferative Activity [7]
| Cell Line | Cancer Type | IC50 (nM) |
| EOL-1 | Eosinophilic Leukemia | 15 |
| HEL 92.1.7 | Erythroleukemia | 20 |
| Kasumi-1 | Acute Myeloid Leukemia | 15 |
| Kelly | Neuroblastoma | 22 |
| MOLM-13 | Acute Myeloid Leukemia | 7 |
| MV-4-11 | Acute Myeloid Leukemia | 5 |
| NOMO-1 | Acute Myeloid Leukemia | 11 |
| OCI-AML3 | Acute Myeloid Leukemia | 22 |
| PFEIFFER | Diffuse Large B-cell Lymphoma | 28 |
| RS4;11 | Acute Lymphoblastic Leukemia | 11 |
ABBV-075 Antiproliferative Activity (Selected Cell Lines) [9]
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | ~10-100 |
| MV4-11 | Acute Myeloid Leukemia | ~10-100 |
| MM.1S | Multiple Myeloma | ~10-100 |
| H929 | Multiple Myeloma | ~10-100 |
| A549 | Non-Small Cell Lung Cancer | ~100-1000 |
| HCT-116 | Colorectal Cancer | ~100-1000 |
| PC-3 | Prostate Cancer | ~100-1000 |
| MDA-MB-231 | Breast Cancer | ~100-1000 |
In Vivo Preclinical Efficacy
Both compounds have demonstrated anti-tumor activity in animal models.
-
This compound: In a murine model of acute graft-versus-host disease (GVHD), this compound significantly improved survival.[7]
-
ABBV-075: Showed potent tumor growth inhibition in xenograft models of acute myeloid leukemia and lymphoma as a monotherapy.[10] Combination activity has been observed in various distinct settings.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay
This protocol describes a general method for determining the antiproliferative activity of BET inhibitors using a colorimetric assay such as MTS or a fluorescence-based assay like alamarBlue.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation inhibition.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and ABBV-075
-
DMSO (vehicle control)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or alamarBlue reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and ABBV-075 in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or alamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm for MTS or fluorescence with excitation/emission at 560/590 nm for alamarBlue using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of BET inhibitors in a subcutaneous xenograft mouse model.
Logical Flow of a Xenograft Study
Caption: Workflow of a typical in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nu/Nu)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound and ABBV-075 formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, ABBV-075).
-
Administer the compounds and vehicle control to the respective groups daily via the appropriate route (e.g., oral gavage).
-
Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Analyze the data to determine the effect of the treatments on tumor growth inhibition.
Summary
Both this compound and ABBV-075 are potent BET inhibitors with demonstrated preclinical activity against a range of cancers. This compound, with its unique non-benzodiazepine scaffold and short half-life, may offer an improved tolerability profile.[3] ABBV-075 has shown broad activity across both hematologic and solid tumors.[5][6] The choice between these inhibitors for further research and development may depend on the specific cancer type, desired pharmacokinetic profile, and potential for combination therapies. The data and protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of these promising epigenetic modulators.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnabio.com [opnabio.com]
- 4. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 5. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
Mechanism of Action: Targeting the IL-23R/IL-17 Axis
A Head-to-Head Preclinical Comparison of BET Inhibitors PLX2853 and PLX51107 for the Management of Graft-versus-Host Disease
Graft-versus-Host Disease (GVHD) remains a significant cause of morbidity and non-relapse mortality following allogeneic hematopoietic cell transplantation.[1] The pathogenesis of acute GVHD is driven by donor T cells mounting an inflammatory immune response against host tissues.[1] A key therapeutic strategy involves modulating this inflammatory cascade. Bromodomain and Extra-Terminal (BET) proteins have emerged as promising targets due to their role in regulating inflammatory gene transcription.[1] This guide provides a head-to-head comparison of two potent and selective BET inhibitors, this compound and PLX51107, based on available preclinical data in the context of GVHD.
Both this compound and PLX51107 are small molecule inhibitors of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters.[1] In the context of GVHD, BET proteins, particularly BRD4, play a crucial role in the transcription of genes involved in T-cell activation and differentiation, as well as inflammatory cytokine production.[1][2]
The primary mechanism by which these inhibitors ameliorate GVHD involves the downregulation of the IL-23 receptor (IL-23R).[1] BRD4 directly binds to the IL23R gene locus, and its inhibition by this compound or PLX51107 leads to decreased IL-23R expression on T cells. This, in turn, dampens the IL-23/STAT3 signaling pathway, which is critical for the expansion and function of pathogenic Th17 cells.[1] Consequently, there is a reduction in the production of pro-inflammatory cytokines such as IL-17, IFN-γ, and TNF-α.[1]
Comparative Efficacy Data
Preclinical studies have demonstrated the potent anti-inflammatory effects of both this compound and PLX51107. While both compounds are effective, this compound is a second-generation, more potent analog of PLX51107.[1][3]
In Vitro Potency
The inhibitory concentration (IC50) values against BET proteins highlight the increased potency of this compound.
| Compound | Target | IC50 (nM)[1] |
| PLX51107 | BRD2 (BD1+BD2) | 100 |
| BRD4 (BD1+BD2) | 129 | |
| This compound | BRD2 (BD1+BD2) | 14 |
| BRD4 (BD1+BD2) | 14 |
In Vivo Efficacy in Murine GVHD Models
Both compounds have been shown to significantly improve survival and reduce GVHD clinical scores in murine models of acute GVHD.[1]
| Treatment | Model | Key Outcomes |
| PLX51107 | B6 → BALB/c | Significantly improved survival and reduced clinical scores.[1] |
| C3H.SW → B6 | Significantly improved survival.[1] | |
| This compound | B6 → B6D2F1 | Significantly improved survival and reduced clinical scores.[3] |
| Human PBMC → NSG | Significantly improved survival.[3] |
Studies have shown that this compound, given at a lower dose than PLX51107, demonstrated similar improvements in survival and GVHD scoring, which is consistent with its increased potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. The following outlines the key experimental protocols used in the preclinical evaluation of this compound and PLX51107 in GVHD.
Murine Models of Acute GVHD
-
Major Mismatched Model: Lethally irradiated (e.g., 850 cGy) BALB/c recipient mice are injected intravenously with T-cell depleted bone marrow (TCD-BM) and T cells from C57BL/6 (B6) donor mice.[1]
-
Minor Mismatched Model: Lethally irradiated B6 recipient mice receive TCD-BM and CD8+ T cells from C3H.SW donors.[1]
-
Xenogeneic Model: Immunodeficient NSG mice are irradiated (e.g., 50 cGy) and injected with human peripheral blood mononuclear cells (PBMCs).[3]
In Vitro T-Cell Proliferation and Cytokine Assays
-
Mixed Lymphocyte Reaction (MLR): Responder T cells are co-cultured with irradiated allogeneic stimulator cells. Proliferation is measured by thymidine (B127349) incorporation or flow cytometry-based assays.
-
Cytokine Analysis: Supernatants from MLR or stimulated T-cell cultures are analyzed for cytokine concentrations (e.g., IFN-γ, IL-6, TNF-α) using ELISA or multiplex bead assays.[1]
Flow Cytometry
-
Spleens and lymph nodes from transplanted mice are harvested, and single-cell suspensions are prepared.
-
Cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers (e.g., CD4, CD8, CD45.1, IFN-γ, IL-17, IL-23R) to identify and quantify different immune cell populations and their activation status.[1]
Conclusion and Future Directions
Both this compound and PLX51107 have demonstrated significant preclinical activity in mitigating acute GVHD. Their mechanism of action, centered on the inhibition of the BET protein-mediated IL-23R/IL-17 axis, represents a targeted approach to suppressing the inflammatory cascade that drives GVHD.[1] this compound, as a more potent second-generation inhibitor, shows promise for potentially greater efficacy at lower doses.[3]
The robust preclinical data for these compounds has paved the way for clinical investigation. PLX51107 has been advanced to a Phase 1 clinical trial for refractory acute GVHD.[1] The unique pharmacokinetic profiles and improved tolerability of this class of BET inhibitors make them attractive candidates for further development as prophylactic or therapeutic agents for GVHD.[1] Future research will likely focus on optimizing dosing schedules, exploring combination therapies, and further elucidating the long-term effects on immune reconstitution and the preservation of the beneficial graft-versus-leukemia (GVL) effect.
References
- 1. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition suppresses graft-versus-host disease after allogeneic bone marrow transplantation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Validating PLX2853 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, confirming that a therapeutic agent engages its intended target within the complex cellular milieu is a critical step. PLX2853, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4, holds significant promise in oncology.[1] This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of this compound, supported by experimental data and detailed protocols to inform assay selection and experimental design.
The Principle of Target Engagement Validation
At its core, target engagement validation aims to demonstrate a direct physical interaction between a drug and its intended protein target within a physiologically relevant environment. This confirmation is paramount for establishing a clear mechanism of action and for the confident interpretation of downstream biological effects. This compound functions by binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BRD4, thereby preventing its interaction with histones and disrupting chromatin remodeling and gene expression.[1][2]
Comparative Analysis of Target Engagement Assays
Several robust techniques are available to assess the target engagement of small molecules like this compound. This guide focuses on a comparative analysis of CETSA, NanoBRET, Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX). Each method offers distinct advantages and limitations in terms of experimental workflow, throughput, and the nature of the data generated.
| Assay | Principle | Key Advantages | Key Limitations | Typical Quantitative Readout |
| CETSA | Ligand binding induces thermal stabilization of the target protein. | Label-free, applicable in intact cells, tissues, and cell lysates, reflecting a more physiological context. | Not all ligand binding events result in a significant thermal shift; can be lower throughput for traditional Western blot-based detection. | Change in melting temperature (ΔTm) or EC50 from isothermal dose-response curves. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, highly quantitative, real-time measurements in live cells. | Requires genetic engineering of the target protein, which may alter its function or expression. Potential for steric hindrance from the tag. | IC50 from competitive displacement of the tracer. |
| DARTS | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require modification of the compound or protein. | Optimization of protease concentration and digestion time is critical and can be challenging. Often less quantitative than other methods. | Degree of protection from proteolysis, often visualized by Western blot. |
| SPROX | Ligand binding alters the rate of protein oxidation in the presence of a chemical denaturant. | Can identify targets on a proteome-wide scale. Provides information on protein stability and conformational changes. | Requires specialized mass spectrometry equipment and expertise. Applicable to proteins containing methionine residues. | Change in the midpoint of the denaturation curve (Cm). |
Quantitative Data Summary
While specific CETSA data for this compound is not publicly available, the following table presents representative data for a generic BET inhibitor to illustrate the typical quantitative outputs of each assay, alongside known data for this compound.
| Compound | Target | Assay | Cell Line | Quantitative Value | Reference |
| This compound | BRD2 | Substrate Binding Assay | N/A | IC50: 0.028 µM | [3] |
| This compound | BRD4 | Substrate Binding Assay | N/A | IC50: 0.022 µM | [3] |
| Representative BETi | BRD4 | CETSA (ITDR) | HEK293 | EC50: ~150 nM | Representative |
| JQ1 | BRD4 | NanoBRET™ | HEK293 | IC50: 77 nM | [4] |
| Representative BETi | BRD4 | DARTS | Jurkat | Protection observed at 10 µM | Representative |
| Representative BETi | BRD4 | SPROX | K562 | Significant Cm shift | Representative |
Signaling Pathway and Experimental Workflows
To visually conceptualize the underlying biology and the experimental processes, the following diagrams have been generated using the Graphviz (DOT language).
BRD4 Signaling Pathway and this compound Mechanism of Action
Caption: Simplified BRD4 signaling pathway and the inhibitory mechanism of this compound.
Cellular Thermal Shift Assay (CETSA) Experimental Workflow
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay Workflow
Caption: Experimental workflow for the NanoBRET™ target engagement assay.
Drug Affinity Responsive Target Stability (DARTS) Assay Workflow
Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for BRD4
1. Cell Culture and Treatment:
-
Culture a human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM for a melt curve or a serial dilution for isothermal dose-response) or vehicle (DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Heat Shock:
-
Wash cells with ice-cold PBS and scrape them into a suitable buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
For a melt curve, heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include a non-heated control.
-
For an isothermal dose-response (ITDR) curve, heat all samples at a single, pre-determined temperature (e.g., 52°C) for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
4. Western Blot Analysis:
-
Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the bands using an appropriate detection system.
5. Data Analysis:
-
Quantify the band intensities.
-
For a melt curve, plot the normalized BRD4 band intensity against the temperature to determine the melting temperature (Tm).
-
For an ITDR curve, plot the normalized BRD4 band intensity against the log of the this compound concentration and fit a sigmoidal curve to determine the EC50.
NanoBRET™ Target Engagement Assay Protocol for BRD4
1. Cell Culture and Transfection:
-
Seed HEK293 cells in a white, 96-well or 384-well assay plate.
-
Transiently transfect the cells with a vector encoding a NanoLuc®-BRD4 fusion protein.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ BRD4 tracer to the cells at a pre-optimized concentration.
-
Add the this compound dilutions to the appropriate wells.
3. Signal Detection:
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Read the plate on a luminometer equipped with filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the normalized BRET ratio against the log of the this compound concentration and fit a sigmoidal curve to determine the IC50.[4]
Drug Affinity Responsive Target Stability (DARTS) Protocol
1. Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Incubate aliquots of the cell lysate with this compound at various concentrations or with a vehicle control for a defined period at room temperature or 4°C.
3. Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) at a pre-optimized concentration to each lysate aliquot.
-
Incubate for a specific time to allow for partial digestion.
4. Stop Digestion and Analysis:
-
Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against BRD4 to assess the degree of protection from degradation.[5][6]
Conclusion
Validating the direct binding of this compound to BRD4 in a cellular context is fundamental to its development as a therapeutic agent. The Cellular Thermal Shift Assay provides a robust, label-free method to confirm target engagement under physiological conditions. While it may have a lower throughput than methods like NanoBRET™, it avoids the potential artifacts associated with protein tagging. The choice of assay will ultimately depend on the specific experimental needs, available resources, and the stage of the drug discovery process. This guide provides the necessary framework for researchers to make an informed decision and to design and execute experiments to confidently validate the target engagement of this compound and other BET inhibitors.
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Off-Target Profiles of PLX2853 and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of the novel BET inhibitor PLX2853 and other well-characterized BET inhibitors, including JQ1, OTX015, and CPI-0610. Understanding the selectivity and potential off-target effects of these molecules is crucial for interpreting experimental results and guiding therapeutic development. This comparison is based on available preclinical and clinical data, highlighting key differences in their selectivity and impact on various signaling pathways.
Introduction to BET Inhibitors and Off-Target Effects
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers. Dysregulation of BET protein activity is implicated in numerous diseases, including cancer and inflammation, making them attractive therapeutic targets.
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the expression of key oncogenes and pro-inflammatory genes. While highly promising, the therapeutic window of BET inhibitors can be limited by on-target toxicities and off-target effects. Off-target effects arise from the inhibitor binding to proteins other than the intended BET family members, which can lead to unforeseen biological consequences and toxicities. Therefore, a thorough characterization of the off-target profile is essential for the development of safe and effective BET-targeted therapies.
Comparative Off-Target Profiles
This section summarizes the available data on the off-target profiles of this compound, JQ1, OTX015, and CPI-0610. The data is presented in tabular format for easy comparison.
Biochemical Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of the selected BET inhibitors against various bromodomains. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | BRD4 (BD1/BD2) | Low nanomolar | Potent and selective inhibitor with a novel 7-azaindole (B17877) scaffold, distinct from the benzodiazepine (B76468) scaffold of earlier inhibitors.[1][2][3][4][5] |
| JQ1 | BRD4 (BD1) | 77 | Potent pan-BET inhibitor.[6] Can exhibit off-target binding to other bromodomain-containing proteins like CREBBP at higher concentrations.[7] |
| BRD4 (BD2) | 33 | ||
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 | Pan-BET inhibitor.[8][9] |
| CPI-0610 (Pelabresib) | BRD4 (BD1) | 39 | Potent and selective BET inhibitor.[10][11][12] |
Known Off-Target Effects and Associated Pathways
This table outlines the known off-target effects of each inhibitor and the signaling pathways they may impact.
| Inhibitor | Known Off-Target Effects | Affected Signaling Pathways |
| This compound | Data from comprehensive, publicly available kinome-wide or proteomic screens are limited. | Preclinical studies suggest modulation of the NF-κB and IL-23R/STAT3/IL-17 pathways.[1][2] |
| JQ1 | - Binds to other bromodomain-containing proteins (e.g., CREBBP/p300) at higher concentrations.[7] - Can activate the nuclear receptor PXR. - May have unexpected effects on genes and signaling pathways beyond c-Myc, such as TYRO3, BIRC5/survivin, and BIRC3.[13] | - JAK/STAT pathway: JQ1 can suppress this pathway.[13] - NF-κB pathway: JQ1 can modulate NF-κB signaling.[14] - Can promote prostate cancer invasion via a BET-independent inactivation of FOXA1.[15] |
| OTX015 (Birabresib) | As a pan-BET inhibitor, it has a broader activity profile which can contribute to off-target effects. Side effects observed in clinical trials, such as thrombocytopenia, are considered a class effect of pan-BET inhibition.[16][17][18] | Downregulates key oncogenic pathways, including those driven by MYC.[10][18] |
| CPI-0610 (Pelabresib) | Thrombocytopenia is a known class effect, suggesting on-target effects in hematopoietic lineages.[19][20][21][22][23] Detailed off-target screening data is not readily available in the public domain. | Downregulates NF-κB signaling activity.[22][23][24] |
Experimental Protocols for Off-Target Profiling
A variety of experimental techniques are employed to determine the selectivity and off-target profiles of small molecule inhibitors. Below are detailed methodologies for key experiments.
Kinome Scanning (e.g., KINOMEscan™)
Principle: This is a high-throughput, in vitro competition binding assay used to quantify the interaction of a test compound with a large panel of kinases. It measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase captured on the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.
Experimental Workflow:
-
Immobilization: A proprietary ligand for the kinase active site is immobilized on a solid support.
-
Competition: A DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are expressed as a percentage of the control (no compound), and binding constants (Kd) or IC50 values are determined from the dose-response curve.
Proteomics-Based Off-Target Profiling
Principle: This approach identifies off-target proteins by observing changes in the cellular proteome upon treatment with an inhibitor. This can be done by measuring changes in protein abundance or by identifying proteins that directly bind to the inhibitor.
Experimental Workflow (for protein abundance):
-
Cell Culture and Treatment: Cells are cultured and treated with the test inhibitor or a vehicle control for a specified time.
-
Cell Lysis and Protein Extraction: Cells are lysed, and proteins are extracted.
-
Protein Digestion: Proteins are digested into peptides, typically using trypsin.
-
Mass Spectrometry (MS): The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.
-
Data Analysis: The abundance of each identified protein is compared between the inhibitor-treated and control samples to identify proteins that are significantly up- or downregulated.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment. The binding of a ligand (e.g., a drug) to its target protein can alter the protein's thermal stability, leading to a shift in its melting temperature. This allows for the direct assessment of target engagement in cells.[2][4][7][19][25]
Experimental Workflow:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
BET Inhibitor Mechanism of Action and Potential Off-Target Pathways
The primary mechanism of action of BET inhibitors is the competitive binding to the bromodomains of BET proteins, leading to their displacement from chromatin and the downregulation of target genes like MYC. However, off-target interactions can lead to the modulation of other signaling pathways. The diagram below illustrates the on-target pathway and highlights potential off-target signaling cascades that have been reported to be affected by some BET inhibitors.
Caption: On-target and potential off-target pathways of BET inhibitors.
General Experimental Workflow for Off-Target Profile Assessment
The following diagram outlines a general workflow for characterizing the off-target profile of a novel BET inhibitor.
Caption: Experimental workflow for assessing the off-target profile of a BET inhibitor.
Conclusion
The development of selective BET inhibitors like this compound with novel chemical scaffolds represents a significant advancement in the field, potentially offering improved therapeutic windows compared to earlier pan-BET inhibitors. While direct comparative off-target data across a wide range of platforms is still emerging, the available information suggests differences in the selectivity profiles of this compound, JQ1, OTX015, and CPI-0610. A comprehensive understanding of these off-target effects, elucidated through the systematic application of the experimental protocols described herein, is paramount for the successful clinical translation of this promising class of epigenetic modulators. Researchers are encouraged to utilize a combination of biochemical and cellular assays to build a complete picture of an inhibitor's selectivity and potential liabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. A Phase 1/2 Study of CPI-0610, a Small Molecule Inhibitor of BET Proteins: Phase 1 (Dose Escalation of CPI-0610 in Patients with Hematological Malignancies) and Phase 2 (Dose Expansion of CPI-0610 with and without Ruxolitinib in Patients with Myeloproliferative Neoplasms) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. oncotarget.com [oncotarget.com]
- 10. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JQ1 inhibits tumour growth in combination with cisplatin and suppresses JAK/STAT signalling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromodomain and Extraterminal Inhibition by JQ1 Produces Divergent Transcriptional Regulation of Suppressors of Cytokine Signaling Genes in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bio-conferences.org [bio-conferences.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. drugtargetreview.com [drugtargetreview.com]
Validating PLX2853-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
PLX2853, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent in various cancers by inducing programmed cell death, or apoptosis. Robust validation of its apoptotic-inducing capabilities is critical for preclinical and clinical development. This guide provides a comprehensive comparison of standard caspase assays used to validate this compound-induced apoptosis, supported by experimental data from related compounds and detailed protocols to aid researchers in designing their validation studies.
Mechanism of this compound-Induced Apoptosis
This compound functions by binding to the bromodomains of BET proteins, primarily BRD4, thereby preventing their interaction with acetylated histones.[1] This disruption of chromatin remodeling leads to the downregulation of key oncogenes, most notably MYC. A critical downstream effect of this compound is the upregulation of the pro-apoptotic BH3-only protein BIM (Bcl-2-like 11).[2] BIM acts as a direct activator of the intrinsic apoptotic pathway by binding to and neutralizing anti-apoptotic BCL-2 family proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.[2]
Evidence strongly indicates that this compound-induced cell death is caspase-dependent. Studies have shown that the pan-caspase inhibitor Q-VD-OPh can abrogate the cytotoxic effects of this compound, confirming the central role of caspases in executing this apoptotic program.[2]
References
Comparative Analysis of PLX2853 and JQ1 on MYC Expression
A Head-to-Head Look at Two Prominent BET Inhibitors
In the landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising class of drugs. These molecules target the BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT), which are critical readers of histone acetylation marks and key regulators of gene transcription. One of the most notable downstream targets of BET inhibitors is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism that is dysregulated in a vast array of human cancers. This guide provides a comparative analysis of two significant BET inhibitors, PLX2853 and JQ1, with a specific focus on their impact on MYC expression.
Mechanism of Action: A Shared Path to MYC Suppression
Both this compound and JQ1 are small molecule inhibitors that function by competitively binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins.[1][2] This competitive inhibition displaces BET proteins, particularly BRD4, from chromatin. The dissociation of BRD4 from super-enhancer regions associated with the MYC gene leads to a rapid and potent downregulation of MYC transcription.[1] This suppression of MYC expression is a central mechanism through which these inhibitors exert their anti-proliferative effects in various cancer models.[1][3]
Quantitative Analysis of MYC Expression
Table 1: Effect of this compound on MYC-Related Activity
| Parameter | Cell Line/System | Concentration/Dose | Observed Effect | Citation |
| MYC-Responsive Reporter Assay | Not specified | 80mg or higher | Plasma concentrations above the IC90 for 9 hours | [4] |
| Regulation of MYC | Preclinical models | Not specified | Regulates genes critical to leukemic cell growth and survival, including MYC | [5] |
Table 2: Effect of JQ1 on MYC Expression and Cell Viability
| Parameter | Cell Line | Concentration | Time Point | Observed Effect | Citation |
| MYC mRNA Expression | |||||
| MM.1S (Multiple Myeloma) | 500 nM | 1, 4, 8 hours | Time-dependent downregulation | [1] | |
| MCC-3, MCC-5 (Merkel Cell Carcinoma) | 800 nM | 72 hours | Significant reduction | [6] | |
| NALM-6 (Acute Lymphoblastic Leukemia) | 1 µM | 6 hours | Transient decrease | [7] | |
| c-Myc Protein Expression | |||||
| MM.1S (Multiple Myeloma) | 500 nM | 24 hours | Downregulation | [1] | |
| Endometrial Cancer Cell Lines | Not specified | Not specified | Significant reduction | [8] | |
| Breast Cancer Cell Lines | 1 µM | 4, 8, 16 hours | Attenuated expression | [9] | |
| Cell Viability (IC50/GR50) | |||||
| Castration-Resistant Prostate Cancer Cell Lines | Varies | 72 hours | GR50 values correlate with MYC suppression | [10] | |
| Endometrial Cancer Cell Lines | Varies | Not specified | Dose- and time-dependent inhibition of cell growth | [8] | |
| Merkel Cell Carcinoma Cell Lines | 200-800 nM | 24-120 hours | Time- and dose-dependent inhibition of proliferation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of BET inhibitors on MYC expression and cell viability.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression
-
Cell Culture and Treatment: Seed cancer cells (e.g., MM.1S, MCC-3) in 6-well plates and allow them to adhere. Treat cells with desired concentrations of this compound or JQ1 (or DMSO as a vehicle control) for specified time points (e.g., 1, 4, 8, 24 hours).
-
RNA Extraction: Following treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method.
Western Blot Analysis for c-Myc Protein Expression
-
Cell Culture and Treatment: Culture and treat cells with this compound, JQ1, or vehicle control as described for the qRT-PCR protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative c-Myc protein levels.
Cell Viability Assay (e.g., MTT or Resazurin-based)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or JQ1. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the MTT or resazurin (B115843) reagent to each well and incubate according to the manufacturer's protocol to allow for the conversion of the substrate by viable cells.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) or the dose corresponding to 50% growth rate inhibition (GR50).
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Comparative Guide to the Synthetic Lethal Interaction of PLX2853 in ARID1A-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic lethal interaction between the BET (Bromodomain and Extra-Terminal) inhibitor, PLX2853 (also known as OPN-2853), and cancers harboring AT-rich interactive domain-containing protein 1A (ARID1A) mutations. We objectively compare the performance of this compound with alternative therapeutic strategies and present supporting clinical data and experimental methodologies.
Introduction to ARID1A and Synthetic Lethality
ARID1A is a crucial component of the SWI/SNF chromatin remodeling complex and functions as a tumor suppressor.[1][2][3] Its gene is one of the most frequently mutated in a wide range of human cancers, including a significant percentage of ovarian clear cell carcinomas, endometrial carcinomas, and gastric cancers.[4][5][6] These mutations, typically leading to a loss of protein function, disrupt the normal regulation of gene expression and contribute to cancer development.[2][5]
The concept of "synthetic lethality" offers a promising therapeutic avenue for cancers with specific tumor suppressor gene mutations.[7] This approach targets a parallel pathway that cancer cells become dependent upon for survival in the absence of the functional tumor suppressor. For ARID1A-mutated cancers, one such dependency appears to be the epigenetic regulation mediated by the BET family of proteins.[8][9] This has led to the investigation of BET inhibitors, such as this compound, as a targeted therapy.
This compound: A Potent BET Inhibitor
This compound is an orally active, small-molecule inhibitor that potently blocks all four members of the BET family (BRD2, BRD3, BRD4, and BRDT).[9][10] It functions by binding to the bromodomains of these proteins, preventing them from recognizing and binding to acetylated lysine (B10760008) residues on histones. This action disrupts the transcriptional activation of key growth-promoting oncogenes, such as MYC, ultimately leading to suppressed cancer cell proliferation and induction of apoptosis.[8] Preclinical studies have noted its rapid absorption and a short half-life of less than three hours, which allows for transient target engagement and may improve its tolerability profile.[8]
The this compound-ARID1A Synthetic Lethal Interaction
The rationale for targeting ARID1A-deficient tumors with a BET inhibitor lies in a compensatory epigenetic mechanism. When the ARID1A-containing SWI/SNF complex is inactivated, cancer cells can become more reliant on other chromatin regulators, like the BET protein BRD4, to maintain the expression of genes critical for their survival and growth.[8][9] By inhibiting BRD4 with this compound, this compensatory pathway is shut down, leading to a synthetic lethal effect specifically in the ARID1A-mutated cancer cells.
References
- 1. Frontiers | The Role of ARID1A in Tumors: Tumor Initiation or Tumor Suppression? [frontiersin.org]
- 2. ARID1A mutation and genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARID1A gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Potential Therapeutic Targets in ARID1A-Mutated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Treating ARID1A mutated cancers by harnessing synthetic lethality and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 9. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of PLX2853 and Other BET Inhibitors: Chemical Structure and Binding Properties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor PLX2853 with other notable BET inhibitors (BETis), including JQ1, OTX015, I-BET762, and ABBV-744. This analysis focuses on the differences in their chemical structures and binding characteristics, supported by available experimental data.
Key Differences in Chemical Scaffolds
A primary distinction of this compound lies in its novel 7-azaindole (B17877) scaffold.[1][2] This sets it apart from the more common benzodiazepine (B76468) or thienotriazolodiazepine structures characteristic of first-generation BET inhibitors like JQ1 and OTX015.[1][2] The development of distinct chemical scaffolds like that of this compound is a key strategy in the pursuit of more selective and potent BET inhibitors with improved pharmacological properties.
In contrast, JQ1 is based on a thieno-triazolo-1,4-diazepine core, OTX015 is a thienotriazolodiazepine, and I-BET762 (Molibresib) features a benzodiazepine structure. ABBV-744, a BDII-selective inhibitor, is built upon a distinct pyrrolopyridone scaffold.[3][4]
Comparative Binding Affinity and Selectivity
This compound is a potent inhibitor of all four BET family members (BRD2, BRD3, BRD4, and BRDT).[5][6][7] Experimental data from a substrate binding assay demonstrated its low nanomolar potency against BRD2 and BRD4.[2] Further characterization using the BROMOscan® platform has provided dissociation constants (Kd) against a panel of bromodomains, highlighting its binding affinity and selectivity profile.
The following tables summarize the available quantitative data for the binding of this compound and other selected BET inhibitors to various BET protein bromodomains. It is important to note that the data is compiled from different studies using various experimental methods, which may influence the absolute values.
Table 1: Binding Affinity (IC50, nM) of BET Inhibitors
| Inhibitor | BRD2 | BRD3 | BRD4 (BD1) | BRD4 (BD2) | Assay Method | Reference(s) |
| This compound | 20 | - | - | - | Substrate Binding Assay | [2] |
| JQ1 | - | - | 77 | 33 | AlphaScreen | [4] |
| OTX015 | 110 | 112 | 92 | - | TR-FRET | [2][5] |
| I-BET762 | 32.5-42.5 | 32.5-42.5 | 32.5-42.5 | 32.5-42.5 | FRET | [8] |
| ABBV-744 | - | - | 210.30 | 0.26 | HTRF | [3] |
Note: A hyphen (-) indicates that data was not found for that specific combination in the reviewed sources.
Table 2: Dissociation Constants (Kd, nM) of BET Inhibitors
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | BRDT (BD1/BD2) | Assay Method | Reference(s) |
| This compound | - | - | - | - | BROMOscan | [9] |
| JQ1 | 128 (BD1) | - | 50 (BD1), 90 (BD2) | - | ITC | [9][10] |
| I-BET762 | 50.5-61.3 | 50.5-61.3 | 50.5-61.3 | - | FRET | [8] |
Note: A hyphen (-) indicates that data was not found for that specific combination in the reviewed sources. For this compound, while BROMOscan data is mentioned, specific Kd values for individual BET bromodomains were not available in the public documents reviewed.
Binding Kinetics: A Deeper Dive into the Interaction
While binding affinity (Kd or IC50) provides a measure of the strength of an interaction at equilibrium, binding kinetics, which includes the association rate constant (kon) and the dissociation rate constant (koff), offers a more dynamic understanding of how an inhibitor interacts with its target. A slower koff, for instance, results in a longer residence time of the inhibitor on its target, which can lead to a more sustained biological effect.
Experimental Protocols
The determination of binding affinity and kinetics for BET inhibitors involves a variety of biophysical and biochemical assays. Below are generalized protocols for some of the key experimental methods cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of an inhibitor to a target protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Generalized Protocol:
-
Sample Preparation: The purified BET bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both are in an identical, precisely matched buffer to minimize heats of dilution.
-
Titration: A series of small injections of the inhibitor are made into the protein solution while the temperature is kept constant.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[16]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., a BET inhibitor) to a ligand (e.g., a BET bromodomain) that is immobilized on a sensor chip. This allows for the determination of both kinetic rates (kon and koff) and the dissociation constant (Kd).
Generalized Protocol:
-
Ligand Immobilization: A purified BET bromodomain protein is immobilized onto the surface of a sensor chip.
-
Analyte Injection: The BET inhibitor is flowed over the sensor surface at various concentrations.
-
Association Phase: The binding of the inhibitor to the immobilized protein is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: Buffer without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the protein is monitored as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon and koff values. The Kd can then be calculated as koff/kon.[9][12][13][14]
BROMOscan® Competition Binding Assay
BROMOscan® is a proprietary competition binding assay platform used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Generalized Principle:
-
Assay Setup: The assay typically involves a test compound, a DNA-tagged bromodomain, and an immobilized ligand that binds to the bromodomain.
-
Competition: The test compound competes with the immobilized ligand for binding to the DNA-tagged bromodomain in solution.
-
Quantification: The amount of bromodomain that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag.
-
Data Analysis: A dose-response curve is generated by measuring the amount of bound bromodomain at various concentrations of the test compound. The Kd is then calculated from this curve.
Signaling Pathways and Experimental Workflows
To visualize the interactions and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Simplified schematic of BET inhibitor binding and common assay principles.
References
- 1. This compound (OPN-2853)|BRD4 Inhibitor|For Research [benchchem.com]
- 2. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 3. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opnabio.com [opnabio.com]
- 7. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Surface Plasmon Resonance | RC Harwell [rc-harwell.ac.uk]
- 15. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of PLX2853 Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RNA-sequencing (RNA-Seq) and quantitative real-time PCR (qPCR) for validating the gene expression changes induced by the BET inhibitor, PLX2853. This guide includes supporting experimental data from studies on similar BET inhibitors, detailed methodologies, and visual diagrams of the underlying pathways and workflows.
This compound is an orally active, small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. By binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BRD4, this compound prevents its association with acetylated histones, leading to a disruption of chromatin remodeling and subsequent dysregulation of gene expression. This mechanism is known to downregulate the expression of key growth-promoting genes, thereby inhibiting the proliferation of tumor cells in which BRD4 is overexpressed.
While RNA-Seq provides a comprehensive, genome-wide view of transcriptional changes, qPCR remains the gold standard for validating the expression of specific genes of interest due to its high sensitivity and specificity. This guide outlines the process of using qPCR to confirm the findings from RNA-Seq analyses of cells treated with this compound, a crucial step in drug efficacy and mechanism of action studies.
Data Presentation: RNA-Seq vs. qPCR
The following table presents a representative comparison of gene expression data obtained from RNA-Seq and validated by qPCR following treatment with a BET inhibitor. While specific data for this compound is not publicly available, this table is modeled after findings from studies on other BET inhibitors like JQ1, which have a similar mechanism of action. The selected genes are known targets of BET inhibitors and are involved in inflammatory responses and cell cycle regulation.
| Gene | RNA-Seq (log2 Fold Change) | qPCR (log2 Fold Change) | Function |
| Down-regulated Genes | |||
| CCR1 | -1.85 | -1.72 | Chemokine receptor |
| CCR2 | -1.63 | -1.55 | Chemokine receptor |
| TNFRSF8 | -1.48 | -1.39 | Tumor necrosis factor receptor superfamily member |
| SCIMP | -1.35 | -1.28 | Immune cell adaptor protein |
| BTN3A2 | -1.21 | -1.15 | Butyrophilin subfamily 3 member A2 |
| KMO | -1.10 | -1.02 | Kynurenine 3-monooxygenase |
| MYC | -2.10 | -1.95 | Oncogene, transcription factor |
| CCL2 | -1.98 | -1.87 | Chemokine (C-C motif) ligand 2 |
| CXCL10 | -1.75 | -1.63 | Chemokine (C-X-C motif) ligand 10 |
| Up-regulated Genes | |||
| HEXIM1 | 1.52 | 1.45 | Negative regulator of P-TEFb |
| WDR47 | 1.38 | 1.31 | WD repeat-containing protein 47 |
| GLS | 1.25 | 1.18 | Glutaminase |
| G3BP1 | 1.17 | 1.10 | Ras-GTPase-activating protein-binding protein 1 |
| CALM1 | 1.09 | 1.03 | Calmodulin 1 |
| CIRBP | 1.05 | 0.98 | Cold-inducible RNA-binding protein |
Note: The fold change values are hypothetical and representative of typical correlations observed between RNA-Seq and qPCR data in BET inhibitor studies.
Experimental Protocols
RNA-Sequencing Protocol
-
Cell Culture and Treatment: Culture the target cancer cell line (e.g., a relevant solid tumor or lymphoma line) under standard conditions. Treat the cells with either this compound at a predetermined effective concentration or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Construct sequencing libraries from the rRNA-depleted RNA using a stranded RNA-Seq library preparation kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq.
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome and quantify gene expression levels. Identify differentially expressed genes between the this compound-treated and control groups using appropriate statistical software (e.g., DESeq2, edgeR).
Quantitative Real-Time PCR (qPCR) Protocol
-
RNA Extraction and cDNA Synthesis: Extract total RNA from a new set of cells treated with this compound or vehicle control, as described for the RNA-Seq experiment. Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes identified from the RNA-Seq data and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix (e.g., SYBR Green), the synthesized cDNA template, and the specific primers.
-
Data Analysis: Run the qPCR reactions on a real-time PCR instrument. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Statistical significance can be determined using a t-test or ANOVA.
Mandatory Visualizations
Caption: Workflow for validating RNA-Seq data with qPCR.
A Head-to-Head Look at Two BET Inhibitors: In Vivo Efficacy of PLX2853 vs. Birabresib (OTX015)
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics for a variety of malignancies. This guide provides a comparative analysis of the in vivo efficacy of two prominent BET inhibitors: PLX2853 and birabresib (B1684437) (formerly OTX015). This document is intended for researchers, scientists, and drug development professionals to objectively assess the preclinical performance of these two agents based on available experimental data.
Mechanism of Action: Targeting Transcriptional Addiction
Both this compound and birabresib are small molecule inhibitors that target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as "readers" of the epigenetic code, recognizing acetylated lysine (B10760008) residues on histones and other proteins to recruit transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the bromodomains of BET proteins, this compound and birabresib disrupt this interaction, leading to the downregulation of key oncogenes, most notably MYC.[1][2] This mechanism effectively targets the transcriptional addiction that drives the proliferation and survival of many cancer cells. Birabresib has also been shown to impact other critical signaling pathways, including NF-κB and JAK/STAT.[3]
DOT Script for BET Inhibition Signaling Pathway
Comparative In Vivo Efficacy
This compound: In Vivo Efficacy Data
This compound has demonstrated significant in vivo activity, particularly in models of acute graft-versus-host disease (GVHD), a condition with an inflammatory component often regulated by BET-dependent genes.[4][5] Preclinical data in solid tumor models has also supported its clinical development.[6]
| Tumor/Disease Model | Animal Model | Cell Line/Origin | Dosing Regimen | Key Efficacy Readout(s) | Reference(s) |
| Acute Graft-versus-Host Disease (GVHD) | Murine (B6 into B6D2F1) | Allogeneic splenocyte transfer | 3 mg/kg, oral gavage, 3x/week | Significant prolongation of survival, reduced clinical and histopathology scores | [4][5] |
| Ovarian Cancer Xenograft | Not Specified | TOV21G | 10 mg/kg, continuous daily dosing | 77% Tumor Growth Inhibition (TGI) | [6] |
| Ovarian Cancer Xenograft | Not Specified | TOV21G | 20 mg/kg, 5-days on/2-days off | 85% TGI | [6] |
Birabresib (OTX015): In Vivo Efficacy Data
Birabresib has shown broad antitumor activity in a range of preclinical models, including hematological malignancies and solid tumors.[7][8]
| Tumor/Disease Model | Animal Model | Cell Line/Origin | Dosing Regimen | Key Efficacy Readout(s) | Reference(s) |
| Malignant Pleural Mesothelioma Xenograft | Not specified | MPM473 | Not specified | Significant delay in cell growth; most effective drug compared to gemcitabine (B846) and cisplatin (B142131) in this model | [7] |
| NUT Midline Carcinoma Xenograft | Nude mice | Ty82 | 100 mg/kg, once daily (qd), p.o. | 79% TGI | [9] |
| NUT Midline Carcinoma Xenograft | Nude mice | Ty82 | 10 mg/kg, twice daily (bid), p.o. | 61% TGI | [9] |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | Not specified | SU-DHL-2 | 50 mg/kg/day, oral | Strong in vivo activity, almost complete tumor eradication in combination with other agents | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
DOT Script for a General Xenograft Workflow
This compound In Vivo GVHD Model
-
Animal Model: Lethally irradiated B6D2F1 recipient mice.[4][5]
-
Disease Induction: Allogeneic splenocyte transfer from B6 donor mice.[4][5]
-
Treatment Groups:
-
Monitoring: Survival and clinical GVHD scores were assessed. Histopathological analysis of liver and gastrointestinal tract was performed.[4][5]
Birabresib (OTX015) In Vivo NUT Midline Carcinoma Xenograft Model
-
Animal Model: Female BALB/c-nu/nu mice.[11]
-
Cell Line: Ty82 human NUT midline carcinoma cells.[11]
-
Tumor Implantation: Exponentially growing Ty82 cells (1 x 10^7 cells/0.1 mL in serum-free RPMI-1640 medium with 10% Matrigel) were inoculated in the right flank.[11]
-
Treatment Initiation: Treatment began when tumors reached a mean size of >100 mm³.[11]
-
Treatment Groups:
-
Monitoring: Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated at the end of the study.
Summary and Conclusion
Both this compound and birabresib demonstrate compelling in vivo anti-tumor activity across a range of preclinical models, validating their mechanism of action as potent BET inhibitors. Birabresib has been extensively characterized in various solid tumor and hematological malignancy xenograft models, with data indicating significant tumor growth inhibition. This compound has shown notable efficacy in inflammatory models such as GVHD, alongside promising activity in solid tumor xenografts.
The lack of direct comparative studies necessitates careful consideration when evaluating the relative potency of these two agents. The choice between this compound and birabresib for further investigation may depend on the specific cancer type, the desired therapeutic window, and the tolerability profile observed in ongoing and future clinical trials. This guide provides a foundational summary of the publicly available in vivo data to aid in these critical research and development decisions.
References
- 1. Methodology for generating chorioallantoic membrane patient-derived xenograft (CAM-PDX) models of pleural mesothelioma and performing preclinical imaging for the translation of cancer studies and drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Report of the First International Symposium on NUT Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase IIa Study of this compound in Gynecologic Cancers With Known ARID1A Mutation and Phase Ib/IIa Study of this compound/Carboplatin in Platinum-Resistant Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenograft Models in Gynecological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Epigenetic Drug Resistance: A Comparative Analysis of PLX2853 and Other Epigenetic Modulators
For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of PLX2853, a potent Bromodomain and Extra-Terminal (BET) inhibitor, and other classes of epigenetic drugs, with a focus on the critical issue of cross-resistance. While direct experimental studies on cross-resistance between this compound and other epigenetic drugs are not extensively available in the public domain, this guide synthesizes current knowledge on their individual resistance mechanisms and the significant potential of combination therapies to overcome these challenges.
This compound is an orally bioavailable small-molecule inhibitor that targets all four members of the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of these proteins, this compound effectively disrupts their interaction with histones. This leads to a cascade of downstream effects, including the dysregulation of chromatin remodeling and gene expression, ultimately resulting in the suppression of key oncogenes like MYC and the induction of apoptosis in cancer cells.[1] Clinical trials have explored the utility of this compound in both hematologic malignancies and solid tumors, as a monotherapy and in combination with other agents.[1][2]
The challenge of drug resistance, however, remains a significant hurdle in cancer therapy. Understanding the mechanisms by which cancer cells evade the effects of epigenetic drugs is crucial for developing more durable and effective treatment strategies.
Mechanisms of Resistance to BET Inhibitors
Resistance to BET inhibitors, including this compound, can emerge through various mechanisms that allow cancer cells to bypass the transcriptional blockade imposed by these drugs. Key resistance pathways identified in preclinical studies include:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain their growth and survival. The Wnt/β-catenin and PI3K/AKT pathways are two prominent examples that have been shown to be upregulated in response to BET inhibition, thereby compensating for the loss of BET protein function.
-
Kinome Reprogramming: This involves a broader rewiring of the cancer cell's signaling networks, reducing its dependence on the specific pathways targeted by BET inhibitors.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport BET inhibitors out of the cancer cell, lowering their intracellular concentration and diminishing their efficacy.
-
BRD4-Independent Transcription: In some instances, cancer cells can develop mechanisms to maintain the expression of critical oncogenes without relying on the bromodomain of BRD4, rendering bromodomain-targeting inhibitors less effective.
Cross-Resistance and the Promise of Combination Therapies
While dedicated cross-resistance studies are limited, the available evidence from combination therapy studies strongly suggests a lack of significant cross-resistance between BET inhibitors and other major classes of epigenetic drugs, such as Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. In fact, a growing body of research highlights the synergistic effects of combining these agents, indicating that they often target distinct and complementary pathways in cancer cells.
This compound in Combination with Other Epigenetic Drugs: A Synergistic Approach
Preclinical studies have consistently demonstrated that combining BET inhibitors with other epigenetic modulators can lead to enhanced anti-cancer activity and can even overcome acquired resistance to single-agent therapies.
Table 1: Synergistic Effects of BET Inhibitors in Combination with Other Epigenetic Drugs
| Combination | Cancer Type | Key Findings |
| BET inhibitor (JQ1) + HDAC inhibitor (SAHA) | Meningioma (chemoresistant) | The combination of JQ1 and SAHA sensitized chemoresistant meningioma cells, suggesting a strategy to overcome resistance.[3] |
| BET inhibitor (RVX2135) + HDAC inhibitor | Myc-induced Lymphoma | BET and HDAC inhibitors induced similar sets of genes and synergized to kill lymphoma cells, suggesting a functional link that can be exploited for therapeutic benefit.[4] |
| BET inhibitor (JQ1) + HDAC inhibitor | Glioblastoma | JQ1 and HDAC inhibitors acted synergistically to reduce the viability of glioblastoma cells.[5] |
| BET inhibitor + EZH2 inhibitor | Metastatic Prostate Cancer | The combination of a BET inhibitor and an EZH2 inhibitor was more effective at inhibiting cell proliferation and clonogenic ability than either drug alone.[6][7][8] |
| BET inhibitor + LSD1 inhibitor | Myeloid Malignancies | LSD1 inhibition can overcome non-genetic resistance to BET inhibitors by inducing differentiation and reinstating the ability of BET inhibitors to repress key survival genes like Myc and Bcl2.[9] |
Experimental Protocols
General Protocol for In Vitro Combination Studies
Detailed experimental protocols are essential for the rigorous evaluation of drug combinations. Below is a generalized protocol based on methodologies commonly employed in the cited studies.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and other epigenetic drugs (e.g., HDAC inhibitors, DNMT inhibitors) are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in culture media to achieve the desired final concentrations.
-
Cell Viability Assays (e.g., MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with single agents or combinations of drugs at various concentrations.
-
After a specified incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added to each well.
-
The absorbance or luminescence is measured using a plate reader to determine the percentage of viable cells relative to untreated controls.
-
-
Combination Index (CI) Analysis: The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Western Blot Analysis:
-
Cells are treated with drugs for a specified time and then lysed.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., BRD4, acetylated histones, MYC, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Pathways
To better understand the mechanisms of action and the rationale for combination therapies, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of resistance to BET inhibitors.
Caption: Experimental workflow for in vitro combination studies.
Conclusion
In the absence of direct cross-resistance studies, the current body of evidence strongly supports a paradigm of synergistic activity between this compound and other classes of epigenetic drugs. The distinct mechanisms of action and the observed synergy in preclinical models suggest that combination therapies hold significant promise for overcoming resistance to single-agent epigenetic treatments. For researchers and drug developers, these findings underscore the importance of exploring rational drug combinations to enhance therapeutic efficacy and combat the evolution of drug resistance in cancer. Further investigation into the precise molecular interplay between different epigenetic modulators will be critical in designing the next generation of effective cancer therapies.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Investigation into the combination of this compound with ruxolitinib in patients with intermediate-2 or high risk myelofibrosis not receiving an adequate response with ruxolitinib alone - AdisInsight [adisinsight.springer.com]
- 3. The combination of BET and HDAC inhibition as a therapeutic approach in sensitizing drug-resistant meningioma cells to chemotherapy [open.metu.edu.tr]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
Validating the Effect of PLX2853 on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BET inhibitor PLX2853's performance in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway against other classes of inhibitors. The content is supported by experimental data and detailed methodologies to assist in the evaluation and application of these compounds in research and drug development.
Introduction to NF-κB Pathway Inhibition
The NF-κB signaling pathway is a pivotal regulator of cellular processes including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and activate the transcription of target genes.
This compound, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, offers an indirect mechanism of modulating NF-κB activity.[1][2] Instead of targeting the core signaling components, this compound disrupts the interaction between BRD4 and the acetylated RelA/p65 subunit of NF-κB in the nucleus.[3][4] This interaction is crucial for the transcriptional activation of a subset of NF-κB target genes.[5] This guide compares the mechanism and validation of this compound's effect on the NF-κB pathway with other established inhibitors that target different nodes of this critical signaling cascade.
Comparative Analysis of NF-κB Inhibitors
The efficacy of NF-κB pathway inhibitors can be assessed by their ability to prevent the various stages of pathway activation. This section compares this compound with other classes of inhibitors, highlighting their distinct mechanisms of action.
| Inhibitor Class | Representative Compound(s) | Primary Target | Mechanism of NF-κB Inhibition |
| BET Inhibitors | This compound, PLX51107, JQ1 | BRD4 and other BET family proteins | Disrupts the interaction between BRD4 and acetylated p65 in the nucleus, thereby inhibiting the transcriptional activation of NF-κB target genes.[3][4][5] |
| IKK Inhibitors | SC-514, TPCA-1, BMS-345541 | IκB Kinase (IKK) complex, primarily IKKβ | Prevents the phosphorylation of IκBα, thus inhibiting its degradation and the subsequent release and nuclear translocation of NF-κB.[6][7] |
| NEMO Binding Domain (NBD) Peptides | TAT-NBD Peptide | Interaction between NEMO (IKKγ) and IKKα/β | Disrupts the assembly of the IKK complex, preventing its activation and downstream signaling to NF-κB.[8] |
| Proteasome Inhibitors | Bortezomib (PS-341), MG132 | The 26S proteasome | Blocks the degradation of phosphorylated IκBα, trapping NF-κB in an inactive complex in the cytoplasm.[9][10] |
Quantitative Data Presentation
While direct head-to-head IC50 values for NF-κB inhibition under identical conditions are not always available in the literature, the following table summarizes the reported potency of various inhibitors against their primary targets. This provides a benchmark for their biochemical activity, which is a prerequisite for their cellular effects on the NF-κB pathway.
| Compound | Inhibitor Class | Target | IC50 / Ki |
| This compound | BET Inhibitor | BRD2-BD1/2, BRD4-BD1/2 | IC50: 7.3 nM (BRD2), 23 nM (BRD4)[3] |
| TPCA-1 | IKK Inhibitor | IKKβ (IKK-2) | IC50: 17.9 nM[11] |
| BMS-345541 | IKK Inhibitor | IKKβ (IKK-2) | IC50: 0.3 µM[11] |
| SC-514 | IKK Inhibitor | IKKβ | IC50: 3-12 µM[6] |
| Bortezomib | Proteasome Inhibitor | 20S proteasome | Ki: 0.6 nM[10] |
Mandatory Visualizations
Experimental Protocols
Accurate validation of NF-κB pathway inhibition is critical. The following are detailed methodologies for key experiments.
Western Blot for p65 Nuclear Translocation and IκBα Degradation
This technique is used to determine the subcellular localization of the NF-κB p65 subunit and the degradation status of IκBα.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7) to achieve 70-80% confluency. Pre-treat with this compound or other inhibitors for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNFα at 10 ng/mL) for 15-30 minutes.
-
Preparation of Cytoplasmic and Nuclear Extracts:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer with protease and phosphatase inhibitors and incubate on ice.
-
Add a detergent (e.g., NP-40) and vortex to lyse the cell membrane.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse with a nuclear extraction buffer.[12]
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p65, IκBα, a cytoplasmic marker (e.g., β-actin), and a nuclear marker (e.g., Lamin B1 or Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize p65 and IκBα levels to their respective loading controls.[12]
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a reporter gene (luciferase) under the control of NF-κB response elements.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[9]
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNFα or PMA) for 6-24 hours.[14]
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of NF-κB to a specific DNA sequence in vitro.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells as described in the Western Blot protocol.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site. Label the double-stranded probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).[16]
-
Binding Reaction:
-
Incubate the nuclear extract (5-10 µg) with a binding buffer containing poly(dI-dC) (to reduce non-specific binding) on ice.
-
Add the labeled probe and incubate at room temperature to allow for protein-DNA complex formation.[17]
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein in the complex.[17]
-
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the probe indicates protein binding.
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Target Gene Promoter Occupancy
ChIP assays are used to determine if NF-κB is bound to the promoter regions of its target genes within the cell.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with inhibitors and stimuli as for other assays.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.[18]
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against an NF-κB subunit (e.g., p65) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.[19]
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.[19]
-
Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences in the immunoprecipitated DNA using qPCR with primers specific for the promoter regions of known NF-κB target genes (e.g., IL-6, IκBα). Analyze the data relative to the input DNA.[20]
Conclusion
Validating the effect of this compound on the NF-κB pathway requires a multi-faceted approach that considers its unique mechanism of action. While this compound does not directly inhibit the core NF-κB signaling cascade in the cytoplasm, it effectively curtails the transcriptional output of the pathway by targeting the nuclear interaction between BRD4 and p65. This guide provides a comparative framework and detailed experimental protocols to enable researchers to rigorously assess the impact of this compound and other inhibitors on NF-κB signaling. The choice of inhibitor and validation method will depend on the specific research question and the desired point of intervention in this critical cellular pathway.
References
- 1. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. benchchem.com [benchchem.com]
- 10. library.opentrons.com [library.opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Use of ChIP-qPCR to Study the Crosstalk Between HIF and NF-κB Signaling in Hypoxia and Normoxia | Springer Nature Experiments [experiments.springernature.com]
- 20. Use of ChIP-qPCR to Study the Crosstalk Between HIF and NF-κB Signaling in Hypoxia and Normoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PLX2853: Unveiling Its Selectivity Profile Against Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PLX2853, a potent small molecule inhibitor, alongside other relevant compounds. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective comparison to inform research and drug development decisions. While this compound is a highly selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, this guide also contrasts its selectivity with that of multi-targeted kinase inhibitors to highlight differing pharmacological profiles.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the quantitative data for this compound and comparator molecules. Table 1 details the inhibitory activity of this compound and the related BET inhibitor PLX51107 against the BET family of proteins. Table 2 provides a broader view by showcasing the kinome-wide interactions of two representative multi-targeted kinase inhibitors, Dasatinib and Sunitinib, illustrating a different class of drug-target interactions.
Table 1: Comparative Potency of this compound and PLX51107 Against BET Proteins
| Target | This compound IC50 (µM) | PLX51107 IC50 (µM) |
| BRD2-BD1/2 | 0.0073 | 0.052 |
| BRD4-BD1/2 | 0.0043 | 0.023 |
| Data sourced from a substrate binding assay.[1] |
Table 2: Off-Target Kinase Interactions of Representative Kinase Inhibitors
| Kinase Inhibitor | Number of Kinases Targeted (with % inhibition > 65% at 1 µM) | Primary Targets | Select Off-Target Kinases |
| Dasatinib | >50 | BCR-ABL, SRC family | c-KIT, PDGFRβ, EPHA2 |
| Sunitinib | >50 | VEGFRs, PDGFRs | c-KIT, FLT3, RET |
| This data is illustrative of the broad kinase activity of these inhibitors and is compiled from publicly available kinome scan data. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of Action of this compound in inhibiting the BRD4-MYC signaling axis.
Caption: Generalized workflow of a competitive binding kinase assay (e.g., KINOMEscan).
Experimental Protocols
1. BET Bromodomain Inhibition Assay (Substrate Binding Assay)
This assay quantifies the ability of a test compound to inhibit the binding of a BET bromodomain to an acetylated histone substrate.
-
Materials: Recombinant human BET proteins (BRD2, BRD3, BRD4) containing both bromodomains (BD1 and BD2), acetylated histone peptide (e.g., H4K5ac, K8ac, K12ac, K16ac), detection reagents (e.g., AlphaLISA), test compounds (this compound, PLX51107), and assay plates.
-
Protocol:
-
Test compounds are serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Recombinant BET protein is incubated with the test compound for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
The acetylated histone peptide substrate is then added to the mixture.
-
The reaction is allowed to proceed to equilibrium (e.g., 60 minutes at room temperature).
-
Detection reagents are added, and the signal is read on a compatible plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
2. Kinome Scan (Competitive Binding Assay)
This high-throughput assay measures the binding of a test compound to a large panel of kinases.
-
Materials: A library of DNA-tagged recombinant human kinases, a broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads), test compound, and reagents for quantitative PCR (qPCR).
-
Protocol:
-
The library of DNA-tagged kinases is incubated with the immobilized kinase inhibitor in the presence of the test compound at a fixed concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound kinases.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using qPCR.
-
The results are expressed as a percentage of the kinase bound in the presence of the test compound compared to a vehicle control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
For determining binding affinity (Kd), the assay is performed with a range of concentrations of the test compound.
-
Discussion of Comparative Data
This compound is an orally bioavailable small molecule that potently and selectively inhibits the BET family of proteins, with particularly high activity against BRD4.[2] Its mechanism of action involves binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BRD4, thereby preventing its interaction with histones and disrupting chromatin remodeling and gene expression.[2] This leads to the downregulation of key oncogenes, such as MYC.[2]
The data presented in Table 1 demonstrates a direct comparison between this compound and another BET inhibitor, PLX51107. This compound is approximately 7- to 9-fold more potent than PLX51107 in inhibiting the binding of BRD2 and BRD4 to their substrates.[1] Both molecules exhibit a novel 7-azaindole (B17877) scaffold, which is distinct from the benzodiazepine (B76468) scaffold of earlier BET inhibitors.[1]
In contrast to the highly selective nature of BET inhibitors like this compound, many kinase inhibitors exhibit a broader range of activity across the human kinome. As illustrated in Table 2, multi-targeted kinase inhibitors such as Dasatinib and Sunitinib can bind to and inhibit a large number of kinases, often in addition to their intended primary targets. This polypharmacology can contribute to both the therapeutic efficacy and the potential for off-target toxicities of these drugs.
While a direct comparative kinome scan of this compound is not applicable due to its distinct target class, the comparison of its highly selective BET inhibition profile with the broad-spectrum activity of multi-targeted kinase inhibitors underscores a fundamental difference in their pharmacological approaches. For researchers and drug developers, this highlights the importance of comprehensive selectivity profiling to understand the full spectrum of a molecule's biological activity, whether it is intended to be a highly selective agent or a multi-targeted therapeutic. The choice between these strategies depends on the specific therapeutic context and the underlying biology of the disease being targeted.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of PLX2853
Disclaimer: As of the latest search, a specific Safety Data Sheet (SDS) for PLX2853 is not publicly available. The following disposal procedures are based on general best practices for handling potent, investigational antineoplastic agents. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. This document serves as a guide and should be adapted to your specific laboratory and institutional protocols.
This guide provides essential safety and logistical information for the proper disposal of the investigational BET inhibitor, this compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Pre-Disposal Planning and Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is crucial to have a designated waste disposal plan. All personnel handling this compound or its contaminated waste must wear appropriate PPE:
-
Double chemotherapy gloves: Change gloves every 30-60 minutes or immediately if contaminated.[1]
-
Solid-front protective gown: Ensure it is disposable and resistant to chemical permeation.[1]
-
Safety glasses with side shields or goggles.
-
A NIOSH-approved respirator may be required depending on the manipulation (e.g., handling of powder). Consult your institution's EHS for specific requirements.
Waste Segregation and Containerization
Proper segregation of waste is the most critical step in the disposal process. Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your EHS department.[2]
| Waste Category | Description | Container Type | Disposal Method |
| Bulk/Unused this compound | Expired, unused, or off-specification solid this compound powder; residual stock solutions. | Black RCRA hazardous waste container for P-listed drugs or as specified by EHS.[1][2] | Must be collected by your institution's EHS for incineration at a regulated RCRA facility.[1][3] Do not dispose of down the drain or in regular trash.[4] |
| Contaminated Sharps | Needles, syringes, scalpels, and glass Pasteur pipettes contaminated with this compound. | Yellow chemotherapy sharps container.[1] | The container must be labeled as "Chemotherapy Waste" or "Incinerate Only."[1] Arrange for pickup by the regulated medical waste or hazardous waste contractor as directed by EHS. |
| Contaminated Labware | Empty vials, plastic tubes, pipette tips, and other disposable labware with trace amounts of this compound. | Yellow chemotherapy waste bag/bin or as specified by EHS. | Place in a designated "Trace Chemotherapy Waste" container for incineration.[2] |
| Contaminated PPE | Used gloves, gown, absorbent pads, and other disposable PPE contaminated during handling. | Yellow chemotherapy waste bag/bin. | Bag all contaminated PPE within the containment area (e.g., fume hood) before transferring to the larger waste container.[1] To be disposed of as trace chemotherapy waste for incineration. |
| Liquid Waste | Aqueous solutions containing this compound (e.g., from rinsing glassware). The first rinse of any container must be collected as hazardous waste.[4] | Labeled, sealed, and chemically compatible hazardous waste container. | Collect in a designated, closed container.[4] Do not dispose of down the drain.[4] Arrange for pickup by EHS. |
Step-by-Step Disposal Procedure
-
Preparation: Designate a specific area within a chemical fume hood or other containment device for waste segregation and packaging.
-
Unused Compound:
-
Carefully place any unused or expired solid this compound and its original container into the designated black RCRA hazardous waste container.
-
For solutions, transfer to a compatible, sealed liquid waste container.
-
-
Sharps Disposal:
-
Immediately after use, dispose of all contaminated needles and syringes directly into a yellow chemotherapy sharps container without recapping.[2]
-
Ensure the sharps container is within arm's reach to minimize travel with exposed sharps.
-
-
Solid Waste Disposal:
-
Place all visibly contaminated disposable items, such as pipette tips, tubes, and absorbent pads, into the yellow chemotherapy waste bag/bin.[1]
-
-
PPE Disposal:
-
Before leaving the containment area, remove the outer pair of gloves and any other contaminated PPE.
-
Place all used PPE into the designated yellow chemotherapy waste bag.[1]
-
-
Container Sealing and Labeling:
-
Once a waste container is full (do not overfill), securely seal it.
-
Ensure all waste containers are clearly labeled with a hazardous waste tag provided by your EHS department, indicating the contents (e.g., "this compound Waste").[4]
-
-
Waste Pickup:
-
Move the sealed and labeled waste containers to your laboratory's designated satellite accumulation area.
-
Request a waste pickup from your EHS department according to their procedures.[4]
-
Spill Management
In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's specific spill cleanup procedures for potent compounds. Generally, this involves:
-
Wearing appropriate PPE, including double gloves, a gown, and respiratory protection.
-
Covering the spill with absorbent pads.
-
Cleaning the area with a detergent solution, followed by water.[1]
-
Collecting all cleanup materials in a designated hazardous waste container.
-
Reporting the spill to your supervisor and EHS.
Caption: this compound Waste Segregation and Disposal Workflow.
References
Essential Safety and Handling Protocols for PLX2853
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PLX2853, a potent small molecule BET inhibitor. Given the absence of a publicly available Safety Data Sheet (SDS), these recommendations are based on established best practices for handling potent, hazardous compounds in a laboratory setting. Adherence to these procedures is crucial for minimizing exposure risk and ensuring a safe research environment.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. All PPE should be donned before handling the compound and doffed in a designated area to prevent the contamination of clean spaces.
| PPE Component | Specification | Purpose | Applicable Scenarios |
| Gloves | ASTM D6978 tested, powder-free nitrile or neoprene gloves. Double gloving is mandatory. | Prevents dermal absorption of the compound. | All handling activities, including weighing and dissolution. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. | All handling activities. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. | All handling activities. |
| Face Shield | Full-face shield worn over safety glasses or goggles. | Provides an additional layer of protection for the face from splashes. | Recommended when preparing concentrated solutions or risk of splash. |
| Respiratory Protection | NIOSH-approved P100 particulate respirator. For potential vapor exposure, a combination cartridge with an organic vapor (OV) component should be considered. | Prevents inhalation of airborne particles or aerosols. | Handling of powdered this compound or when aerosols may be generated. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the handling area. | Required when entering the designated handling area. |
II. Operational Procedures
All manipulations of this compound, particularly in its solid form, should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
A. Preparation:
-
Ensure all necessary equipment and reagents are placed inside the containment area before commencing work.
-
Cover the work surface with plastic-backed absorbent pads to contain any spills.[2]
B. Weighing:
-
Use a dedicated, calibrated analytical balance inside the fume hood.
-
Handle the solid powder with care to avoid generating dust.
C. Dissolution:
-
Prepare solutions within the chemical fume hood.
-
Add solvent to the solid compound slowly to prevent splashing.
D. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, and pipette tips) should be considered hazardous waste.[2] Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
B. Decontamination:
-
Clean all non-disposable equipment and work surfaces thoroughly with a detergent solution, followed by a rinse with clean water.[2]
C. Waste Pickup:
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS or a licensed hazardous waste disposal contractor.
Experimental Workflow Diagram
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
